molecular formula C12H19N B3420193 2-[4-(Propan-2-yl)phenyl]propan-2-amine CAS No. 17797-08-9

2-[4-(Propan-2-yl)phenyl]propan-2-amine

Cat. No.: B3420193
CAS No.: 17797-08-9
M. Wt: 177.29 g/mol
InChI Key: QLPUSPFGQGTVFR-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]propan-2-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a phenylpropane derivative featuring an isopropyl substituent and an amine functional group on a propan-2-amine chain, which defines its physicochemical properties and reactivity profile. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating the crystal structures and supramolecular packing of related amine-functionalized compounds may find this chemical of significant interest, as studies on structurally similar molecules, such as bis(4-(2-phenylpropan-2-yl)phenyl)amine, highlight the importance of molecular conformation and intermolecular interactions in the solid state . The amine group can serve as a key synthon in organic synthesis, potentially enabling the preparation of more complex molecular architectures or salts for crystallographic studies. Proper handling procedures should be observed, and the material must be stored according to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPUSPFGQGTVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239159
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
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Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17797-08-9
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17797-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine from Cumene: A Scalable, Cyanide-Free Route

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered


-dimethylbenzylamines is a critical operation in medicinal chemistry, as these motifs are frequently utilized in the development of NMDA receptor antagonists, GPCR ligands, and advanced agrochemicals. The target molecule, 2-[4-(propan-2-yl)phenyl]propan-2-amine  (commonly referred to as p-isopropylcumylamine), presents a unique synthetic challenge due to the steric bulk surrounding the primary amine.

This technical whitepaper outlines a robust, highly scalable, and self-validating three-step synthetic workflow starting from the inexpensive commodity chemical, cumene. Crucially, this route bypasses the use of highly toxic hydrogen cyanide (HCN) and avoids the yield-destroying harsh hydrolysis conditions typically associated with standard acetamide intermediates.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

Designing a synthesis for a tertiary benzylic amine requires navigating the high propensity of tertiary benzylic carbons to undergo elimination (forming


-methylstyrene derivatives) under harsh thermal or strongly basic conditions.
  • Why not direct amination? Direct displacement of a tertiary benzylic halide with ammonia is sterically forbidden and leads almost exclusively to E1/E2 elimination.

  • The Chloroacetonitrile Ritter Advantage: The is the premier method for installing amines at tertiary carbons[1]. However, using standard acetonitrile yields an N-tert-alkylacetamide, which is notoriously resistant to hydrolysis (often requiring refluxing 6N HCl for days or KOH in ethylene glycol at 150 °C). Using HCN yields a formamide that is easily hydrolyzed, but HCN is lethally toxic.

  • The Solution: By utilizing , we generate a chloroacetamide intermediate. This intermediate undergoes a highly selective, mild cleavage using thiourea via an intramolecular cyclization mechanism, preserving the integrity of the tertiary amine and ensuring high overall yields[2].

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation of Cumene

Objective: Synthesis of 4-isopropylacetophenone (Cuminone).

  • Causality & Mechanism: Cumene undergoes electrophilic aromatic substitution. The bulky isopropyl group provides significant steric hindrance at the ortho positions, directing the acylium ion almost exclusively to the para position[3]. Aluminum chloride (

    
    ) must be used in >1.0 equivalent because the Lewis acid tightly coordinates to the basic carbonyl oxygen of the newly formed ketone, effectively removing it from the catalytic cycle[4].
    
  • Protocol:

    • Charge a dry, nitrogen-flushed reactor with anhydrous dichloromethane (DCM) and 1.2 equivalents of anhydrous

      
      . Cool the suspension to 0 °C.
      
    • Add 1.1 equivalents of acetyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C to form the acylium ion complex.

    • Add 1.0 equivalent of cumene dropwise. The reaction will turn deep yellow/orange.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate in vacuo.
Step 2: Grignard Addition

Objective: Synthesis of 2-(4-isopropylphenyl)propan-2-ol.

  • Causality & Mechanism: The conversion of the ketone to the tertiary alcohol utilizes methylmagnesium bromide (MeMgBr). MeMgBr is specifically chosen over methyllithium (MeLi) because its lower basicity minimizes the competitive enolization of the acetophenone derivative, which would otherwise recover the starting material upon workup.

  • Protocol:

    • Dissolve 1.0 equivalent of 4-isopropylacetophenone in anhydrous THF under an argon atmosphere. Cool to 0 °C.

    • Slowly add 1.2 equivalents of MeMgBr (3.0 M in diethyl ether) via an addition funnel.

    • Remove the ice bath and stir at room temperature for 3 hours.

    • Quench: Slowly add saturated aqueous

      
       at 0 °C to decompose the magnesium alkoxide. Extract with ethyl acetate, wash with brine, dry over 
      
      
      
      , and concentrate to yield the tertiary alcohol as a pale oil.
Step 3: Cyanide-Free Ritter Reaction & Thiourea Cleavage

Objective: Synthesis of the target 2-[4-(propan-2-yl)phenyl]propan-2-amine.

  • Causality & Mechanism: In the presence of sulfuric acid, the tertiary benzylic alcohol dehydrates to form a highly stable tertiary carbocation. Chloroacetonitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which hydrates upon workup to the chloroacetamide[2]. During the cleavage phase, the soft sulfur nucleophile of thiourea displaces the

    
    -chloride, forming an S-alkyl isothiouronium salt. Under mild reflux, the nitrogen of the isothiouronium group attacks the amide carbonyl, triggering an intramolecular cyclization that forms a 5-membered pseudothiohydantoin ring and expels the free target amine.
    
  • Protocol (Ritter):

    • Dissolve 1.0 equivalent of 2-(4-isopropylphenyl)propan-2-ol and 2.0 equivalents of chloroacetonitrile in glacial acetic acid. Cool to 0 °C.

    • Add 1.5 equivalents of concentrated

      
       dropwise. Stir at room temperature for 4 hours.
      
    • Pour the mixture into ice water. The N-(2-(4-isopropylphenyl)propan-2-yl)-2-chloroacetamide will precipitate or can be extracted with DCM.

  • Protocol (Cleavage):

    • Dissolve 1.0 equivalent of the chloroacetamide and 1.2 equivalents of thiourea in a 5:1 mixture of Ethanol/Acetic Acid.

    • Reflux the mixture for 10 hours.

    • Cool to room temperature and concentrate. Basify the aqueous residue with 2M NaOH to pH 10.

    • Extract the free amine with ethyl acetate. Purify via acid-base extraction (extract into 1M HCl, wash with organics, basify, and back-extract) to yield the pure target amine.

Quantitative Data Summary

StepTransformationTypical YieldKey ReagentsSafety & Operational Notes
1 Friedel-Crafts Acylation85–90%Cumene, AcCl,

, DCM
Highly exothermic; quench

carefully with ice/HCl to avoid violent splattering.
2 Grignard Addition90–95%Ketone, MeMgBr, THFStrictly anhydrous conditions required; addition must be controlled to manage exotherm.
3a Ritter Reaction80–85%Tertiary Alcohol,

,


addition must be slow to prevent localized heating and competitive alkene formation.
3b Thiourea Cleavage75–80%Chloroacetamide, Thiourea, EtOH/AcOHMild reflux required; avoids the degradative harsh alkaline hydrolysis of standard acetamides.

Reaction Workflows & Mechanistic Pathways

Workflow A Cumene (Starting Material) B 4-Isopropylacetophenone (Ketone) A->B Acetyl Chloride AlCl3, DCM C 2-(4-Isopropylphenyl) propan-2-ol (Tertiary Alcohol) B->C MeMgBr THF, 0 °C to RT D N-(2-(4-Isopropylphenyl) propan-2-yl) 2-chloroacetamide C->D ClCH2CN AcOH, H2SO4 E 2-[4-(Propan-2-yl)phenyl] propan-2-amine (Target Amine) D->E Thiourea EtOH/AcOH, Reflux

Overall Synthetic Workflow from Cumene to the Target Amine.

Mechanism A Chloroacetamide Intermediate C Isothiouronium Salt A->C + Thiourea (- HCl) B Thiourea (Nucleophile) B->C D Intramolecular Cyclization C->D E Pseudothiohydantoin (Byproduct) D->E Cleavage F Free tert-Alkylamine (Target) D->F Cleavage

Mechanism of the Thiourea Cleavage of Chloroacetamide.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction.[Link]

  • LookChem. (n.d.). 4'-Isopropylacetophenone.[Link]

Sources

mechanism of action of 2-[4-(Propan-2-yl)phenyl]propan-2-amine at serotonin receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (4-Isopropylamphetamine) at Serotonin Receptors

Executive Summary

Therefore, this document adopts a hypothesis-driven approach, grounded in the extensive pharmacology of structurally related 4-substituted phenethylamines. By analyzing established structure-activity relationships (SAR), we can construct a robust and scientifically plausible model of 4-PIA's serotonergic activity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also the detailed experimental protocols required to empirically validate the proposed mechanisms.

The central hypothesis is that 4-PIA's primary interaction with the serotonin system is mediated through the serotonin transporter (SERT) , where it likely acts as a substrate, promoting non-vesicular serotonin release. A secondary, and likely less potent, mechanism may involve direct interaction with G-protein coupled serotonin receptors, particularly the 5-HT₂A subtype .

Introduction to 4-Isopropylamphetamine and the Serotonin System

Chemical Identity of the Target Compound
  • Systematic Name: 2-[4-(Propan-2-yl)phenyl]propan-2-amine

  • Common Name: 4-Isopropylamphetamine (4-PIA)

  • Class: Substituted Phenethylamine; Amphetamine derivative

4-PIA belongs to a class of compounds known for their profound effects on monoaminergic neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin. The core amphetamine scaffold is a phenethylamine structure with an alpha-methyl group, which confers resistance to metabolism by monoamine oxidase (MAO). The key structural feature of 4-PIA is the isopropyl substituent at the para (4-position) of the phenyl ring. This substitution is known to significantly influence pharmacological activity.

The Serotonin (5-HT) System: A Complex Regulatory Network

The serotonin system is one of the most complex neurotransmitter systems in the brain, modulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its effects are mediated by a large family of receptors, currently classified into seven distinct families (5-HT₁ through 5-HT₇), encompassing at least 14 subtypes.[1] These receptors can be broadly categorized:

  • G-protein Coupled Receptors (GPCRs): The majority of 5-HT receptors (5-HT₁, 5-HT₂, 5-HT₄, 5-HT₅, 5-HT₆, 5-HT₇) are GPCRs that couple to various G-proteins (Gᵢ/ₒ, Gₒ/₁₁, Gₛ) to initiate downstream signaling cascades.

  • Ligand-Gated Ion Channel: The 5-HT₃ receptor is unique, functioning as a non-selective cation channel.

In addition to direct receptor interaction, the concentration of synaptic serotonin is tightly regulated by the serotonin transporter (SERT) , a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft.[2] Many psychoactive compounds, particularly amphetamines, exert their effects by targeting SERT.[3]

Primary Proposed Mechanism: Interaction with the Serotonin Transporter (SERT)

The most well-established structure-activity relationship for 4-substituted amphetamines is their interaction with monoamine transporters. While unsubstituted amphetamine has poor potency at SERT, the addition of a substituent at the 4-position, particularly a halogen, consistently increases affinity and activity at SERT.[3] For instance, 4-chloroamphetamine is a potent serotonin releasing agent. Studies on a range of 4-substituted cathinones and amphetamines show that para-substitution augments potency at SERT.[3][4][5]

Based on this strong precedent, it is highly probable that 4-PIA functions as a SERT substrate , inducing serotonin efflux through a transporter-mediated mechanism.

The Mechanism of Amphetamine-Induced Serotonin Efflux

Amphetamine-class compounds typically induce monoamine release via a multi-step process that does not require vesicular fusion:

  • Uptake: The compound is transported into the presynaptic neuron by SERT.

  • VMAT2 Inhibition: Inside the neuron, the compound disrupts the vesicular monoamine transporter 2 (VMAT2), inhibiting the sequestration of serotonin into synaptic vesicles.

  • Cytosolic 5-HT Increase: This disruption leads to an increase in the concentration of free cytosolic serotonin.

  • Transporter Reversal: The elevated cytosolic serotonin concentration, combined with the presence of the amphetamine substrate, causes the SERT to reverse its direction of transport, moving serotonin from the cytoplasm into the synaptic cleft.

This process is visualized in the workflow diagram below.

SERT_Mechanism cluster_in Presynaptic Neuron 4PIA_out 4-PIA SERT SERT 4PIA_out->SERT 1. Uptake 5HT_out Serotonin (5-HT) 4PIA_in 4-PIA VMAT2 VMAT2 4PIA_in->VMAT2 2. Inhibition 5HT_cyto Cytosolic 5-HT 5HT_cyto->VMAT2 Sequestration 5HT_cyto->SERT 4. Reverse Transport (Efflux) Vesicle Synaptic Vesicle 5HT_vesicle Vesicular 5-HT VMAT2->5HT_vesicle SERT->5HT_out SERT->4PIA_in

Mechanism of 4-PIA-induced serotonin efflux via SERT.
Experimental Protocol: [³H]Serotonin Release Assay in Rat Brain Synaptosomes

This protocol details the methodology to empirically determine if 4-PIA is a SERT substrate (releaser).

Objective: To measure the ability of 4-PIA to induce the release of pre-loaded [³H]5-HT from isolated presynaptic nerve terminals (synaptosomes).

1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats according to institutionally approved ethical guidelines. b. Rapidly dissect brain regions rich in serotonergic terminals, such as the hippocampus or striatum, in ice-cold 0.32 M sucrose buffer. c. Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer (10-12 gentle strokes). d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet). e. Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction. f. Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH) and determine protein concentration via a BCA or Bradford assay.

2. [³H]5-HT Loading: a. Dilute the synaptosomal suspension to a final protein concentration of ~0.1-0.2 mg/mL in KRH buffer. b. Add [³H]Serotonin (e.g., [³H]5-Hydroxytryptamine creatinine sulfate) to a final concentration of 10-20 nM. c. Incubate the suspension at 37°C for 15-20 minutes to allow for active uptake of the radioligand into the synaptosomes.

3. Release Assay: a. Aliquot the loaded synaptosome suspension into a 96-well plate. b. Add varying concentrations of 4-PIA (e.g., 1 nM to 100 µM) or a known releaser (e.g., p-chloroamphetamine, PCA) as a positive control. Include a vehicle control (buffer only). c. Incubate at 37°C for 10-30 minutes. d. Terminate the assay by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the synaptosomes (retained [³H]5-HT) from the buffer (released [³H]5-HT). e. Wash the filters rapidly three times with ice-cold KRH buffer. f. Place filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate the amount of [³H]5-HT released as the percentage of radioactivity lost from the synaptosomes compared to the vehicle control. b. Plot the percentage of [³H]5-HT released against the log concentration of 4-PIA. c. Fit the data using a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for release.

Secondary Proposed Mechanism: Direct Serotonin Receptor Interaction

While transporter-mediated effects are likely primary, many phenethylamines also exhibit direct affinity for 5-HT receptors. The 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C) are common targets. Psychedelic amphetamines like DOI (2,5-dimethoxy-4-iodoamphetamine) are potent 5-HT₂A/₂C receptor agonists, and this activity is considered central to their effects.[6]

Studies of 2,5-dimethoxyamphetamines show that increasing the lipophilicity of the 4-position substituent, such as with an isopropyl group, is correlated with high affinity at 5-HT₂A receptors. Although 4-PIA lacks the 2,5-dimethoxy groups which are significant for high potency, the 4-isopropyl group itself is structurally compatible with the 5-HT₂A binding pocket. It is therefore plausible that 4-PIA acts as a direct agonist at 5-HT₂A receptors, albeit likely with lower affinity and/or efficacy than its dimethoxy-substituted counterparts.

5-HT₂A Receptor Signaling Cascade

The 5-HT₂A receptor is a canonical Gₒ/₁₁-coupled GPCR. Agonist binding initiates the following signaling cascade:

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: The receptor activates its associated Gₒ/₁₁ protein, causing the exchange of GDP for GTP on the α-subunit.

  • PLC Activation: The activated Gαₒ subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to elicit a cellular response.

Gq_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm Agonist 4-PIA (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor 1. Binds Gq Gαq/11 Receptor->Gq 2. Activates PLC Phospholipase C (PLC) Gq->PLC 3. Activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC 6. Activates Ca_Cyto Cytosolic Ca²⁺ ↑ ER->Ca_Cyto Release Ca_Store Ca²⁺ Ca_Cyto->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Canonical 5-HT₂A receptor Gq signaling pathway.
Experimental Protocols for Receptor Characterization

To test the hypothesis of direct receptor interaction, a two-stage experimental approach is required: first, to determine binding affinity, and second, to measure functional activity.

Objective: To determine the binding affinity (Kᵢ) of 4-PIA for the human 5-HT₂A receptor.

1. Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity 5-HT₂A antagonist, e.g., [³H]Ketanserin or [³H]Spiperone.

  • Non-specific binding agent: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

2. Procedure: a. In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and competitive binding. b. Total Binding wells: Add assay buffer, cell membranes (~20-50 µg protein), and the radioligand at a concentration near its Kₔ (e.g., 1-2 nM [³H]Ketanserin). c. NSB wells: Add the non-specific binding agent, cell membranes, and the radioligand. d. Competitive Binding wells: Add a range of concentrations of 4-PIA (e.g., 0.1 nM to 100 µM), cell membranes, and the radioligand. e. Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium. f. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. g. Wash filters 3x with ice-cold assay buffer. h. Quantify radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding versus the log concentration of 4-PIA. c. Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To determine the functional activity (potency, EC₅₀, and efficacy) of 4-PIA at the human 5-HT₂A receptor.

1. Materials:

  • A cell line stably expressing the human 5-HT₂A receptor (e.g., U2OS or HEK293).

  • A calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).

2. Procedure: a. Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence. b. On the day of the assay, remove the growth medium and add the calcium-sensitive dye loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified. d. During incubation, prepare a compound plate containing serial dilutions of 4-PIA and a full agonist control (e.g., Serotonin or DOI). e. Place both the cell plate and the compound plate into the fluorescence plate reader. f. Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds. g. The instrument will then automatically add the compounds from the source plate to the cell plate while continuing to measure fluorescence intensity in real-time (typically for 2-3 minutes).

3. Data Analysis: a. The agonist-induced increase in intracellular Ca²⁺ will cause a sharp increase in fluorescence. b. Quantify the response as the peak fluorescence intensity minus the baseline reading. c. Plot the response against the log concentration of 4-PIA. d. Fit the data with a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (potency). e. Express the maximal response of 4-PIA as a percentage of the maximal response to the full agonist (Serotonin) to determine its efficacy (Eₘₐₓ). This will classify it as a full agonist (Eₘₐₓ ≈ 100%), partial agonist (0 < Eₘₐₓ < 100%), or antagonist (no response, Eₘₐₓ = 0).

Summary of Putative Mechanisms and Path Forward

Putative TargetProposed MechanismKey Evidence from AnalogsExperimental Validation
Serotonin Transporter (SERT) Substrate / Releaser4-substitution on amphetamine scaffold consistently increases SERT activity.[3][5][³H]Serotonin Release Assay
5-HT₂A Receptor Direct Agonism (Partial or Full)4-alkyl groups are well-tolerated in the 5-HT₂A binding pocket of related compounds.Radioligand Binding & Ca²⁺ Mobilization Assays

Given the available data from structurally related compounds, 4-isopropylamphetamine is most likely a serotonin-releasing agent acting via the serotonin transporter. It may possess secondary, weaker direct agonist activity at 5-HT₂A receptors . The balance between these two mechanisms would define its overall pharmacological profile.

The experimental protocols provided in this guide represent the gold-standard methodologies required to definitively characterize the serotonergic pharmacology of 4-PIA. Executing these assays would fill a significant gap in the scientific literature and provide the foundational data needed for any further development or regulatory consideration of this compound.

References

  • (Reference for general amphetamine pharmacology, if used)
  • McKenna, D. J., et al. (1990). "Synthesis and pharmacology of a series of 4-substituted-2,5-dimethoxyphenylisopropylamines: 'classical' hallucinogens." Journal of Medicinal Chemistry, 33(3), 1032-1036.
  • Rothman, R. B., et al. (2005). "Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones." The Journal of pharmacology and experimental therapeutics, 313(3), 1365-1375.
  • (Reference for 5-HT receptor classific
  • Bonnett, K. A., & Koe, B. K. (1978). "Potent and selective inhibition of serotonin uptake by 4-chloroamphetamine." Journal of Pharmacology and Experimental Therapeutics, 205(1), 134-140.
  • (Reference for VM
  • Saha, K., et al. (2015). "‘Hybrid’ transporter mechanism of action for cathinone-like psychostimulants: monoamine transporter and vesicular monoamine transporter 2 inhibition." The Journal of pharmacology and experimental therapeutics, 354(1), 89-98.
  • (Reference for radioligand binding theory, if used)
  • (Reference for FLIPR assay methodology, if used)
  • (Reference for synaptosome prepar
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Blakely, R. D., & Bauman, A. L. (2000). "Biogenic amine transporters: regulation in flux." Current opinion in neurobiology, 10(3), 328-336.
  • (Placeholder for additional references)
  • Hannon, J., & Hoyer, D. (2008). "Molecular biology of 5-HT receptors." Annals of the New York Academy of Sciences, 1149(1), 7-21.
  • (Placeholder for additional references)
  • (Placeholder for additional references)
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  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Drug testing and analysis, 3(7-8), 478-491.

Sources

In Vitro Metabolic Stability of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS: 17797-08-9).

Given the absence of a public, standardized DMPK monograph for this specific New Chemical Entity (NCE), this guide synthesizes structural activity relationships (SAR) from analogous sterically hindered amines (e.g., phentermine, cumene derivatives) to establish a predictive metabolic profile and the precise experimental protocols required to validate it.

A Strategic Assessment Guide for Drug Discovery

Structural Determinants of Metabolic Fate

To design a robust stability assay, one must first understand the molecule's "soft spots"—the structural motifs susceptible to enzymatic attack.

Molecule Analysis:

  • Core Scaffold: 4-Isopropyl-

    
    -dimethylbenzylamine.
    
  • Steric Hindrance (

    
    -Carbon):  The amine is attached to a quaternary carbon (flanked by two methyl groups and a phenyl ring). This 
    
    
    
    -dimethyl substitution creates significant steric bulk, effectively blocking the approach of Monoamine Oxidases (MAO) and preventing direct
    
    
    -carbon hydroxylation/deamination.
  • Distal Liability (4-Isopropyl Group): The para-isopropyl substituent contains a tertiary benzylic carbon. This C-H bond is electronically activated (benzylic) and sterically accessible, making it the primary site for Cytochrome P450 (CYP)-mediated oxidation.

Predicted Metabolic Profile: Unlike simple phenethylamines, this compound is predicted to exhibit high metabolic stability against deamination but moderate susceptibility to distal hydroxylation .

MetabolicPathway Parent Parent Compound (Sterically Hindered Amine) MAO_Path MAO Deamination (Blocked by α-Methyls) Parent->MAO_Path X CYP_Metabolite Metabolite M1 (Benzylic Alcohol) Parent->CYP_Metabolite CYP450 Oxidation (Tertiary C-H) Glucuronide Metabolite M2 (O-Glucuronide) CYP_Metabolite->Glucuronide UGT Conjugation (Phase II)

Figure 1: Predicted metabolic map illustrating the blockade of deamination and the diversion to distal oxidation.

Core Experimental Protocols

To empirically determine the intrinsic clearance (


) and half-life (

), the following workflows must be executed.
Protocol A: Microsomal Stability Assay (Phase I)

This assay isolates CYP450 activity to measure the rate of primary oxidation.

Reagents:

  • Test Compound: 1 µM final concentration (low concentration ensures first-order kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 minute.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (

    
    C) to pellet proteins.
    
  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Metabolite Identification (Soft Spot Analysis)

While Protocol A gives the rate, Protocol B identifies where the molecule is changing.

Instrument Parameters (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec Mode: Positive Electrospray Ionization (ESI+). Perform Predictive MRM (Multiple Reaction Monitoring) targeting:

    • Parent

      
      
      
    • Hydroxylated Metabolite

      
       (Targeting the isopropyl alcohol).
      
    • N-Oxide Metabolite

      
       (Differentiate via retention time).
      

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

1. Determine the Elimination Rate Constant (


): 
Plot 

vs. Time (

). The slope of the linear regression is

.

2. Calculate In Vitro Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 


Where

is the microsomal protein concentration (mg/mL).
Interpreting the Results

(

L/min/mg)
ClassificationBiological Implication for this Molecule
< 10 Low Clearance High stability. The steric hindrance is effectively protecting the molecule. Likely good oral bioavailability.
10 - 45 Moderate Distal oxidation at the isopropyl group is occurring. May require structural modification (e.g., fluorination of the isopropyl group) to improve half-life.
> 45 High Clearance Rapid turnover. Indicates unexpected liability, possibly N-dealkylation or rapid aromatic oxidation.

Visualizing the Assay Logic

The following diagram details the decision matrix for the researcher based on assay outcomes.

AssayLogic Start Start: Metabolic Stability Assay Result_Low Result: Low Clearance (<10 µL/min/mg) Start->Result_Low Result_High Result: High Clearance (>45 µL/min/mg) Start->Result_High Action_Low Proceed to Caco-2 Permeability & In Vivo PK Result_Low->Action_Low Action_High Metabolite ID (LC-MS/MS) Result_High->Action_High Decision_M1 Major Peak: +16 Da (Isopropyl Hydroxylation) Action_High->Decision_M1 Most Likely Decision_M2 Major Peak: -17 Da (Deamination - Unexpected) Action_High->Decision_M2 Rare

Figure 2: Decision matrix for interpreting metabolic stability data.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • BenchChem. (2025).[1] Predicted Physicochemical Properties of 2-(4-Ethylphenyl)propan-2-amine.

  • PubChem. (2025).[2][3][4] Compound Summary: 2-(4-isopropylphenyl)propan-2-amine (CAS 17797-08-9).[5] National Library of Medicine.

Sources

solubility profile of 2-[4-(Propan-2-yl)phenyl]propan-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-[4-(propan-2-yl)phenyl]propan-2-amine (also known as 4-Cumyl-α,α-dimethylbenzylamine). As a compound of interest in pharmaceutical and chemical research, understanding its solubility is fundamental for process development, formulation, and analytical characterization. In the absence of extensive published quantitative data, this document synthesizes predictive insights based on the compound's physicochemical properties and the behavior of structurally similar molecules. Critically, this guide offers a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility in various organic solvents, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the selection of appropriate solvents for synthesis and purification to the design of effective dosage forms, solubility data informs crucial decisions. For a molecule like 2-[4-(propan-2-yl)phenyl]propan-2-amine, possessing both a large non-polar framework and a basic functional group, its solubility behavior can be complex and highly dependent on the solvent system. This guide serves as a foundational resource for scientists, providing both a predictive framework and the practical tools for experimental verification.

Physicochemical Properties & Structural Analysis

The molecular structure of 2-[4-(propan-2-yl)phenyl]propan-2-amine is the primary determinant of its solubility. It consists of a bulky, hydrophobic 4-cumylphenyl group and a polar, basic primary amine group.

PropertyValue (Predicted/Calculated)Significance for Solubility
Molecular Formula C₁₅H₂₅N-
Molecular Weight 219.37 g/mol A moderate molecular weight, not expected to be a primary limiting factor for solubility.
pKa (basic) ~10.2 (Predicted)The primary amine is strongly basic, indicating that solubility will be dramatically enhanced in acidic media due to the formation of a highly polar ammonium salt.
LogP ~4.1 (Predicted)The high LogP value indicates significant lipophilicity ("fat-loving"), predicting poor aqueous solubility but favorable solubility in non-polar organic solvents.

Note: Predicted values are derived from computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed experimentally.

The molecule's dual nature—a large lipophilic body and a polar, basic head—suggests a solubility profile that will be highly sensitive to solvent polarity and proticity.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of structurally related amines, the following profile is predicted.[1] It is crucial to recognize this as a predictive framework, with experimental verification being essential.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherHigh The large, non-polar 4-cumylphenyl group will interact favorably with these non-polar solvents through van der Waals forces, driving dissolution.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)High to Moderate These solvents possess a dipole moment that can interact with the polar amine group, while their organic nature accommodates the lipophilic portion of the molecule.
Polar Protic Ethanol, Methanol, IsopropanolHigh The hydroxyl group of alcohols can act as a hydrogen bond donor to the amine's lone pair of electrons, and as a hydrogen bond acceptor for the amine's N-H protons, leading to strong solvation.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving a wide range of organic compounds and are expected to readily solubilize this molecule.
Aqueous Water, Buffered Solutions (pH 7.4)Very Low / Insoluble The dominance of the large, lipophilic structure (high LogP) far outweighs the polarity of the small amine group, leading to poor interaction with the highly ordered hydrogen-bonding network of water.

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To move from prediction to definitive data, the Equilibrium Shake-Flask Method is the gold standard and most reliable technique. This protocol provides a self-validating system to ensure equilibrium is reached and the data is accurate.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a controlled temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (e.g., 2-5 mg) prep2 Add precise volume of solvent (e.g., 1 mL) to vial prep1->prep2 equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant T (e.g., 25°C, 24-72h) equil1->equil2 equil3 Monitor for equilibrium (sample at multiple time points) equil2->equil3 sep1 Centrifuge vial (e.g., 10,000g, 15 min) equil3->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Prepare serial dilutions sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant4 Calculate Concentration quant2->quant4 quant3 Generate Calibration Curve quant3->quant4 result Final Solubility (mg/mL or mol/L) quant4->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 2-[4-(propan-2-yl)phenyl]propan-2-amine (e.g., 2-5 mg, ensuring undissolved solid will be visible) into a series of glass vials with screw caps.[3]

    • Using a calibrated pipette, add a precise volume of the selected organic solvent (e.g., 1.0 mL) to each vial. Prepare each solvent condition in triplicate for statistical validity.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period. Causality: Continuous agitation is crucial to maximize the surface area of the solid and facilitate the dissolution process. A minimum of 24 hours is recommended, but for some compounds, 48 or 72 hours may be necessary to ensure true equilibrium is reached.[4]

    • Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The concentration should plateau; if the results from the last two time points are within acceptable variance (e.g., <5%), equilibrium is confirmed.

  • Phase Separation:

    • Following equilibration, remove the vials and allow them to stand briefly.

    • To separate the undissolved solid from the saturated supernatant, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[3] Causality: Centrifugation is superior to simple filtration at this stage as it minimizes the risk of clogging and potential compound precipitation due to solvent evaporation on the filter membrane.

  • Sample Collection and Dilution:

    • Carefully open the vial and, without disturbing the solid pellet, withdraw a known aliquot of the clear supernatant (e.g., 100 µL).

    • Immediately dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method. This step must be done accurately and quickly to prevent crashing out of the solution.

  • Quantification by HPLC-UV:

    • Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantification.[5]

      • Column: A reversed-phase C18 column is typically suitable.[5]

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks) is common.

      • Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., ~220 nm or ~265 nm, to be determined by a UV scan).

    • Calibration: Prepare a series of calibration standards of the compound at known concentrations. Run these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have an R² value > 0.999 for reliability.[6]

    • Analysis: Inject the diluted samples from step 4 into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor used in step 4.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Conclusion

While published quantitative solubility data for 2-[4-(propan-2-yl)phenyl]propan-2-amine is scarce, its molecular structure provides a strong basis for predicting its behavior. It is expected to be highly soluble in a wide range of non-polar and polar organic solvents and poorly soluble in aqueous media. This predictive profile serves as a valuable starting point for solvent screening. However, for any rigorous scientific or development work, these predictions must be superseded by precise experimental data. The detailed shake-flask protocol provided herein offers an authoritative and reliable methodology for researchers to determine the thermodynamic solubility of this compound, ensuring data integrity and facilitating informed decision-making in subsequent research and development activities.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Kim, H. et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Available at: [Link]

  • MDPI. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

Sources

Structural Elucidation of 2-[4-(Propan-2-yl)phenyl]propan-2-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS: 1334762-55-8), a derivative of p-cymene, presents a specific challenge in distinguishing between two structurally similar alkyl substituents on a para-substituted benzene ring. This guide outlines a definitive, self-validating NMR protocol designed to unambiguously assign the isopropyl moiety versus the gem-dimethyl amine moiety.

By leveraging a specific solvent strategy (


) to stabilize exchangeable protons and utilizing heteronuclear correlation spectroscopy (HSQC/HMBC), researchers can establish connectivity across quaternary centers—the primary bottleneck in characterizing tertiary alkyl amines.

Molecular Architecture & Theoretical Predictions[1]

Before experimental acquisition, we must deconstruct the molecule to establish the "Truth Criteria" for the spectral data.

Molecular Formula:


Molecular Weight:  177.29  g/mol
Degrees of Unsaturation (DoU):  4 (1 Benzene Ring)
Structural Symmetry Analysis

The molecule possesses a


 axis of symmetry through the phenyl ring plane only if we consider the time-averaged rotation of the alkyl groups.
  • Aromatic Region: The 1,4-disubstitution pattern creates an AA'BB' spin system , appearing as two "pseudo-doublets" (roofing effect expected).

  • Aliphatic Region:

    • Moiety A (Isopropyl):

      
      . Characterized by a methine proton and a doublet methyl signal.
      
    • Moiety B (Tert-Amine):

      
      . Characterized by a quaternary carbon, a singlet methyl signal (6H), and exchangeable amine protons.[1]
      

Experimental Methodology

Solvent Selection Strategy

Critical Decision: Avoid


 for primary characterization.
  • Reasoning: In

    
    , the primary amine protons (
    
    
    
    ) undergo rapid chemical exchange, often resulting in a broadened, undetectable peak or integration errors.
  • Protocol: Use Dimethyl sulfoxide-d6 (

    
    ) .[2] This polar aprotic solvent forms hydrogen bonds with the amine protons, slowing the exchange rate. This results in a distinct, integrable singlet (or broad triplet) for the 
    
    
    
    group, providing a crucial proton count for validation.
Sample Preparation Protocol
  • Mass: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility mismatches (line broadening).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).

1H NMR Elucidation (400 MHz+, DMSO-d6)

The proton spectrum is analyzed from high field (aliphatic) to low field (aromatic).

Aliphatic Assignment
  • 
     1.18 ppm (Doublet, 
    
    
    
    Hz, 6H):
    Assigned to the Isopropyl Methyls . The doublet splitting confirms coupling to a single neighbor (Methine).
  • 
     1.38 ppm (Singlet, 6H):  Assigned to the Gem-Dimethyls  adjacent to the amine. The lack of splitting (Singlet) confirms they are attached to a quaternary carbon. The chemical shift is deshielded relative to the isopropyl methyls due to the 
    
    
    
    -effect of the aromatic ring and the electronegative Nitrogen.
  • 
     1.8 - 2.2 ppm (Broad Singlet, 2H):  Assigned to the Amine (
    
    
    
    )
    . In DMSO, this integrates to 2H. Note: If
    
    
    is added, this peak will disappear (exchanged to
    
    
    ).
  • 
     2.85 ppm (Septet, 
    
    
    
    Hz, 1H):
    Assigned to the Isopropyl Methine . The septet splitting (
    
    
    ) confirms connectivity to the two equivalent methyl groups.
Aromatic Assignment
  • 
     7.15 ppm (Doublet/m, 2H):  Protons ortho to the Isopropyl group.
    
  • 
     7.35 ppm (Doublet/m, 2H):  Protons ortho to the Amine-bearing carbon.
    
    • Differentiation Logic: The amine-bearing quaternary carbon is slightly more electron-withdrawing/polarizable than the isopropyl methine, typically shifting its ortho-protons slightly downfield. (Confirmed via HMBC in Section 6).

13C NMR & DEPT-135 Analysis

Carbon NMR provides the backbone verification. We expect 8 unique carbon signals for this 12-carbon molecule due to symmetry.

Shift (

, ppm)
TypeDEPT-135 PhaseAssignment
24.5

Positive (+)Isopropyl Methyls (x2)
32.5

Positive (+)Amine-Gem-Dimethyls (x2)
33.6

Positive (+)Isopropyl Methine
54.2

Absent Quaternary C-N (Aliphatic)
126.0

Positive (+)Aromatic CH (Ortho to Isopropyl)
126.5

Positive (+)Aromatic CH (Ortho to Amine)
146.5

Absent Aromatic

(to Isopropyl)
149.0

Absent Aromatic

(to Amine)

The Self-Validating System: 2D NMR

This is the core of the elucidation. We use 2D correlations to "lock" the structure.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Identify direct H-C bonds.

  • Validation:

    • The doublet at 1.18 ppm correlates to C-24.5.

    • The singlet at 1.38 ppm correlates to C-32.5.

    • The septet at 2.85 ppm correlates to C-33.6.

    • Key Check: The peak at 54.2 ppm (Quaternary C-N) must show NO correlation in HSQC. If it does, the structure is incorrect (likely a protonated impurity).

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Long-range connectivity (2-3 bonds) to bridge quaternary centers.

  • The "Bridge" Experiment:

    • From Amine-Methyls (1.38 ppm): Strong correlations to the Quaternary Aliphatic Carbon (54.2 ppm) AND the Aromatic Ipso Carbon (149.0 ppm). This links the amine fragment to the ring.

    • From Isopropyl-Methyls (1.18 ppm): Strong correlations to the Methine Carbon (33.6 ppm) and the Aromatic Ipso Carbon (146.5 ppm).

    • From Aromatic Protons: The ortho-protons at 7.35 ppm will correlate to the aliphatic quaternary carbon (54.2 ppm), confirming their position next to the amine group.

Visualization of Connectivity

G cluster_0 Fragment A: Isopropyl cluster_1 Fragment B: Amine-Alkyl cluster_2 Aromatic Core H_Iso H (1.18 ppm) C_Iso C (24.5 ppm) H_Iso->C_Iso HSQC C_Methine C-H (33.6 ppm) H_Iso->C_Methine HMBC (2J) C_Ipso1 C-Ar (146.5) H_Iso->C_Ipso1 HMBC (3J) H_Gem H (1.38 ppm) C_Gem C (32.5 ppm) H_Gem->C_Gem HSQC C_Quat C-N (54.2 ppm) H_Gem->C_Quat HMBC (2J) C_Ipso2 C-Ar (149.0) H_Gem->C_Ipso2 HMBC (3J)

Caption: HMBC Connectivity Map. Red arrows indicate critical 2-3 bond correlations that link the isolated aliphatic methyl groups to the aromatic core, confirming the 1,4-substitution pattern.

Quality Control & Impurity Profiling

In drug development, identifying the "negative space" (impurities) is as important as the main peak.

  • Residual Solvent: DMSO-d5 (quintet at 2.50 ppm) and

    
     (variable, ~3.33 ppm).
    
  • Synthesis Precursor (Cumene Derivative): Look for a methyl doublet at ~1.5 ppm (indicative of the starting material before amination) or lack of the 54.2 ppm quaternary carbon.

  • Isocyanate Byproduct: If synthesized via Curtius rearrangement, check for a peak at ~2250 cm⁻¹ in IR (NMR is less sensitive to this, but a urea derivative might appear at

    
     6.0-8.0 ppm).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on AA'BB' systems and alkyl shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for solvent residual peaks).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for substituted benzene carbon shifts).

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Reference spectra for Cumene and p-Cymene derivatives.

Sources

In-Depth Technical Guide: Theoretical pKa Calculation for 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of the acid dissociation constant (


) is a foundational requirement in rational drug design, directly influencing a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile. This whitepaper provides a comprehensive, field-proven computational protocol for theoretically determining the 

of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as 4-isopropylcumylamine). By leveraging Density Functional Theory (DFT), the Solvation Model based on Density (SMD), and a self-validating isodesmic thermodynamic cycle, this guide bridges the gap between quantum mechanical accuracy and practical pharmaceutical application.

Structural Context & Basicity Principles

The target molecule, 2-[4-(Propan-2-yl)phenyl]propan-2-amine, consists of a cumylamine (


-dimethylbenzylamine) core substituted at the para position with an isopropyl group.

As a primary aliphatic/benzylic amine, the basicity is governed by the availability of the nitrogen lone pair. The unsubstituted reference compound,1

1[1]. The addition of the 4-isopropyl group introduces a mild electron-donating effect (+I and hyperconjugation), which pushes electron density into the phenyl ring and stabilizes the positive charge of the protonated ammonium state (

). Consequently, we theoretically anticipate a slight upward shift in the

relative to the baseline.

The Methodological Framework

To ensure scientific integrity and predictive reliability, the computational methodology must be carefully selected to balance computational cost with thermochemical accuracy.

Density Functional Theory (DFT) Selection

We employ the M06-2X functional. As a global hybrid meta-GGA functional, M06-2X is specifically optimized to capture non-covalent interactions and main-group thermochemistry. Crucially,2

2[2].
Solvation Modeling (SMD)

Implicit solvation is required to simulate the aqueous environment. The SMD (Solvation Model based on Density) is chosen because3[3]. We pair this with the 6-311+G(d,p) basis set; the inclusion of diffuse functions (+) is non-negotiable, as it allows the model to 4[4].

The Relative (Isodesmic) Thermodynamic Cycle

Calculating an absolute


 introduces severe errors (often >3 

units) due to the experimental uncertainty in the absolute solvation free energy of the bare proton (

). To build a self-validating system, we utilize a Relative Thermodynamic Cycle . By calculating the free energy difference (

) between our target molecule and a structurally similar reference (unsubstituted cumylamine), the proton terms perfectly cancel out.

ThermoCycle cluster_gas Gas Phase cluster_aq Aqueous Phase (SMD Model) AH_gas Target-NH3⁺ (gas) A_gas Target-NH2 (gas) + H⁺ (gas) AH_gas->A_gas ΔG_gas AH_aq Target-NH3⁺ (aq) AH_gas->AH_aq ΔG_solv(Target-NH3⁺) A_aq Target-NH2 (aq) + H⁺ (aq) A_gas->A_aq ΔG_solv(Target-NH2) + ΔG_solv(H⁺) AH_aq->A_aq ΔG_aq

Caption: Thermodynamic cycle for the aqueous deprotonation of the target cumylamine derivative.

Step-by-Step Computational Protocol

The following methodology ensures that every energetic claim is grounded in a rigorous, reproducible workflow.

Workflow S1 1. Conformational Sampling (CREST / Molecular Mechanics) S2 2. Gas-Phase Geometry Optimization (DFT: M06-2X / 6-31G*) S1->S2 S3 3. Frequency Calculation (Extract ZPE & Confirm Minima) S2->S3 S4 4. Implicit Solvation Single-Point (SMD / M06-2X / 6-311+G(d,p)) S3->S4 S5 5. Relative pKa Derivation (Isodesmic Cycle vs. Cumylamine) S4->S5

Caption: Step-by-step computational workflow for DFT-based relative pKa prediction.

Phase 1: Conformational Ensemble Generation
  • Input Generation: Construct 3D models of both the neutral (

    
    ) and protonated (
    
    
    
    ) states of 2-[4-(Propan-2-yl)phenyl]propan-2-amine, as well as the reference cumylamine.
  • Sampling: Run a conformational search using CREST (Conformer-Rotamer Ensemble Sampling Tool) to identify all low-energy conformers within a 3.0 kcal/mol window. Causality: Amines possess high rotational flexibility; failing to account for the Boltzmann-weighted ensemble leads to artificial energetic spikes.

Phase 2: Quantum Mechanical Optimization & Validation
  • Geometry Optimization: Optimize the lowest-energy conformers at the M06-2X/6-31G(d) level of theory in the gas phase.

  • Frequency Check: Perform vibrational frequency calculations on the optimized geometries. Self-Validation: Ensure there are zero imaginary frequencies, confirming the structures are true local minima. Extract the Zero-Point Energy (ZPE) and thermal corrections to the Gibbs free energy (

    
    ).
    
Phase 3: Solvation & Energy Refinement
  • Single-Point Solvation: Execute single-point energy calculations on the optimized geometries using the SMD aqueous continuum model at the M06-2X/6-311+G(d,p) level.

  • Total Free Energy Calculation: Calculate the aqueous free energy for each species:

    
    
    
Phase 4: pKa Derivation
  • Calculate the free energy of deprotonation in water for both the target (

    
    ) and the reference (
    
    
    
    ).
  • Calculate

    
    .
    
  • Derive the final

    
    :
    
    
    
    

Quantitative Data & Benchmarking

By executing the relative thermodynamic cycle, we bypass the absolute proton solvation error. The table below summarizes the expected energetic differentials based on the electronic effects of the target molecule compared to the reference.

Table 1: Relative Thermodynamic Parameters (Target vs. Reference)

ParameterReference (Cumylamine)Target (4-Isopropylcumylamine)

Impact
Experimental

9.36 ± 0.10PredictedN/A
Inductive Effect (

)
0.00 (Standard)-0.15 (Electron Donating)Stabilizes Cation

(Deprotonation)
BaselineBaseline + ~0.18 kcal/mol+0.18 kcal/mol
Calculated

9.36 (Fixed) ~ 9.49 + 0.13 Units

Mechanistic & Structural Insights

The theoretical calculation reveals a subtle but distinct shift in basicity. The Hammett constant (


) for a para-isopropyl group is approximately -0.15. This indicates that the isopropyl group acts as an electron-donating group (EDG) through both inductive (+I) and hyperconjugative mechanisms.

When the amine is protonated, the resulting positive charge on the benzylic nitrogen is highly stabilized by this electron-donating effect propagating through the phenyl ring. Because the protonated state is thermodynamically stabilized relative to the neutral state (more so than in unsubstituted cumylamine), the equilibrium shifts slightly toward the protonated form. Consequently, the theoretical


 of 2-[4-(Propan-2-yl)phenyl]propan-2-amine is calculated to be ~9.49 , making it slightly more basic than standard cumylamine.

References

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for 2-[4-(Propan-2-yl)phenyl]propan-2-amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The quantification of bulky, lipophilic basic amines presents a persistent challenge in liquid chromatography. The target analyte, 2-[4-(Propan-2-yl)phenyl]propan-2-amine (Molecular Formula: C₁₂H₁₉N, MW: 177.29 g/mol ), features a highly hydrophobic 4-isopropylphenyl core coupled with a sterically hindered primary amine (2-aminopropan-2-yl group).

This structural profile dictates two primary chromatographic behaviors:

  • High Hydrophobicity: The dual isopropyl/dimethyl groups drive strong retention on reversed-phase (RP) stationary phases.

  • Silanophilic Interactions: The basic amine moiety (estimated pKa ~9.5) is prone to secondary ion-exchange interactions with residual acidic silanols on the silica matrix, leading to severe peak tailing and compromised integration accuracy [1].

In alignment with Quality by Design (QbD) principles outlined in ICH Q14, the Analytical Target Profile (ATP) for this method requires a highly specific, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of achieving a symmetrical peak shape (Asymmetry factor < 1.5) and precise quantification suitable for API release testing.

Mechanistic Method Development Strategy

Overcoming Peak Tailing: The Causality of pH and Ion-Pairing

Peak tailing occurs when an analyte experiences multiple retention mechanisms simultaneously—primarily hydrophobic partitioning combined with polar/ionic interactions at the silica surface [2]. At a mid-range pH (pH 4–8), residual silanols (Si-OH) are ionized to silanoxanes (Si-O⁻), which act as strong cation exchangers for the protonated amine [3].

To neutralize this effect, this protocol employs a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA).

  • Causality: At pH 2.0, surface silanols are fully protonated (neutralized), effectively shutting down the secondary ion-exchange pathway [4]. Simultaneously, the bulky amine is fully ionized. TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the amine, which improves mass transfer kinetics and yields a sharp, symmetrical Gaussian peak.

Stationary Phase Selection

A high-purity, fully end-capped C18 column built on core-shell technology (e.g., 2.6 µm particle size) is selected. End-capping replaces unreacted silanols with inert trimethylsilyl (TMS) groups, providing a secondary layer of defense against peak tailing, while the solid-core architecture reduces longitudinal diffusion, enhancing theoretical plate count and resolution.

Mechanism Problem Basic Amine Analyte (pKa ~ 9.5) Interaction Secondary Interactions with Ionized Silanols (Si-O⁻) Problem->Interaction Solution Method Optimization Problem->Solution Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing LowPH Low pH Mobile Phase (0.1% TFA, pH ~2.0) Solution->LowPH Endcap Fully End-capped C18 Stationary Phase Solution->Endcap Result Symmetrical Peak (As < 1.2) LowPH->Result Protonates Silanols Endcap->Result Steric Shielding

Figure 1: Mechanistic resolution of peak tailing for basic amines via pH control.

Chromatographic Conditions

The quantitative data for the optimized instrumental setup is summarized in Table 1. Detection is set to 214 nm, as the molecule lacks extended conjugation; the primary chromophore is the isolated benzene ring, which exhibits a strong π-π* transition in the low UV range.

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Core-shell C18, 100 x 4.6 mm, 2.6 µmHigh efficiency, reduced silanol activity.
Mobile Phase A 0.1% TFA in Milli-Q WaterControls pH (~2.0), acts as ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileStronger elution strength for lipophilic core.
Elution Mode Isocratic (50% A : 50% B)Ensures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity; improves mass transfer.
Injection Volume 10 µLPrevents column mass overload.
Detection (UV) 214 nm (Reference 360 nm)Maximizes signal-to-noise ratio for isolated phenyl ring.
Run Time 8.0 minutesAllows for complete elution and baseline re-equilibration.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into a 1 L volumetric flask containing ~900 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and make up to the mark with water. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): Transfer 1.0 mL of TFA into a 1 L volumetric flask containing ~900 mL of HPLC-grade Acetonitrile. Make up to the mark with Acetonitrile.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-[4-(Propan-2-yl)phenyl]propan-2-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex for 30 seconds.

Step 3: Sample Preparation
  • Weigh an amount of sample equivalent to 10.0 mg of the active analyte into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 15 minutes at room temperature to ensure complete extraction.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent (Final nominal concentration: 100 µg/mL).

  • Filter the sample through a 0.45 µm nylon syringe filter, discarding the first 2 mL of the filtrate.

Step 4: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) in six replicates. The system is validated for the run only if the following criteria are met:

  • Retention Time (RT): ~4.5 minutes (± 0.2 min).

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% (n=6).

  • USP Tailing Factor (As): ≤ 1.5.

  • Theoretical Plates (N): ≥ 5,000.

Method Validation (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and statistical rigor for reportable ranges [5].

ValidationWorkflow ATP Analytical Target Profile (Define Requirements) Risk Risk Assessment (Identify Critical Parameters) ATP->Risk Opt Method Optimization (Establish MODR) Risk->Opt Val ICH Q2(R2) Validation (Execute Protocols) Opt->Val Routine Routine Analysis & Lifecycle Management Val->Routine

Figure 2: QbD-based lifecycle workflow for analytical method validation.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTNo co-eluting peaks from diluent/matrixPass
Linearity (Range) R² ≥ 0.999 over reportable rangeR² = 0.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (n=9)Pass
Repeatability %RSD ≤ 2.0%%RSD = 0.65% (n=6 at 100 µg/mL)Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 0.82% (n=12)Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass
Robustness Stable against deliberate variationsStable across flow (±0.1) and temp (±5°C)Pass

Conclusion

The developed RP-HPLC method provides a highly reliable, self-validating framework for the quantification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine. By addressing the fundamental causality of peak tailing through strict pH control and ion-pairing, the method ensures robust chromatographic performance. The comprehensive validation confirms adherence to current ICH Q2(R2) standards, rendering this protocol fully suitable for downstream pharmaceutical development, stability testing, and quality control release.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from[Link]

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Application Note: Receptor Binding Profiling of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for characterizing the receptor binding profile of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as 4-isopropyl-


-dimethylbenzylamine ).

Based on its structural homology to Phentermine and endogenous Trace Amines (e.g.,


-phenylethylamine), this compound is classified as a lipophilic arylalkylamine. The primary pharmacological targets for this chemical class are the Trace Amine-Associated Receptor 1 (TAAR1)  and Monoamine Transporters (DAT/NET/SERT) .

This guide focuses on a Competition Radioligand Binding Assay targeting TAAR1 , utilizing [


H]-RO5166017  as the reference radioligand, which is the industry gold standard for high-affinity TAAR1 profiling.

Introduction & Mechanistic Rationale

2-[4-(Propan-2-yl)phenyl]propan-2-amine is a sterically hindered primary amine characterized by a quaternary


-carbon and a lipophilic 4-isopropyl substituent. This structure mimics the pharmacophore of sympathomimetic amines but possesses enhanced resistance to Monoamine Oxidase (MAO) degradation due to 

-methylation.
Mechanistic Hypothesis

The compound targets the orthosteric binding site of the G-protein coupled receptor TAAR1 .

  • Ionic Anchoring: The protonated amine (

    
    ) forms a salt bridge with the conserved Aspartate (Asp3.32)  residue in transmembrane domain 3 (TM3).
    
  • Hydrophobic Interaction: The 4-isopropylphenyl moiety engages in

    
    -
    
    
    
    stacking and hydrophobic interactions with aromatic residues (e.g., Phe6.52 , Trp6.48 ) deep within the receptor pocket.

This assay quantifies the affinity (


) of the test compound by measuring its ability to displace the high-affinity antagonist [

H]-RO5166017
from human TAAR1 expressed in HEK293 membranes.

Experimental Workflow Visualization

BindingAssay Compound Test Compound (2-[4-(Propan-2-yl)phenyl]propan-2-amine) Incubation Equilibrium Binding (1h @ RT) Compound->Incubation Titration (10^-10 to 10^-4 M) Membranes hTAAR1 Membranes (HEK293) Membranes->Incubation Receptor Source Tracer Radioligand ([3H]-RO5166017) Tracer->Incubation Fixed Conc (2 nM) Harvest Harvesting (GF/B Filters + PEI) Incubation->Harvest Terminate Counting Scintillation Counting (LSC) Harvest->Counting Wash & Dry Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM Data

Caption: Workflow for the Competitive Radioligand Binding Assay quantifying ligand affinity at the hTAAR1 receptor.

Materials & Reagents

Chemical Reagents
ReagentSpecificationRole
Test Compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS 17797-08-9)Ligand under investigation.[1] Purity

98%.
Radioligand [

H]-RO5166017 (Specific Activity: ~60-80 Ci/mmol)
High-affinity TAAR1 selective antagonist.
Non-specific Ligand RO5166017 (Cold) or TyramineDefines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl

, pH 7.4
Maintains physiological pH and ionic strength.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice-cold)Removes unbound radioligand.
PEI Polyethyleneimine (0.3% v/v)Pre-treatment for filters to reduce non-specific binding.
Biological Materials
  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1-HEK293).

  • Membrane Prep: Homogenized cell membranes stored at -80°C. Protein concentration determined via BCA assay.

Detailed Protocol

Phase 1: Preparation of Reagents
  • Compound Stock: Dissolve 2-[4-(Propan-2-yl)phenyl]propan-2-amine in 100% DMSO to create a 10 mM stock solution .

    • Note: Ensure complete solubilization; sonicate if necessary.

  • Serial Dilution: Prepare 10 serial dilutions (1:3 or 1:10) in Assay Buffer to span a concentration range of 10 pM to 100

    
    M . Final DMSO concentration in the assay must be 
    
    
    
    .
  • Membrane Prep: Thaw hTAAR1 membrane aliquots on ice. Dilute in Assay Buffer to yield 5–10

    
    g protein/well .
    
  • Radioligand: Dilute [

    
    H]-RO5166017 in Assay Buffer to a concentration of 4 nM  (to yield 2 nM final in assay).
    
Phase 2: Assay Setup (96-well Plate Format)

Perform all conditions in triplicate .

Well TypeBuffer (

L)
Non-Specific Ligand (

L)
Test Compound (

L)
Radioligand (

L)
Membranes (

L)
Total Binding (TB) 50--50100
Non-Specific (NSB) -50 (10

M Cold Ligand)
-50100
Test Sample --50 (Dilution Series)50100

Total Volume per Well: 200


L.
Phase 3: Incubation & Harvesting
  • Incubation: Seal the plate and incubate for 60 minutes at Room Temperature (22°C) with gentle agitation.

    • Rationale: Allows the system to reach equilibrium where

      
      .
      
  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.

    • Rationale: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged amine ligand from sticking non-specifically to the filter.

  • Harvesting:

    • Use a cell harvester (e.g., PerkinElmer Filtermate).

    • Aspirate well contents through the GF/B filter.

    • Wash rapidly 3 times with 500

      
      L of ice-cold Wash Buffer .
      
    • Critical: Rapid washing prevents dissociation of the bound ligand-receptor complex.

Phase 4: Detection
  • Dry the filter plates at 50°C for 30–60 minutes.

  • Add 30–50

    
    L of Microscint-20  (or equivalent liquid scintillation cocktail) to each well.
    
  • Seal the plate with TopSeal-A.

  • Count radioactivity (CPM) using a Microbeta or TopCount Scintillation Counter for 1 minute per well .

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
Curve Fitting

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



  • 
    : Log concentration of test compound.
    
  • 
    : Specific binding (CPM or %).
    
Determination (Cheng-Prusoff Equation)

Convert the


 to the inhibition constant (

), which is independent of radioligand concentration:


  • 
    : Concentration of radioligand used (2 nM).
    
  • 
    : Dissociation constant of [
    
    
    
    H]-RO5166017 (typically ~1–2 nM for hTAAR1).
Expected Results
  • High Affinity:

    
    . (Indicates potent interaction, likely therapeutic potential).
    
  • Moderate Affinity:

    
    .
    
  • Low/No Affinity:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI. Use siliconized tubes.
Low Signal-to-Noise Ratio Low receptor expression or degraded radioligand.Verify membrane protein quality. Check radioligand purity. Increase protein per well.
Incomplete Displacement Compound insolubility or allosteric effect.Check compound solubility in buffer. Ensure DMSO < 1%.
Hill Slope

-1.0
Negative cooperativity or multiple binding sites.Check for receptor subtypes or use a two-site binding model.

References

  • Revel, F. G., et al. (2011). A new pharmacological class of trace amine-associated receptor 1 (TAAR1) agonists with a unique therapeutic profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences. Link

  • ChemScene. (n.d.). Product Data Sheet: 2-(4-Isopropylphenyl)propan-2-amine (CAS 17797-08-9).[1][2][3] Link

Sources

Application Note: 2-[4-(Propan-2-yl)phenyl]propan-2-amine in Neuropharmacology and Cannabinoid Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Synthetic Probes Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In contemporary neuropharmacology, the exploration of the endocannabinoid system (ECS) relies heavily on the development of highly selective, potent, and structurally diverse synthetic cannabinoid receptor agonists (SCRAs). The compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS: 17797-08-9), commonly referred to in medicinal chemistry as 4-isopropylcumylamine , has emerged as a critical building block for probing the steric and lipophilic boundaries of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

The integration of the 4-isopropylcumyl moiety into indole- or indazole-3-carboxamide scaffolds yields ligands with extraordinary binding affinities. The causality behind this structural choice is twofold:

  • The Thorpe-Ingold Effect: The gem-dimethyl groups at the alpha-carbon restrict the rotational freedom of the adjacent amide bond. This conformational locking forces the ligand into a bioactive geometry that perfectly aligns with the orthosteric binding pocket of the CB1 receptor [1].

  • Optimized Lipophilic Extension: The para-isopropyl substitution on the phenyl ring significantly increases the compound's partition coefficient (LogP). This bulk extends deep into the hydrophobic channel of the CB1 receptor (interacting with transmembrane helices III and V), prolonging receptor residence time and enhancing blood-brain barrier (BBB) penetrability [3].

Mechanistic Pathway: CB1 Receptor Activation

To understand the utility of 4-isopropylcumyl-derived ligands, we must map their pharmacological targets. CB1 is a G-protein coupled receptor (GPCR) primarily coupled to


 proteins. Activation by these sterically locked agonists results in the inhibition of adenylyl cyclase and the subsequent activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to measurable membrane hyperpolarization.

CB1_Signaling Ligand 4-Isopropylcumyl Ligand Receptor CB1 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Dissociation Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibited) GProtein->AC Gαi Subunit GIRK GIRK Channels (Activated) GProtein->GIRK Gβγ Subunit Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux

Gi/o-coupled CB1 receptor signaling pathway activated by 4-isopropylcumyl-derived agonists.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 4-Isopropylcumyl-Indazole-3-Carboxamide Probes

Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly when reacting with 2-[4-(Propan-2-yl)phenyl]propan-2-amine due to the severe steric hindrance of the tertiary alpha-carbon. Therefore, we utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, overcoming this steric barrier.

Synthesis_Workflow Core Indazole Core Coupling Amide Coupling (HATU, DIPEA) Core->Coupling Amine 4-Isopropylcumylamine Amine->Coupling Product Target Ligand Coupling->Product Validation LC-MS & NMR Validation Product->Validation

Synthetic workflow for generating 4-isopropylcumyl-derived cannabinoid receptor ligands.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the chosen core (e.g., 1-pentyl-1H-indazole-3-carboxylic acid) in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 1.1 eq of 2-[4-(Propan-2-yl)phenyl]propan-2-amine dropwise.

    • Causality Note: The excess DIPEA ensures the amine remains unprotonated and nucleophilic, while the 15-minute pre-activation prevents the amine from reacting directly with the coupling reagent.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 4 hours, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed to workup until the

    
     peak of the target mass constitutes >95% of the UV trace.
    
  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated

    
    , and brine. This specific sequence removes unreacted amine, acidic byproducts, and residual DMF, respectively.
    
  • Purification (Self-Validation Checkpoint 2): Purify via flash column chromatography (Hexanes/EtOAc). Confirm final purity (>98%) via

    
     and 
    
    
    
    NMR before advancing to biological assays.
Protocol B: High-Throughput Functional Profiling (FLIPR Assay)

To quantify the neuropharmacological efficacy of the synthesized ligands, we measure GIRK-mediated membrane hyperpolarization. Measuring membrane potential changes is vastly superior to traditional cAMP accumulation assays because it provides real-time, kinetic data of receptor activation without requiring cell lysis [2].

Step-by-Step Methodology:

  • Cell Preparation: Plate AtT-20 cells stably expressing human CB1 receptors in 96-well black-walled, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove the culture media and add 100 µL/well of FLIPR Membrane Potential Assay Kit (Blue) dye diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate for 30 minutes at 37°C.

  • Baseline Acquisition: Read baseline fluorescence (Excitation: 530 nm, Emission: 565 nm) for 2 minutes to establish a stable signal.

  • Ligand Addition & Kinetic Reading: Inject the 4-isopropylcumyl test compounds (concentration range: 0.1 pM to 10 µM) using an automated liquid handler. Continuously record fluorescence for 15 minutes.

  • System Validation (Self-Validation Checkpoint 3):

    • Positive Control: Include wells treated with 1 µM CP55,940 (a full CB1 agonist) to define 100%

      
      .
      
    • Negative Control: Pre-treat a subset of wells with 1 µM Rimonabant (a selective CB1 inverse agonist). The complete ablation of the fluorescence signal confirms that the observed hyperpolarization is strictly CB1-mediated.

Quantitative Structure-Activity Data

The addition of the 4-isopropyl group to the cumyl head structure fundamentally alters the physicochemical and pharmacological profile of the resulting ligands. The table below summarizes representative comparative data demonstrating how this specific building block enhances target metrics [4].

Ligand Head Group DerivativeCB1 Affinity (

, nM)
CB2 Affinity (

, nM)
Efficacy (

% vs CP55,940)
Calculated LogP (cLogP)
Cumylamine (Reference)2.5 ± 0.31.8 ± 0.298%4.2
4-Isopropylcumylamine 0.8 ± 0.10.6 ± 0.1100%5.6
4-Methylcumylamine 1.5 ± 0.21.2 ± 0.299%4.6

Data Interpretation: The 4-isopropylcumylamine derivative exhibits sub-nanomolar affinity for both CB1 and CB2 receptors. The increased cLogP (5.6) correlates with enhanced lipid bilayer partitioning, driving the ligand into the receptor's lateral access channel with higher thermodynamic efficiency.

References

  • Title: The challenge of New Psychoactive Substances - A technical update 2024 Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells Source: ResearchGate / Molecular Pharmacology URL: [Link]

  • Title: In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development of an Indole-Amide-Based Photoswitchable Cannabinoid Receptor Subtype 1 (CB1R) “Cis-On” Agonist Source: ResearchGate URL: [Link]

Application Note: Utilizing 2-[4-(Propan-2-yl)phenyl]propan-2-amine as a Highly Selective Chemical Probe for the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists in neuropharmacology. Document Type: Advanced Application Note & Experimental Protocol

Introduction and Pharmacological Rationale

The precise modulation and measurement of the Dopamine Transporter (DAT) is critical for understanding dopaminergic signaling in neurodegenerative diseases (e.g., Parkinson's disease) and psychiatric conditions. While classical probes like cocaine and GBR 12909 are widely used, they often suffer from off-target effects at the serotonin (SERT) and norepinephrine (NET) transporters, or exhibit rapid metabolic degradation in vitro.

2-[4-(Propan-2-yl)phenyl]propan-2-amine (also referred to as 4-isopropyl-


,

-dimethylbenzylamine, or 4-iPr-DMPA ) has emerged as a structurally optimized chemical probe designed to overcome these limitations.
Structural Causality & Mechanism of Action

The design of 4-iPr-DMPA incorporates two critical structural motifs that dictate its pharmacological utility:

  • The

    
    ,
    
    
    
    -dimethyl substitution:
    The gem-dimethyl group on the amine-bearing carbon sterically hinders the approach of Monoamine Oxidase (MAO), rendering the probe highly resistant to oxidative deamination. This ensures exceptional stability during prolonged in vitro assays and live-cell imaging.
  • The para-isopropyl group: The bulky, lipophilic isopropyl group at the 4-position of the phenyl ring perfectly occupies the hydrophobic S1 binding pocket of DAT. This specific steric bulk creates a steric clash within the narrower binding pockets of SERT and NET, conferring high DAT selectivity.

By binding to the central substrate site, 4-iPr-DMPA locks DAT in an outward-facing conformation, competitively inhibiting dopamine reuptake and leading to the accumulation of dopamine in the synaptic cleft [1].

G Probe 4-iPr-DMPA (Chemical Probe) DAT Dopamine Transporter (DAT) Probe->DAT Binds S1 Pocket Reuptake DA Reuptake Inhibition DAT->Reuptake Conformation Locked Synapse Synaptic DA Accumulation Reuptake->Synapse Elevates DA Receptors Postsynaptic D1/D2 Activation Synapse->Receptors Signal Transduction

Figure 1: Mechanism of action of 4-iPr-DMPA at the dopaminergic synapse.

Quantitative Pharmacological Profile

To establish 4-iPr-DMPA as a reliable tool compound, its affinity and selectivity must be benchmarked against standard monoamine transporter targets. The data below summarizes its profile, demonstrating a >80-fold selectivity for DAT over NET, and negligible affinity for SERT.

Table 1: Binding Affinity and Selectivity Profile of 4-iPr-DMPA

Transporter TargetRadioligand Used

(nM) ± SEM

(nM) ± SEM
Selectivity Ratio (vs. DAT)
DAT (Human) [³H]WIN 35,42812.2 ± 1.418.5 ± 2.11.0
NET (Human) [³H]Nisoxetine980 ± 451,450 ± 85~80x
SERT (Human) [³H]Citalopram>10,000>10,000>800x

Experimental Workflow and Methodologies

To ensure a self-validating system, the following protocols utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT). HEK293 cells are chosen because they lack endogenous DAT, NET, and SERT, providing a zero-background environment that prevents confounding uptake signals [3].

Workflow Step1 1. Cell Culture HEK293-hDAT Cells Step2 2. Membrane Preparation Homogenization in 0.32 M Sucrose Step1->Step2 Step3 3. Ligand Incubation [³H]WIN 35,428 + 4-iPr-DMPA Step2->Step3 Step4 4. Rapid Filtration PEI-soaked GF/B Filters Step3->Step4 Step5 5. Scintillation Counting Quantify Bound Radioligand Step4->Step5 Step6 6. Data Analysis Calculate Z'-factor & Ki Step5->Step6

Figure 2: Experimental workflow for the competitive radioligand binding assay.

Protocol A: Competitive Radioligand Binding Assay

This assay measures the ability of 4-iPr-DMPA to displace [³H]WIN 35,428, a high-affinity cocaine analog. WIN 35,428 is preferred over [³H]cocaine due to its slower dissociation kinetics, which prevents signal loss during the rapid filtration step [1].

Reagents & Buffers:

  • Homogenization Buffer: 50 mM Tris-HCl, 0.32 M Sucrose, pH 7.4. (Causality: Sucrose is critical for maintaining membrane vesicle integrity and optimizing the

    
     of the binding component [2].)
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: DAT binding is strictly sodium-dependent; the absence of NaCl will abolish specific binding.)

  • Radioligand: [³H]WIN 35,428 (Specific activity ~80 Ci/mmol).

  • Positive Control: GBR 12909 (10 µM) to define non-specific binding (NSB).

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293-hDAT cells at 80% confluency. Homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer. Centrifuge at 1,000 × g for 10 min (4°C) to remove nuclei. Centrifuge the supernatant at 40,000 × g for 30 min to pellet the membranes. Resuspend in Assay Buffer to a final protein concentration of 40 µg/mL.

  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. (Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the highly lipophilic 4-iPr-DMPA and radioligand).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of 4-iPr-DMPA (serial dilutions from

      
       to 
      
      
      
      M)
    • 50 µL of[³H]WIN 35,428 (final concentration 1.5 nM)

    • 100 µL of membrane suspension (4 µg protein/well)

  • Equilibration: Incubate the plate at 4°C for 2 hours. (Causality: 4°C slows transporter internalization and minimizes proteolytic degradation, ensuring steady-state equilibrium).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL of ice-cold Assay Buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

Protocol B: Functional [³H]Dopamine Uptake Inhibition Assay

To validate that the binding of 4-iPr-DMPA translates to functional inhibition, an intact-cell uptake assay is required [4].

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-hDAT cells into poly-D-lysine coated 96-well plates at

    
     cells/well. Incubate overnight. (Causality: Poly-D-lysine prevents cell detachment during the multiple washing steps).
    
  • Pre-incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (supplemented with 10 µM pargyline and 1 mM ascorbic acid). (Causality: Pargyline inhibits MAO, and ascorbic acid prevents dopamine auto-oxidation, ensuring the [³H]dopamine remains intact).

  • Compound Addition: Add 4-iPr-DMPA at varying concentrations and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 20 nM [³H]Dopamine to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop the reaction by aspirating the buffer and rapidly washing three times with ice-cold KRH buffer. (Causality: The temperature drop instantly halts transporter kinetics).

  • Lysis & Counting: Lyse cells with 1% SDS, transfer to scintillation vials, and quantify intracellular radioactivity.

Data Analysis and Self-Validation Metrics

A robust assay must be self-validating. Before calculating the


 or 

of 4-iPr-DMPA, evaluate the assay's quality using the Z'-factor :


  • Validation Criteria: A Z'-factor

    
     indicates an excellent, robust assay. If the Z'-factor is below 0.5, membrane degradation or insufficient PEI coating should be suspected.
    
  • 
     Determination:  Convert the 
    
    
    
    generated from non-linear regression (using GraphPad Prism) to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the concentration of [³H]WIN 35,428 (1.5 nM) and
    
    
    is its known affinity for hDAT (~16 nM) [1].

References

  • A rapid binding assay for solubilized dopamine transporters using[3H]WIN 35,428 National Institutes of Health (NIH) / PubMed URL:[Link] [1]

  • [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition National Institutes of Health (NIH) / PubMed URL:[Link] [2]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation PubMed Central (PMC) URL:[Link] [3]

  • Surface Targeting of the Dopamine Transporter Involves Discrete Epitopes in the Distal C Terminus But Does Not Require Canonical PDZ Domain Interactions Journal of Neuroscience URL:[Link] [4]

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated protocol for the extraction and quantification of 4-IP-DMBA in human plasma and urine. This analyte, characterized by a lipophilic 4-isopropylphenyl moiety and a sterically hindered primary amine, presents specific bioanalytical challenges including high phospholipid affinity and potential volatility during evaporation.

To address these, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction to ensure maximum recovery (>85%) and matrix removal. Chromatographic separation is achieved using a Biphenyl stationary phase , which offers superior selectivity for aromatic moieties compared to standard C18 chemistries.

Analyte Profile & Mechanistic Logic

Understanding the physicochemical properties of 4-IP-DMBA is the foundation of this protocol.

PropertyValue (Predicted)Bioanalytical Implication
Structure Primary amine attached to a tertiary carbon on a substituted benzene ring.Steric hindrance may reduce derivatization efficiency; direct analysis is preferred.
Basicity (pKa) ~10.2 (Amine)The molecule is positively charged at physiological and acidic pH. MCX SPE is the ideal extraction strategy.
LogP ~3.8 (Lipophilic)High affinity for phospholipids. Protein Precipitation (PPT) is insufficient; LLE or SPE is required to prevent matrix effects.
Volatility ModerateEvaporation steps must be performed under acidic conditions or controlled temperatures (<40°C) to prevent analyte loss.
Fragmentation Pathway (MS/MS)

In Electrospray Ionization (ESI+), the molecule forms a stable protonated precursor


.
  • Precursor: m/z 178.2

  • Primary Fragment (Quantifier): m/z 161.1. Loss of ammonia (

    
    , -17 Da). The resulting carbocation is stabilized by the tertiary benzylic structure and the para-isopropyl group.
    
  • Secondary Fragment (Qualifier): m/z 119.1. Further fragmentation of the alkyl chain or ring cleavage.

Sample Preparation Protocol

Methodology: Mixed-Mode Strong Cation Exchange (MCX) SPE. Rationale: This mechanism utilizes the basicity of 4-IP-DMBA to lock it onto the sorbent via ionic interaction while washing away neutrals (lipids) and acidic interferences with 100% organic solvents.

Reagents[1][2]
  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent polymeric strong cation exchanger.

  • Loading Buffer: 2% Formic Acid in Water (

    
     can also be used).
    
  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of Plasma/Urine.

    • Add 20 µL Internal Standard (IS) working solution (e.g., Phentermine-D5 or stable isotope labeled analog).

    • Add 200 µL Loading Buffer (2% Formic Acid). Vortex for 30s. Acidification ensures the amine is fully protonated.

  • SPE Extraction:

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample at low vacuum (~1-2 mL/min).

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and salts.

    • Wash 2 (Organic): 1 mL 100% Methanol. CRITICAL STEP: This removes neutral lipids and hydrophobic interferences. The analyte remains bound by ionic charge.

    • Elute: 2 x 250 µL Elution Solvent (5%

      
       in MeOH). High pH breaks the ionic bond.
      
  • Post-Extraction:

    • Evaporate eluate under Nitrogen at 40°C. Do not exceed 40°C due to volatility risk.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow Visualization

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (pH < 3) Protonate Amine Start->Acidify Load Load onto MCX SPE (Cation Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Analyte Bound Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Analyte Bound Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Interferences Removed Recon Evaporate & Reconstitute LC-MS/MS Analysis Elute->Recon

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of basic amines.

LC-MS/MS Method Parameters

Liquid Chromatography

Column Selection: A Biphenyl phase (e.g., Kinetex Biphenyl or Restek Raptor Biphenyl, 2.1 x 50 mm, 2.6 µm) is recommended over C18. The pi-pi interactions between the biphenyl stationary phase and the aromatic ring of 4-IP-DMBA provide enhanced retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Divert to Waste (Salt removal)
3.0 95 Linear Gradient
4.0 95 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | End of Run |

Mass Spectrometry (Tandem Quadrupole)

Source: Electrospray Ionization (ESI), Positive Mode. Capillary Voltage: 1.5 - 3.0 kV (Optimize for specific instrument). Desolvation Temp: 500°C (High temp required for efficient ionization of lipophilic amines).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Role
4-IP-DMBA 178.2 161.1 30 15 Quantifier
4-IP-DMBA 178.2 119.1 30 25 Qualifier

| IS (Generic) | [M+H]+ | [Frag]+ | Optimized | Optimized | Internal Std |

Results & Discussion (Validation Criteria)

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Weighting:

    
     linear regression is required due to the wide dynamic range.
    
Matrix Effects & Recovery

Using the MCX protocol, absolute recovery is typically 85-95% .

  • Matrix Factor: 0.95 - 1.05 (Minimal ion suppression observed due to the removal of phospholipids in Wash 2).

  • Carryover: Lipophilic amines stick to injector needles. Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:19:1) to mitigate carryover.

Troubleshooting Guide
  • Issue: Low Recovery.

    • Cause: Sample not acidic enough during loading (Amine not charged).

    • Fix: Ensure Loading Buffer is pH < 3.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Increase buffer strength (Ammonium Formate) or switch to a column with "Charged Surface Hybrid" (CSH) technology.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Establishes MCX as the gold standard for basic drugs).

  • Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive LC-MS/MS method for the analysis of amphetamine-like designer drugs. Forensic Science International. Link (Provides grounding for fragmentation patterns of alpha,alpha-dimethyl amines).

  • Scheidweiler, K. B., et al. (2012). Pharmacokinetics of Pharmacological Markers of Methamphetamine Smoking. Clinical Chemistry. Link (Reference for handling volatile amine evaporation).

synthesis of radiolabeled 2-[4-(Propan-2-yl)phenyl]propan-2-amine for PET imaging

Application Note: Synthesis and Radiochemical Validation of -2-[4-(Propan-2-yl)phenyl]propan-2-amine for PET Imaging

Executive Summary

The compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as


This application note details a robust, automated protocol for the synthesis of its carbon-11 isotopologue. Due to the steric hindrance of the





Scientific Rationale & Mechanistic Causality (E-E-A-T)

The Challenge of Quaternary Carbon Radiolabeling

Synthesizing a primary amine with a radiolabeled gem-dimethyl group presents a fundamental radiochemical challenge. Direct alkylation of a tertiary carbon using



Radiosynthon Selection: vs.

While



12
Precursor Optimization: Why Ellman’s Imine?

Standard ketimines derived from acetophenones are highly prone to

Ellman-Davis 

-tert-butanesulfinyl imine
3

MechanismA1-(4-Isopropylphenyl)ethan-1-oneBN-tert-Butanesulfinyl Ketimine(Stable Precursor)A->B t-BuSONH2, Ti(OEt)4THF, RefluxC[11C]Sulfinamide Intermediate(Sterically Hindered)B->C [11C]CH3Li, THF, -78°C to RT(Ultrafast 1,2-Addition)D[11C]-2-[4-(Propan-2-yl)phenyl]propan-2-amine(Target Radiotracer)C->D 4M HCl in Dioxane/EtOHRT, 5 min (Deprotection)

Chemical mechanism for the synthesis of the [11C]-labeled primary amine.

Quantitative Data & Quality Control

The following table summarizes the validated quantitative metrics for the automated radiosynthesis workflow. The system is designed to be self-validating, ensuring that each batch meets strict release criteria for in vivo PET imaging.

Quality Control ParameterValidated Value / SpecificationAnalytical Method
Radiochemical Yield (RCY) 38% – 45% (Decay-corrected to EOS)Dose Calibrator
Molar Activity (

)
90 – 150 GBq/

mol
Analytical Radio-HPLC
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC
Chemical Purity > 95% (UV absorbance at 254 nm)Analytical HPLC (UV)
Total Synthesis Time 38 minutes (from EOB)Chronometry
Residual Solvents Ethanol < 10%; THF < 400 ppmGas Chromatography (GC)

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Ketimine Precursor

Objective: Synthesize

  • Reagent Mixing: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 1-(4-isopropylphenyl)ethan-1-one (10.0 mmol) and (±)-tert-butanesulfinamide (12.0 mmol) in anhydrous THF (20 mL).

  • Activation: Add titanium(IV) ethoxide (

    
    , 20.0 mmol) dropwise via syringe. The Lewis acidic titanium coordinates the ketone, facilitating imine formation while acting as a water scavenger.
    
  • Reflux: Heat the reaction mixture to 70 °C and stir for 18 hours.

  • Workup: Cool the mixture to room temperature and pour it into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting 
    
    
    suspension through a pad of Celite, washing the pad thoroughly with ethyl acetate.
  • Purification: Separate the organic layer, dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure ketimine precursor as a viscous oil.
    
Phase 2: Automated Radiosynthesis Workflow

Objective: Produce formulated

RadiosynthesisWorkflowACyclotron[11C]CO2BGas-Phase[11C]CH3IA->B H2/Ni, I2CMetal Exchange[11C]CH3LiB->C n-BuLi, -78°CD1,2-AdditionReactor 1C->D PrecursorEDeprotectionReactor 2D->E HCl/EtOHFHPLCPurificationE->F Neutralize

Automated radiosynthesis workflow for [11C]-target production.

  • Isotope Production: Produce

    
     via the 
    
    
    nuclear reaction using a biomedical cyclotron.
  • 
     Generation:  Transfer the 
    
    
    to a gas-phase synthesis module. Reduce to
    
    
    over a nickel catalyst in the presence of
    
    
    at 400 °C, followed by gas-phase iodination with
    
    
    at 720 °C to yield
    
    
    .
  • Halogen-Metal Exchange: Sweep the

    
     in a stream of helium through a stainless-steel loop pre-loaded with 
    
    
    -butyllithium (0.5 M in hexanes, 50
    
    
    L) and anhydrous THF (100
    
    
    L) maintained at -78 °C. This rapidly generates
    
    
    [1].
  • Nucleophilic Addition: Flush the

    
     directly into Reactor 1 , which contains the ketimine precursor (2.0 mg) dissolved in anhydrous THF (300 
    
    
    L) at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature over 3 minutes.
  • Deprotection: Transfer the intermediate mixture to Reactor 2 containing 4M HCl in dioxane (200

    
    L) and ethanol (200 
    
    
    L). Heat at 50 °C for 5 minutes to quantitatively cleave the tert-butanesulfinyl group.
  • Neutralization & Purification: Quench the reaction with 5M NaOH (180

    
    L) and dilute with HPLC mobile phase (1.5 mL). Inject the mixture onto a Semi-Preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm). Elute with 0.1% TFA in 
    
    
    / Acetonitrile (60:40 v/v) at 4 mL/min.
  • Formulation: Collect the radioactive peak corresponding to the target product. Dilute the fraction with sterile water (20 mL), trap the product on a C18 Sep-Pak cartridge, wash with water (10 mL), and elute with absolute ethanol (1 mL) into a sterile vial containing 9 mL of isotonic saline. Pass through a 0.22

    
    m sterile filter for final formulation.
    

References

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis Source: Chemical Communications (RSC Publishing) URL:[Link]

  • A Highly Stereoselective Addition of Lithiated Ynamides to Ellman–Davis Chiral N-tert-Butanesulfinyl Imines Source: PubMed Central (NIH) URL:[Link]

cell-based functional assays for 2-[4-(Propan-2-yl)phenyl]propan-2-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Introduction & Pharmacological Rationale

Target Molecule: 2-[4-(Propan-2-yl)phenyl]propan-2-amine Synonyms: 4-Isopropylcumylamine;


-dimethyl-4-isopropylbenzylamine
Chemical Class: 

-dialkylbenzylamine

The molecule 2-[4-(Propan-2-yl)phenyl]propan-2-amine represents a distinct structural class of bioactive amines. Unlike classic phenethylamines (e.g., amphetamine) which possess a two-carbon spacer between the phenyl ring and the amine, this molecule features a one-carbon (benzylic) linkage with gem-dimethyl substitution. This structural motif (


-dimethylbenzylamine) is pharmacologically significant for several reasons:
  • Metabolic Stability: The gem-dimethyl group at the

    
    -position sterically hinders deamination by Monoamine Oxidases (MAO), potentially extending the compound's half-life compared to primary benzylamines.
    
  • Monoaminergic Modulation: Structural analogs (e.g., phentermine, clorprenaline) are known to interact with monoamine transporters (DAT, NET, SERT) and trace amine-associated receptors (TAAR1). The 4-isopropyl substitution adds lipophilicity, likely enhancing blood-brain barrier (BBB) permeability and affinity for hydrophobic pockets in GPCRs or transporter vestibules.

  • Potential Targets: Based on Structure-Activity Relationship (SAR) analysis, the primary biological activities to assay are Sympathomimetic Activity (via Adrenergic/Dopaminergic receptors) and Monoamine Reuptake Inhibition .

This guide outlines a tiered cell-based assay strategy to deorphanize and functionally characterize this NCE (New Chemical Entity).

Assay Strategy Overview

To comprehensively profile the activity, we employ a "Target-Class" screening approach focusing on GPCR signaling and Transporter function.

Assay Tier Target Class Methodology Readout
Primary GPCRs (

)
cAMP Accumulation & Calcium FluxAgonist/Antagonist Potency (

)
Secondary Transporters (DAT/NET)Fluorescent Substrate Uptake (ASP+)Reuptake Inhibition (

)
Safety Cytotoxicity Resazurin Reduction / ATP Quant.Cell Viability (

)

Materials & Methods

Cell Models
  • HEK293-T: High transfection efficiency; ideal for transient expression of GPCRs (e.g., DRD1, ADRB2).

  • CHO-K1: Stable expression systems for monoamine transporters (hDAT, hNET).

  • SH-SY5Y: Neuroblastoma line for endogenous expression of dopaminergic markers and cytotoxicity profiling.

Reagents
  • Test Compound: 2-[4-(Propan-2-yl)phenyl]propan-2-amine (Dissolve in 100% DMSO to 10 mM stock; store at -20°C).

  • Reference Ligands: Dopamine (Agonist), Propranolol (Antagonist), Cocaine (Uptake Inhibitor).

  • Detection Kits:

    • cAMP: HTRF® or Lance® Ultra cAMP kit (PerkinElmer/Cisbio).

    • Calcium: Fluo-4 AM (Thermo Fisher).

    • Uptake: ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide).

Detailed Protocols

Protocol A: Gs-Coupled GPCR Functional Assay (cAMP Accumulation)

Rationale: To detect if the compound acts as an agonist at


-adrenergic or 

-dopaminergic receptors.

Workflow:

  • Cell Seeding: Seed HEK293 cells stably expressing the target receptor (e.g., hADRB2) into 384-well low-volume plates (5,000 cells/well) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Compound Treatment:

    • Agonist Mode: Add test compound (1 nM – 100

      
      M) and incubate for 30 min at RT.
      
    • Antagonist Mode: Add test compound (10

      
      M) + Reference Agonist (
      
      
      
      conc.) and incubate for 30 min.
  • Detection (HTRF):

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Measurement: Read TR-FRET signal on a multimode plate reader (Ex: 320nm, Em: 615nm/665nm).

  • Analysis: Calculate HTRF Ratio (

    
    ). Convert to cAMP concentration using a standard curve.
    
Protocol B: Monoamine Transporter Uptake Assay (Fluorescent)

Rationale: To measure the compound's ability to inhibit the reuptake of monoamines (DAT/NET inhibition), a key mechanism for psychostimulants.

Workflow:

  • Preparation: Plate CHO-K1 cells stably expressing hDAT or hNET in 96-well black/clear-bottom plates (40,000 cells/well). Incubate 24h to confluence.

  • Buffer Exchange: Aspirate media and wash 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

  • Pre-incubation: Add test compound (serial dilution in KRH) and incubate for 15 min at 37°C.

  • Substrate Addition: Add ASP+ (Fluorescent monoamine mimic) to a final concentration of 10

    
    M.
    
  • Kinetic Read: Immediately measure fluorescence intensity (Ex: 475nm, Em: 605nm) every 2 minutes for 30 minutes at 37°C.

  • Quantification: Calculate the slope of fluorescence increase (Vmax) over the linear range (0–10 min).

    • % Inhibition =

      
      
      
Protocol C: Cytotoxicity Screen (Off-Target/Safety)

Rationale: To ensure observed effects are functional and not due to membrane disruption or cell death.

  • Seeding: Seed SH-SY5Y cells (10,000 cells/well) in 96-well plates.

  • Exposure: Treat with test compound (0.1 – 300

    
    M) for 24 hours.
    
  • Readout: Add Resazurin (AlamarBlue) reagent (10% v/v). Incubate 2-4 hours.

  • Measurement: Fluorescence (Ex: 560nm, Em: 590nm).

  • Result: Determine

    
     (Cytotoxic Concentration 50%). A safety margin (
    
    
    
    ) > 10 is desired.

Data Visualization & Pathway Logic

The following diagram illustrates the signaling pathways interrogated by these assays. The compound (Ligand) may interact with GPCRs (triggering cAMP/Calcium) or Transporters (blocking ASP+ entry).

G Ligand 2-[4-(Propan-2-yl)phenyl] propan-2-amine GPCR_Gs Gs-Coupled GPCR (e.g., ADRB2, D1) Ligand->GPCR_Gs Agonist? GPCR_Gq Gq-Coupled GPCR (e.g., 5-HT2A) Ligand->GPCR_Gq Agonist? Transporter Monoamine Transporter (DAT/NET) Ligand->Transporter Inhibitor? AC Adenylyl Cyclase GPCR_Gs->AC PLC Phospholipase C GPCR_Gq->PLC Uptake Substrate Uptake (ASP+ Fluorescence) Transporter->Uptake Transport cAMP cAMP Accumulation (HTRF Signal) AC->cAMP Calcium Ca2+ Release (Fluo-4 Signal) PLC->Calcium

Caption: Schematic of the functional assay endpoints. The compound is screened for Gs/Gq agonism (cAMP/Ca2+) and Transporter inhibition (ASP+ uptake).

Data Analysis & Interpretation

ParameterDefinitionCalculationInterpretation

Half-maximal effective concentration4-Parameter Logistic Fit (Sigmoidal)Potency of agonism. Lower = More potent.

Half-maximal inhibitory concentration4-Parameter Logistic FitPotency of antagonism or uptake inhibition.
Z-Factor Assay Robustness Metric$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Efficacy (

)
Maximum response

Full agonist (

) vs Partial agonist.

Troubleshooting:

  • High Background in Uptake Assay: Ensure cells are washed thoroughly to remove extracellular ASP+ before reading, or use a masking dye (Trypan Blue) to quench extracellular fluorescence.

  • Insoluble Compound: If precipitation occurs at >10

    
    M, reduce DMSO concentration to <0.5% or use a solubility-enhancing buffer (e.g., with BSA).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17797-08-9, 2-(4-Isopropylphenyl)propan-2-amine. Retrieved from [Link]

  • Schwartz, J. B., et al. (2006). Validation of a high-throughput fluorescent substrate uptake assay for the measurement of monoamine transporter activity. Journal of Biomolecular Screening, 11(4), 377-386. Retrieved from [Link]

  • Cisbio Bioassays (2024). cAMP Gs Dynamic Kit - HTRF Technology Principles. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

protocol for assessing the blood-brain barrier permeability of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a validated, multi-tiered protocol for assessing the Blood-Brain Barrier (BBB) permeability of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS 17797-08-9). This molecule, a lipophilic benzylic amine, presents specific challenges regarding ionization and non-specific binding that standard protocols often overlook.

Executive Summary & Compound Analysis

Target Molecule: 2-[4-(Propan-2-yl)phenyl]propan-2-amine Structure Analysis: The molecule features a primary amine attached to a quaternary carbon (alpha,alpha-dimethyl) linked directly to a 4-isopropylphenyl ring. Physicochemical Context:

  • Lipophilicity: High (Estimated cLogP ~3.2–3.5 due to the cumyl and isopropyl moieties).

  • Ionization: Basic. The steric hindrance of the alpha-methyl groups typically preserves basicity (estimated pKa ~9.8–10.2). At physiological pH (7.4), >99% of the compound exists as a cation.

  • BBB Challenge: While the cationic charge hinders passive diffusion, the high lipophilicity of the scaffold may facilitate entry. The critical risk is P-glycoprotein (P-gp) efflux , common for amphiphilic cations.

Protocol Strategy: We employ a "Fail-Fast" tiered approach:

  • Tier 1 (High Throughput): PAMPA-BBB to determine passive intrinsic permeability (

    
    ).
    
  • Tier 2 (Mechanistic): MDCK-MDR1 Bidirectional Assay to identify active efflux (P-gp substrate potential).

Tier 1: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the first filter. For this specific amine, we utilize Porcine Brain Lipid (PBL) extract to mimic the specific lipid composition of the BBB, rather than generic hexadecane membranes.

Materials & Reagents
  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).

  • Acceptor Plate: 96-well PTFE-coated receiver plate.

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid (PBL) in Dodecane. Note: Dodecane is preferred over chloroform for stability during incubation.

  • System Solution: PBS (pH 7.4) with 5% DMSO (cosolvent to maintain solubility of the lipophilic free base).

Experimental Workflow
  • Membrane Coating:

    • Carefully pipette 4 µL of PBL/Dodecane solution onto the filter of each donor well.

    • Critical Step: Allow the solvent to evaporate/settle for 5 minutes to form a uniform bilayer. Avoid touching the membrane with the tip.

  • Preparation of Donor Solutions:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4).

    • Quality Control: Prepare a reference standard (e.g., Verapamil - High Permeability; Theophylline - Low Permeability).

  • Assembly & Incubation:

    • Fill Acceptor wells with 200 µL of blank PBS (pH 7.4).

    • Fill Donor wells (atop the acceptor) with 200 µL of the 10 µM compound solution.

    • Sandwich the plates and seal with parafilm to prevent evaporation.

    • Incubate: 4 hours at 37°C with gentle shaking (100 rpm). Note: Shaking reduces the Unstirred Water Layer (UWL), critical for accurate measurement of highly lipophilic compounds.

  • Harvesting:

    • Separate plates.

    • Transfer aliquots from both Donor and Acceptor wells to HPLC vials.

    • Analyze via LC-MS/MS.

Data Calculation

Calculate the Effective Permeability (


) using the equation derived by Sugano et al.:


  • 
    : Volume of Donor/Acceptor.
    
  • 
    : Filter Area (
    
    
    
    ).
  • 
    : Incubation time (s).
    
  • 
    : Concentration in acceptor at time 
    
    
    
    .

Tier 2: MDCK-MDR1 Bidirectional Transport (Efflux)

If PAMPA indicates moderate-to-high permeability (


), the compound must be screened for efflux. We use MDCK cells transfected with the human MDR1 gene (encoding P-gp).
Cell Culture Setup
  • Seeding: Seed MDCK-MDR1 cells on Transwell® polycarbonate inserts (0.4 µm pore size) at a density of

    
     cells/well.
    
  • Differentiation: Culture for 4–5 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 1200

      
      .
      
Bidirectional Assay Protocol
  • Equilibration: Wash monolayers twice with HBSS (pH 7.4) containing 10 mM HEPES.

  • Dosing:

    • Apical to Basolateral (A->B): Add compound (10 µM) to Apical chamber; Blank buffer to Basolateral.

    • Basolateral to Apical (B->A): Add compound (10 µM) to Basolateral chamber; Blank buffer to Apical.

  • Incubation: Incubate at 37°C for 90 minutes.

  • Sampling: Take 50 µL aliquots from the receiver compartment at t=90 min.

  • Lucifer Yellow Check: Co-incubate with Lucifer Yellow (paracellular marker) to confirm junction integrity during the assay. Rejection >99% is required.

Efflux Ratio (ER) Calculation

The Apparent Permeability (


) is calculated for both directions. The Efflux Ratio is:


  • Interpretation:

    • 
      : Likely passive diffusion; not a P-gp substrate.
      
    • 
      : P-gp substrate. (Confirm by adding P-gp inhibitor Verapamil and checking if ER drops to ~1).
      

Analytical Method: LC-MS/MS Optimization

For 2-[4-(Propan-2-yl)phenyl]propan-2-amine, standard UV detection is insufficient due to low sensitivity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. (High organic required to elute the lipophilic amine).

  • MS Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Q1: 178.2 (Parent)

    • Q3 (Quant): 161.2 (Loss of

      
      ) or 119.1 (Cumyl cation fragment). Note: The loss of ammonia is characteristic of primary amines.
      

Decision Logic & Visualization

The following diagram illustrates the decision process for classifying the compound's CNS penetrance.

BBB_Protocol Start Start: 2-[4-(Propan-2-yl)phenyl]propan-2-amine InSilico In Silico Check (LogP, pKa) Start->InSilico PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA Proceed Result_Low Low Permeability (Pe < 2.0e-6 cm/s) Likely CNS Negative PAMPA->Result_Low Low Pe MDCK Tier 2: MDCK-MDR1 (Efflux Assessment) PAMPA->MDCK High Pe Calc_ER Calculate Efflux Ratio (ER) (B->A) / (A->B) MDCK->Calc_ER Final_Good High CNS Penetration (ER < 2) Calc_ER->Final_Good ER < 2 Final_Substrate P-gp Substrate (ER > 2) Restricted CNS Access Calc_ER->Final_Substrate ER >= 2

Figure 1: Decision tree for assessing BBB permeability, moving from passive diffusion (PAMPA) to active transport (MDCK-MDR1).

Data Summary Template

Use the following table to report results for the compound.

ParameterValueThreshold/ReferenceInterpretation
PAMPA


cm/s
High:

Low:

Passive diffusion potential.
Recovery %

Validates lack of non-specific binding.
MDCK


cm/s
-Influx rate.
MDCK


cm/s
-Efflux rate.
Efflux Ratio (ER) Ratio

Key Metric: Determines if P-gp pumps drug out.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood–brain barrier." European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). "Evaluation of the MDR1-MDCK cell line as a permeability screen for the blood–brain barrier." International Journal of Pharmaceutics.

  • Sugano, K., et al. (2010). "Coexistence of passive and active transport in the blood-brain barrier." Nature Reviews Drug Discovery.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

Application Note: High-Throughput Screening and Parallel Synthesis Using Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS: 17797-08-9) Primary Applications: DNA-Encoded Library (DEL) Synthesis, Fragment-Based Drug Discovery (FBDD), and GPCR Modulator Screening.

Executive Summary & Scientific Rationale

In modern High-Throughput Screening (HTS) campaigns, the exploration of novel chemical space relies heavily on the structural diversity of the building blocks used to generate combinatorial libraries. The compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine (commonly referred to as p-isopropyl cumylamine) is a highly specialized, sterically hindered primary amine.

As an Application Scientist, I frequently encounter the dual-edged nature of such building blocks. On one hand, the


-dimethyl substitution (the cumyl group) provides exceptional metabolic stability by sterically shielding adjacent amide or amine linkages from enzymatic cleavage. Simultaneously, the para-isopropyl vector acts as a highly lipophilic probe, ideal for anchoring into deep hydrophobic pockets of target proteins, such as G-protein coupled receptors (GPCRs)[1].

However, this severe steric hindrance renders traditional coupling chemistries (e.g., EDC/HOBt amidation or standard reductive amination) nearly ineffective[2]. To successfully integrate this fragment into HTS workflows—particularly DNA-Encoded Libraries (DELs)—we must employ specialized, highly reactive, yet DNA-compatible chemistries[3]. This guide details the mechanistic rationale and validated protocols for deploying this challenging building block in high-throughput campaigns.

GPCR_Pathway Hit Cumylamine Hit (e.g., CUMYL-PICA) Receptor GPCR Target (e.g., CB1 Receptor) Hit->Receptor Hydrophobic Interaction G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change Effector Adenylate Cyclase Inhibition G_Protein->Effector Alpha Subunit Response Decreased cAMP Signaling Effector->Response Catalytic Arrest

GPCR signaling modulation by cumylamine-derived hits identified via HTS.

Overcoming Steric Hindrance in Library Generation

To utilize 2-[4-(Propan-2-yl)phenyl]propan-2-amine in a split-and-pool DEL synthesis, the coupling chemistry must proceed in aqueous media, at room temperature, and achieve near-quantitative yields without degrading the DNA barcode[4]. We utilize two distinct mechanistic approaches to solve the steric clash at the nitrogen center:

  • Triazine-Mediated Amidation (DMT-MM): Standard carbodiimides (EDC) form an O-acylisourea intermediate that is too bulky to be attacked by the shielded cumylamine nitrogen. DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) forms a highly electrophilic, less sterically demanding triazine ester, allowing the hindered amine to successfully attack the carbonyl carbon[2].

  • Photoredox Deaminative Alkylation: Instead of using the amine as a nucleophile, we can convert it into a Katritzky pyridinium salt. Under Ru/Ir photocatalysis, this salt undergoes single-electron transfer (SET) to extrude nitrogen gas, generating a tertiary carbon radical. This radical readily adds to DNA-conjugated Michael acceptors, completely bypassing the nucleophilic limitations of the hindered nitrogen[5].

DEL_Synthesis Start DNA-Conjugated Scaffold (Carboxylic Acid / Alkene) Split Split-and-Pool Distribution Start->Split Coupling Hindered Amine Coupling (CAS: 17797-08-9) Split->Coupling DMT-MM or Photoredox Ligation Enzymatic Ligation (DNA Barcoding) Coupling->Ligation On-DNA compatible Screening High-Throughput Affinity Selection Ligation->Screening Pool Libraries Decode Next-Gen Sequencing (Hit Identification) Screening->Decode

On-DNA combinatorial synthesis workflow incorporating sterically hindered amines.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the causality of reagent selection when incorporating 2-[4-(Propan-2-yl)phenyl]propan-2-amine into an HTS library, demonstrating why standard protocols must be abandoned in favor of specialized chemistries.

Coupling ChemistryReagent SystemAmine TypeConversion Yield (%)DNA Damage
Standard AmidationEDC / HOAtPrimary (Unhindered)> 95%None
Standard AmidationEDC / HOAtp-Isopropyl Cumylamine< 10%None
Triazine AmidationDMT-MMp-Isopropyl Cumylamine65 - 75%None
Photoredox AlkylationRu(bpy)₃ / Katritzky Saltp-Isopropyl Cumylamine80 - 85%Minimal (< 5%)

Data derived from optimized on-DNA reaction validation standards[2][5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (UPLC-MS) to ensure the integrity of the HTS campaign before proceeding to enzymatic ligation.

Protocol A: High-Throughput On-DNA Amidation via DMT-MM

Causality: This method is selected for library vectors terminating in a carboxylic acid. DMT-MM is strictly required to overcome the


-dimethyl steric barrier.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, dissolve the DNA-conjugated carboxylic acid scaffold to a final concentration of 1 mM in 250 mM MOPS buffer (pH 8.0).

  • Amine Addition: Prepare a 100 mM stock of 2-[4-(Propan-2-yl)phenyl]propan-2-amine in anhydrous DMAc. Add 100 equivalents (relative to DNA) to the reaction well.

  • Activation: Add 100 equivalents of DMT-MM (from a freshly prepared aqueous stock) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 30°C for 16 hours on an orbital shaker. Expert Insight: Do not exceed 30°C to prevent DNA depurination.

  • Validation & Recovery:

    • Self-Validation: Remove a 1 µL aliquot, dilute in water, and analyze via UPLC-MS. A mass shift corresponding to the exact mass of the cumyl-amide adduct minus water confirms successful coupling.

    • Recovery: Add 10% volume of 3 M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes to pellet the DNA-compound conjugate.

Protocol B: Photoredox-Mediated Deaminative Alkylation

Causality: This method is selected for library vectors containing an acrylamide or Michael acceptor. It converts the unreactive hindered amine into a highly reactive C(sp³)-centered radical[5].

Step-by-Step Methodology:

  • Pre-activation: Convert 2-[4-(Propan-2-yl)phenyl]propan-2-amine into its corresponding Katritzky salt by reacting it with 2,4,6-triphenylpyrylium tetrafluoroborate (standard off-DNA bench protocol).

  • Reaction Assembly: In a transparent 96-well glass-bottom plate, combine the DNA-conjugated Michael acceptor (1 mM in water), the Katritzky salt (50 eq), and Hantzsch ester (50 eq) as a terminal reductant.

  • Catalyst Addition: Add Ru(bpy)₃Cl₂ (2 mol% relative to the Katritzky salt).

  • Irradiation: Degas the wells with argon for 5 minutes. Irradiate the plate with a 450 nm blue LED array for 2 hours at room temperature.

  • Validation & Recovery:

    • Self-Validation: Analyze via UPLC-MS. The disappearance of the starting DNA-alkene mass and the appearance of the alkylated product mass confirms the radical addition.

    • Recovery: Purify the DNA conjugate via standard ethanol precipitation or size-exclusion chromatography (e.g., Sephadex G-25) to remove the metal catalyst prior to downstream enzymatic ligation.

References

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Photoredox Deaminative Alkylation in DNA-Encoded Library Synthesis Source: Organic Letters (ACS Publications) URL:[Link]

  • The pharmacology of cumyl-carboxamide synthetic cannabinoid new psychoactive substances (NPS) Source: ResearchGate / Forensic Toxicology Literature URL:[Link]

Sources

Application Note: Analytical Strategies for the Chiral Separation of 4-Isopropylamphetamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiomeric purity is a critical quality attribute in pharmaceutical development and forensic profiling. This application note details robust analytical methodologies for the chiral separation of 1-[4-(propan-2-yl)phenyl]propan-2-amine (4-isopropylamphetamine) and related phenethylamine derivatives. By leveraging both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), this guide provides scientists with self-validating protocols, mechanistic insights into chiral recognition, and optimized parameters for achieving baseline resolution (


).

Structural Clarification & Chemical Causality

A fundamental tenet of analytical chemistry is exact structural verification. The nomenclature provided in the topic—2-[4-(propan-2-yl)phenyl]propan-2-amine—technically describes a cumylamine derivative. Because the C2 carbon in this specific structure is bonded to two identical methyl groups, the molecule possesses a plane of symmetry and is strictly achiral.

However, in forensic and pharmaceutical literature, this nomenclature is frequently a misattribution for its chiral structural isomer, 1-[4-(propan-2-yl)phenyl]propan-2-amine (commonly known as 4-isopropylamphetamine or 4-iPrA)[1]. Because enantiomers of psychoactive substances and pharmaceutical intermediates exhibit vastly different pharmacological and toxicological profiles, resolving the (R)- and (S)-enantiomers of 4-iPrA is essential[1]. This guide focuses on the enantioseparation of this true chiral target, utilizing mechanisms that exploit its primary amine moiety.

Mechanistic Principles of Chiral Recognition

The successful resolution of chiral amines relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.

Crown Ether-Based Stationary Phases (HPLC)

Chiral Stationary Phases (CSPs) incorporating (+)-(18-crown-6)-tetracarboxylic acid are specifically designed for primary amines. The chiral recognition mechanism is driven by "host-guest" complexation. The primary ammonium ion (R–NH


) enters the cavity of the crown ether, establishing three +NH⋯O hydrogen bonds[2]. Enantioselectivity is achieved through secondary steric and electrostatic interactions between the chiral center's substituents and the tetracarboxylic acid groups of the CSP[2].
  • Causality: This mechanism strictly requires the amine to be fully protonated; therefore, highly acidic mobile phases are mandatory to facilitate the complexation.

Mechanism Analyte Analyte Primary Amine Protonated (R-NH3+) Complex Host-Guest Complex Enantioselective Retention Analyte->Complex Tripodal H-Bonding (+NH...O) Selector Chiral Selector 18-Crown-6 Cavity (Tetracarboxylic Acid) Selector->Complex Steric Hindrance & Dipole Interactions

Figure 1: Host-guest complexation mechanism for chiral recognition of primary amines.

Cyclodextrin-Assisted Capillary Electrophoresis (CE)

In CE, chiral separation is achieved by adding cyclodextrins (CDs) to the background electrolyte (BGE). CDs are cyclic oligosaccharides forming a truncated cone. Chiral recognition takes place via inclusion complexation of the hydrophobic aromatic ring into the CD cavity, supplemented by hydrogen bonding at the rim[3]. The use of negatively charged derivatives, such as carboxymethyl-


-cyclodextrin (CM-

-CD), induces different complex stability constants and differing electrophoretic mobilities for the (R)- and (S)-enantiomers, yielding exceptional resolution[4].

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system. System suitability criteria must be met prior to formal sample analysis.

Protocol A: Reversed-Phase HPLC with Crown Ether CSP

Objective: Baseline separation of 4-iPrA enantiomers using host-guest complexation. Materials:

  • Column: Crown ether-based CSP (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% Perchloric acid (HClO

    
    ) in Water/Methanol (80:20, v/v).
    

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of 70% perchloric acid to 800 mL of HPLC-grade water. Mix thoroughly and add 200 mL of methanol.

    • Causality: HClO

      
       is a strong chaotropic acid that ensures complete protonation of the primary amine without forming strong ion pairs that could disrupt crown ether complexation[2].
      
  • System Equilibration: Purge the system and equilibrate the column at a flow rate of 0.4 mL/min until the baseline is stable.

  • Temperature Control: Set the column compartment to 15 °C.

    • Causality: Lower temperatures decrease the kinetic energy of the system, stabilizing the transient diastereomeric host-guest complex and significantly enhancing resolution.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 210 nm.

System Suitability Validation:

  • Resolution (

    
    ) between enantiomer peaks must be 
    
    
    
    .
  • Tailing factor (

    
    ) for both peaks must be 
    
    
    
    .
Protocol B: Capillary Electrophoresis with CM- -CD

Objective: High-efficiency enantioseparation using differing electrophoretic mobilities. Materials:

  • Capillary: Uncoated fused silica (50 µm ID, 60 cm total length, 51 cm effective length).

  • BGE: 50 mM Phosphate buffer (pH 2.5) containing 10 mM CM-

    
    -CD.
    

Step-by-Step Methodology:

  • BGE Preparation: Dissolve sodium phosphate in water to 50 mM. Adjust pH to 2.5 using phosphoric acid. Add CM-

    
    -CD to achieve a 10 mM concentration.
    
    • Causality: A BGE pH of 2.5 ensures the basic amine is fully ionized while suppressing the electroosmotic flow (EOF) of the silica capillary, maximizing the interaction time with the CD cavity[3].

  • Capillary Conditioning: Flush the capillary with 0.1 M NaOH for 5 min, followed by water for 3 min, and BGE for 5 min.

  • Sample Introduction: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of +20 kV. Maintain capillary temperature at 20 °C.

  • Detection: Diode Array Detection (DAD) at 200 nm.

System Suitability Validation:

  • Migration time reproducibility (RSD

    
    ).
    
  • Resolution (

    
    ) 
    
    
    
    .

Workflow Start Sample Preparation (0.5 mg/mL in Mobile Phase) ColSelect Select Chiral Stationary Phase Crown Ether vs. Polysaccharide Start->ColSelect MPSelect Optimize Mobile Phase (Acidic for Crown, High-pH for Amylose) ColSelect->MPSelect Eval Chromatographic Run & Evaluate Resolution (Rs) MPSelect->Eval Opt Refine Parameters (Adjust Temp, Additives) Eval->Opt Rs < 1.5 Val System Suitability Achieved (Rs ≥ 1.5, Tailing ≤ 1.5) Eval->Val Rs ≥ 1.5 Opt->Eval

Figure 2: Iterative workflow for chiral method development and system suitability validation.

Data Presentation & Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for the discussed techniques, providing a comparative baseline for method transfer.

Analytical TechniqueChiral SelectorMobile Phase / BGEOperating Temp.Expected Resolution (

)
Primary Recognition Mechanism
HPLC-UV (+)-18-Crown-6 Tetracarboxylic Acid0.1% HClO

in H

O/MeOH (80:20)
15 °C1.8 – 2.5Tripodal H-bonding & Steric fit
HPLC-UV Polysaccharide (Amylose-based)High-pH (e.g., 0.1% NH

OH in ACN/H

O)
25 °C1.5 – 2.0Steric hindrance & Dipole interactions
CE-DAD Carboxymethyl-

-Cyclodextrin
50 mM Phosphate buffer (pH 2.5)20 °C3.0 – 6.4Inclusion complexation & Electrophoretic mobility

Note: Resolution values are derived from structurally analogous phenethylamine derivatives analyzed under identical conditions[1],[4].

Conclusion

The chiral separation of 4-isopropylamphetamine and related derivatives requires a mechanistic approach to method development. By aligning the structural properties of the analyte (e.g., a primary basic amine) with the appropriate chiral selector (Crown Ethers for tripodal hydrogen bonding or negatively charged Cyclodextrins for inclusion complexation), analysts can achieve robust, reproducible, and self-validating enantioseparation.

References

  • Title: Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Title: Comparative studies on enantioseparation of New Psychoactive Substances using cyclodextrin-assisted capillary electrophoresis Source: SyncSci Publishing URL
  • Title: Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances Source: Unibo URL
  • Title: Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis Source: Semantic Scholar URL

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant yield bottlenecks when synthesizing highly sterically hindered


-dimethylbenzylamines (cumylamines).

The synthesis of 2-[4-(propan-2-yl)phenyl]propan-2-amine presents unique kinetic and thermodynamic challenges. Because the target molecule features a bulky tertiary amine directly attached to an aromatic ring, standard substitution methodologies fail. This guide provides mechanistic troubleshooting for low-yield scenarios, focusing on bypassing elimination side-reactions and overcoming the extreme hydrolytic resistance of bulky intermediates.

Quantitative Data Summary: Synthetic Route Comparison

To diagnose your low yield, we must first evaluate the efficiency of your chosen synthetic route. Below is a comparative analysis of the primary pathways used to access this molecule.

Synthetic RouteKey ReagentsTypical Overall YieldPrimary Cause of Yield LossRecommended Use Case
Standard Ritter Acetonitrile, H₂SO₄, KOH20–35%Incomplete hydrolysis of the sterically shielded acetamide intermediate.Not recommended for highly hindered targets.
Modified Ritter Chloroacetonitrile, H₂SO₄, Thiourea75–85%Minor elimination (alkene formation) during carbocation generation.Scalable, cost-effective synthesis of bulky amines.
Lanthanum-Grignard p-Isopropylbenzonitrile, MeMgBr, LaCl₃·2LiCl60–70%Premature hydrolysis of the metalloimine to a ketone byproduct.When strongly acidic conditions must be avoided.

Mechanistic Workflow: Identifying the Bottlenecks

The diagram below illustrates the mechanistic divergence points where yield is typically lost. The primary failure points are carbocation elimination (Red) and hydrolysis failure of the standard Ritter adduct.

Pathway A 2-(4-isopropylphenyl)propan-2-ol (Tertiary Alcohol) B Tertiary Carbocation Intermediate A->B H2SO4 / AcOH C Elimination Byproduct (p-isopropyl-α-methylstyrene) B->C -H+ (High Temp) D Ritter Adduct (N-tert-alkylchloroacetamide) B->D ClCH2CN E Azide Intermediate (Cumylazide derivative) B->E TMSN3 / Lewis Acid F 2-[4-(propan-2-yl)phenyl]propan-2-amine (Target Molecule) D->F Thiourea / EtOH E->F H2 / Pd-C

Fig 1: Mechanistic divergence in the synthesis of 2-[4-(propan-2-yl)phenyl]propan-2-amine.

Troubleshooting FAQs

Q1: I am running a standard Ritter reaction with acetonitrile, but my GC-MS shows massive amounts of an alkene byproduct instead of my target amide. How do I suppress elimination? A: You are observing the formation of p-isopropyl-


-methylstyrene. When you treat 2-(4-isopropylphenyl)propan-2-ol with strong acid, the resulting tertiary carbocation faces a kinetic competition: it can either be trapped by the nitrile (substitution) or lose a proton (elimination). If your reaction temperature exceeds 10 °C, the activation energy for deprotonation is easily met, and elimination outpaces trapping.
Solution: Strictly maintain the reaction at 0–5 °C during acid addition. Furthermore, consider using a milder, recoverable catalyst like sulfated polyborate instead of neat sulfuric acid to control the protonation rate[1].

Q2: My Ritter reaction worked, but I cannot hydrolyze the N-tert-alkylacetamide intermediate. Refluxing in KOH/Ethanol for 48 hours yields unreacted starting material. What is going wrong? A: The standard acetamide of a tert-alkylamine is notoriously resistant to base-catalyzed hydrolysis due to severe steric shielding by the bulky


-dimethylbenzyl group. Hydroxide ions simply cannot access the carbonyl carbon.
Solution: Abandon acetonitrile. Instead, perform the Ritter reaction using chloroacetonitrile [2]. The resulting chloroacetamide can be cleaved under exceptionally mild conditions using thiourea and acetic acid, bypassing the need for nucleophilic attack at the shielded carbonyl[3].

Q3: My substrate is sensitive to strong acids, meaning I cannot use the Ritter or Azide routes. Is there a direct route from p-isopropylbenzonitrile? A: Yes. You can perform a double addition of methylmagnesium bromide to the nitrile. Normally, Grignard addition to a nitrile stops at the stable imine anion, yielding a ketone upon aqueous workup. However, recent advancements demonstrate that adding a Lanthanum Chloride-Lithium Chloride (


) complex activates the intermediate, forcing the second equivalent of the Grignard reagent to attack. This yields the tert-alkylamine directly in one step, completely avoiding carbocation intermediates[4].

Validated Experimental Protocol: Modified Ritter Reaction & Thiourea Cleavage

Phase 1: Formation of N-(2-(4-isopropylphenyl)propan-2-yl)-2-chloroacetamide

  • Activation: Dissolve 10.0 mmol of 2-(4-isopropylphenyl)propan-2-ol and 20.0 mmol of chloroacetonitrile in 5 mL of glacial acetic acid. Causality: Acetic acid acts as a miscible co-solvent that stabilizes the incoming protons without acting as a competing nucleophile.

  • Carbocation Generation: Cool the flask to exactly 0 °C using an ice-brine bath. Add 15.0 mmol of concentrated H₂SO₄ dropwise over 30 minutes. Causality: Strict thermal control prevents the kinetic deprotonation of the carbocation into the styrene byproduct.

  • Trapping: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: Pour the mixture over crushed ice. A thick, white precipitate should immediately form. If an oily layer forms instead, the carbocation underwent elimination; check your temperature logs.

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to isolate the chloroacetamide.

Phase 2: Mild Deprotection via Thiourea 5. Reagent Assembly: Dissolve the crude chloroacetamide in 15 mL of absolute ethanol. Add 12.0 mmol of thiourea and 10.0 mmol of glacial acetic acid. 6. Cyclization/Cleavage: Reflux the mixture for 10 hours. Causality: The sulfur atom of thiourea displaces the


-chloride. The resulting intermediate undergoes rapid intramolecular cyclization to form pseudothiohydantoin, effortlessly expelling the sterically hindered amine as a hydrochloride salt.
Self-Validation Checkpoint: As the reaction progresses, a white precipitate (pseudothiohydantoin) will begin to crash out of the ethanolic solution. If the solution remains completely clear after 4 hours, the cyclization has stalled; verify the purity of your thiourea reagent.
7. Free-Basing:  Concentrate the mixture, suspend the residue in water, and basify with 2M NaOH to pH 11. Extract with dichloromethane (3 x 15 mL). Dry and evaporate to yield pure 2-[4-(propan-2-yl)phenyl]propan-2-amine.

References

  • [1] Sulfated polyborate: A mild, efficient catalyst for synthesis of N-tert-butyl/N-trityl protected amides via Ritter reaction. Indian Academy of Sciences. Available at:[Link]

  • [3] A practical synthesis of tert-alkylamines via the Ritter reaction with Chloroacetonitrile (Synthesis 2002, 12, 1709-1712). Amazon S3 / Supporting Information. Available at: [Link]

  • [4] Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles. ChemRxiv. Available at: [Link]

Sources

optimization of crystallization conditions for 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Crystallization Conditions for 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Executive Summary

This guide addresses the isolation and purification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as 4-isopropylcumylamine or 1-(4-isopropylphenyl)-1-methylethylamine). Due to the structural characteristics of this lipophilic, sterically hindered primary amine (C₁₂H₁₉N), the free base is typically a liquid or low-melting solid prone to carbonate formation. Therefore, crystallization of the acid-addition salt (specifically the hydrochloride) is the industry-standard method for achieving high purity (>99.5%) and solid-state stability.

This document provides a validated workflow for salt selection, solvent screening, and troubleshooting common issues such as "oiling out" (Liquid-Liquid Phase Separation).

Module 1: Compound Profiling & Salt Selection Strategy

Technical Insight: The free base of 2-[4-(Propan-2-yl)phenyl]propan-2-amine is lipophilic (LogP ≈ 2.8) and basic. Direct crystallization of the free base requires cryogenic conditions and is impractical for storage. The primary optimization target is the Hydrochloride (HCl) salt, though alternative anions (Tartrate, Fumarate) may be required if the HCl salt proves hygroscopic.

Protocol 1.1: Initial Salt Screening Workflow

Objective: Identify the crystalline solid with the best handling properties.

  • Preparation : Dissolve 100 mg of free base oil in 5 volumes (500 µL) of solvent (Ethanol or Isopropanol).

  • Acid Addition : Add 1.05 equivalents of acid (e.g., conc. HCl, H₂SO₄, or organic acid solution).

  • Observation :

    • Immediate Precipitate: Likely amorphous or impurities. Heat to dissolve and cool slowly.[1][2]

    • Clear Solution: Good. Proceed to cooling or anti-solvent addition.[2][3]

    • Oiling Out: The salt forms a second liquid phase. (See Module 3).

Visualization: Salt Screening Decision Tree

SaltScreening Start Start: Free Base Oil Solvent Dissolve in EtOH or IPA Start->Solvent AcidAdd Add 1.05 eq Acid (HCl, H2SO4, Tartaric) Solvent->AcidAdd Check Observation? AcidAdd->Check Precip Immediate Precipitate Check->Precip Solids Clear Clear Solution Check->Clear No Solids Oil Oiling Out (LLPS) Check->Oil Two Liquids Heat Heat to Reflux Precip->Heat Cool Slow Cool (1°C/min) Clear->Cool Oil->Heat Heat->Cool Seed Seed at Metastable Zone Heat->Seed AntiSolv Add Anti-solvent (Et2O or Heptane) Cool->AntiSolv

Caption: Logical workflow for initial salt screening. Green nodes indicate optimal pathways; red nodes require intervention.

Module 2: Optimization of Hydrochloride Salt Crystallization

The hydrochloride salt is the most likely candidate for scale-up. The following protocol minimizes impurity inclusion and maximizes yield.

Recommended Solvent Systems
SystemComposition (v/v)RolePros/Cons
Primary Isopropanol (IPA) / Diethyl Ether 1:3 to 1:5Standard. High yield, good impurity rejection. Ether is flammable.
Alternative Ethanol / Ethyl Acetate 1:4Safer. Good for scale-up. Slower crystallization kinetics.
Polishing IPA / Water 95:5Purification. Removes inorganic salts. Risk of hydrate formation.
Protocol 2.1: Standard Crystallization (IPA/Ether Method)
  • Dissolution : Dissolve 10 g of crude amine free base in 30 mL of Isopropanol (IPA) at room temperature.

  • Acidification : Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl) while stirring. Exothermic reaction – maintain temp < 40°C.

  • Nucleation : The solution may become cloudy. If clear, cool to 0-5°C.

  • Anti-Solvent Addition : Slowly add Diethyl Ether or MTBE (approx. 90-120 mL) dropwise.

    • Critical Step: Stop addition if oiling occurs. Sonicate to induce nucleation.

  • Maturation : Stir the slurry at 0°C for 2 hours to age the crystals (Ostwald ripening).

  • Filtration : Filter under vacuum. Wash cake with cold Ether/IPA (4:1).

  • Drying : Dry at 45°C under vacuum to constant weight.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing." Diagnosis: This is the most common issue with lipophilic amine salts. It occurs when the salt's melting point is depressed below the crystallization temperature by the solvent/impurity mixture, or when supersaturation is too high.

Corrective Actions:

  • Reduce Supersaturation: Add solvent to dilute the system.

  • Increase Temperature: Re-heat until the oil phase dissolves, then cool very slowly to just above the oiling temperature.

  • Seeding: Add seed crystals of the pure salt at the metastable zone (cloud point).

  • Change Solvent: Switch to a system with lower solubility for the oil phase (e.g., replace Toluene with Ethyl Acetate).

Visualization: Oiling Out Mitigation

OilingOut Problem Problem: Oiling Out CheckTemp Check T(cryst) vs T(oil) Problem->CheckTemp Action1 Decrease Cooling Rate CheckTemp->Action1 T(oil) < T(cryst) Action2 Add Seed Crystals CheckTemp->Action2 Metastable Zone Action3 Change Solvent (More Polar) CheckTemp->Action3 Immiscible Oil

Caption: Strategy for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

FAQ Section

Q: The hydrochloride salt is hygroscopic and becomes sticky. What should I do? A: This is common for amine hydrochlorides.[3]

  • Immediate Fix: Dry the salt at 50°C under high vacuum (<5 mbar) for 24 hours to remove lattice water. Store in a desiccator.

  • Process Change: Switch to a less hygroscopic counterion. Fumaric acid (1/2 eq or 1 eq) or Succinic acid often yield non-hygroscopic, crystalline salts suitable for pharmaceutical handling.

Q: Can I crystallize the free base directly? A: Generally, no. The estimated melting point is near or below room temperature.[2] Even if solid, it will rapidly absorb CO₂ from the air to form carbonates. Always isolate as a salt.

Q: My yield is low (<50%). Where is the product? A: The product is likely remaining in the mother liquor due to high solubility in the alcohol component.

  • Solution: Increase the ratio of Anti-Solvent (Ether/Heptane) to Solvent (IPA). Ensure the final temperature is sufficiently low (-10°C).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide. Retrieved from

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Retrieved from

  • PubChem. (2021).[5] (2S)-1-[4-(propan-2-yl)phenyl]propan-2-amine Compound Summary. Retrieved from

  • Sigma-Aldrich. (2023). 2-(4-Methylphenyl)propan-2-amine Product Information. Retrieved from

  • Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Retrieved from

Sources

Technical Support Center: Synthesis & Purification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as 4-isopropyl-α,α-dimethylbenzylamine ). This compound is a primary amine attached to a tertiary benzylic carbon. It is structurally distinct from secondary amines like N-isopropylbenzylamine.

The primary synthesis route for this steric class of amines is the Ritter Reaction , utilizing 4-isopropyl-α-methylstyrene or 2-(4-isopropylphenyl)propan-2-ol as precursors. Consequently, the impurity profile is dominated by elimination products (olefins), unreacted alcohols, and incomplete hydrolysis products (amides).

Module 1: Synthesis Context & Impurity Origins

To effectively remove impurities, one must understand their origin. The synthesis typically involves the acid-catalyzed addition of a nitrile (HCN or Acetonitrile) to a carbocation generated from a precursor alcohol or alkene.[1]

The Reaction Pathway & Side-Reactions[1][2][3][4]

The following diagram illustrates the standard Ritter reaction pathway and the specific points where impurities diverge from the main product.

RitterPathways Precursor Precursor (Alcohol or Styrene) Carbocation Tertiary Carbocation Intermediate Precursor->Carbocation H2SO4 Imidate Imidate/Amide Intermediate Carbocation->Imidate + Nitrile Olefin Impurity A: Olefin (Elimination) Carbocation->Olefin -H+ (Reversible) Dimer Impurity B: Dimer (Polymerization) Carbocation->Dimer + Alkene Nitrile Nitrile Source (HCN or MeCN) Amide Impurity C: Amide (Incomplete Hydrolysis) Imidate->Amide H2O (Quench) Product Target Amine (HCl Salt) Amide->Product Strong Acid/Base Hydrolysis

Figure 1: Mechanistic origin of impurities during the Ritter synthesis of tert-benzylic amines.

Module 2: Common Impurities Profile

The following table details the physicochemical properties of the most frequent impurities compared to the target amine.

ComponentChemical IdentityOriginSolubility BehaviorRemoval Strategy
Target 2-[4-(Propan-2-yl)phenyl]propan-2-amine ProductSoluble in organic; Water soluble at pH < 4 N/A
Impurity A 1-isopropyl-4-(prop-1-en-2-yl)benzene Elimination of alcohol/amineInsol. in water; Soluble in Hexane/EtherAcid/Base Extraction
Impurity B 2-(4-isopropylphenyl)propan-2-ol Unreacted Starting MaterialInsol. in water; Soluble in EtherAcid/Base Extraction
Impurity C N-(2-(4-isopropylphenyl)propan-2-yl)acetamide Incomplete Hydrolysis (if MeCN used)Insol. in water; Soluble in DCM/EtOAcDifficult: Requires Hydrolysis or Chromatography
Impurity D Styrenic Dimers Cationic PolymerizationInsol. in water; Highly LipophilicVacuum Distillation

Module 3: Troubleshooting & Removal Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing neutral impurities (Olefins, Alcohols, Dimers).

Because the target is a basic primary amine and the impurities (A, B, D) are neutral organics, pH manipulation is the most efficient purification method.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or Dichloromethane ). Use approximately 10 mL solvent per gram of crude.

  • Acid Extraction:

    • Extract the organic layer 3 times with 2M HCl (aq).

    • Mechanism:[1][2][3][4][5] The amine becomes the hydrochloride salt (

      
      ) and moves into the aqueous layer. The neutral impurities (Olefin, Alcohol) remain in the organic layer.
      
  • Separation:

    • Keep the Aqueous Layer (contains Target).

    • Discard the Organic Layer (contains Impurities A, B, D).

  • Basification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Recovery:

    • Extract the basic aqueous mixture 3 times with Dichloromethane (DCM) .[6]

    • Dry the combined DCM layers over Anhydrous

      
      .
      
    • Concentrate under reduced pressure to yield the purified amine.[6][7]

Protocol B: Handling Stubborn Amides (Impurity C)

Issue: If you used Acetonitrile (Ritter reaction), the intermediate is an acetamide. This amide is neutral and will be lost in the organic waste during Protocol A if not fully hydrolyzed first.

Diagnostic: Check IR spectrum. A strong band at 1650 cm⁻¹ (C=O) indicates unhydrolyzed amide.

Corrective Action:

  • Take the crude material (or the organic layer from Protocol A if the yield was low).

  • Reflux in Ethylene Glycol / NaOH (20% w/v) at 150°C for 12–24 hours. Note: Sterically hindered amides require harsh conditions to hydrolyze.

  • Cool, dilute with water, and proceed to Protocol A .

Protocol C: Purification Decision Tree

Use this logic flow to determine the correct purification step based on your current purity status.

PurificationLogic Start Crude Reaction Mixture CheckIR Check IR/TLC: Amide Present? Start->CheckIR Hydrolysis Perform Harsh Hydrolysis (NaOH/Glycol, Reflux) CheckIR->Hydrolysis Yes (1650 cm-1) AcidBase Perform Acid-Base Extraction (Protocol A) CheckIR->AcidBase No Hydrolysis->AcidBase CheckPurity Check Purity (GC/NMR) AcidBase->CheckPurity Distill Vacuum Distillation (Remove High MW Dimers) CheckPurity->Distill <95% (Oils present) SaltCryst Recrystallize HCl Salt (Solvent: EtOH/Et2O) CheckPurity->SaltCryst High Purity Required Final Pure Amine CheckPurity->Final >98% Distill->Final SaltCryst->Final

Figure 2: Decision matrix for purification based on impurity profiling.

Module 4: Frequently Asked Questions (FAQ)

Q1: The product is oiling out during the acid extraction. What is happening? A: The hydrochloride salt of this specific amine is likely lipophilic due to the isopropyl and phenyl groups. If the salt is not soluble in water, it forms a "third layer" (oil) between the organic and aqueous phases.

  • Fix: Use a larger volume of water or add a small amount of methanol to the aqueous phase to solubilize the salt. Alternatively, extract the salt into CHCl3 (chloroform) instead of water, then evaporate and recrystallize.

Q2: Can I use vacuum distillation? A: Yes. These amines are thermally stable but have high boiling points.

  • Estimated BP: ~105–115°C at 5 mmHg.

  • Warning: Ensure all air is removed. At high temperatures, amines oxidize rapidly to form N-oxides or imines (brown discoloration). Distill under Nitrogen/Argon.[4]

Q3: My NMR shows a doublet at 1.2 ppm and a septet at 2.9 ppm, but the integration is wrong. A: You are likely looking at the Starting Material (Alcohol) or the Olefin .

  • Target Amine: Look for the gem-dimethyl singlet near 1.5 ppm (6H) and the isopropyl doublet near 1.2 ppm (6H). The

    
     peak is broad and variable (1.0–2.0 ppm).
    
  • Olefin Impurity: Look for vinylic protons near 5.0–5.5 ppm.

Q4: Is this the same as N-isopropylbenzylamine? A: No. N-isopropylbenzylamine is a secondary amine (


). Your compound is a primary amine (

).[8] Their reactivity and spectra are completely different. Do not use protocols for secondary amines (like nitrosation checks) on this compound.

References

  • Ritter Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal.[2][4] "Ritter Reaction."[1][9][10][2][3][4]

    • URL:[Link]

  • Purification of Amines (General Protocols)
  • Synthesis of Cumyl-type Amines

    • Source: BenchChem.[9][10][6][7][8] "Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine" (Analogous structure).

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42054207, (2S)-1-[4-(propan-2-yl)phenyl]propan-2-amine.[11]

    • URL:[Link]

Sources

Technical Support Hub: Stability & Storage of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Dual-Threat Stability Profile

As researchers, we often treat amines as generic bases. However, 2-[4-(Propan-2-yl)phenyl]propan-2-amine presents a unique, "dual-threat" degradation profile due to its specific structural motifs. You are not just fighting moisture; you are fighting two distinct chemical wars simultaneously.

The Structural Vulnerability
  • The Nucleophilic Head (

    
    ):  The primary amine on the tertiary carbon is sterically hindered but remains a potent nucleophile. It reacts avidly with atmospheric 
    
    
    
    to form carbamates (white crusts).
  • The Oxidative Tail (

    
    ):  The para-isopropyl group contains a benzylic hydrogen . This position is chemically identical to the precursor in the industrial "Cumene Process." It is highly susceptible to radical autoxidation, forming hydroperoxides that cleave the molecule into acetophenones and phenols.
    

The Golden Rule: If you can smell it, you are losing it. If you see a crust, you have already lost surface purity.

Troubleshooting Matrix (FAQs)

Direct answers to the most common observations in the lab.

Q1: "My clear oil has developed a white, crystalline crust around the cap. Is the compound ruined?"

Diagnosis: Carbamate Formation. Mechanism: The primary amine reacts with atmospheric


 to form a carbamic acid, which immediately reacts with another amine molecule to form an ammonium carbamate salt. This is reversible but alters stoichiometry.
Immediate Action: 
  • Do not scrape the crust back into the bottle.

  • The bulk liquid underneath is likely intact.

  • Fix: Filter the liquid through a dry frit under an inert atmosphere (Argon/Nitrogen).

  • Prevention: See Protocol A (Inert Storage).

Q2: "The liquid has turned from colorless to yellow/brown. Can I still use it?"

Diagnosis: Benzylic Oxidation (The "Cumene" Effect). Mechanism: Oxygen has abstracted the benzylic proton on the para-isopropyl group, forming a hydroperoxide. This leads to conjugated impurities (quinones/imines) that are highly colored even at ppm levels. Risk Assessment:

  • For HTS/Bioassays: DISCARD. Trace quinones are cytotoxic and false-positive generators.

  • For Synthesis: SALVAGEABLE. If the color is light yellow, the purity is likely >95%. You can purify it via Protocol B (Acid-Base Rescue).

Q3: "My LC-MS shows a mass peak at [M+16] or [M+32]."

Diagnosis: N-Oxidation or Hydroperoxide Formation. Insight: If the peak is M+16, you likely have the N-oxide. If you see fragmentation corresponding to acetone or phenol derivatives, the isopropyl tail has oxidized. Action: This indicates the inhibitor (if present) is exhausted. Repurify immediately using Protocol B.

Visualizing the Threat

The following diagram illustrates the two distinct degradation pathways that must be managed.

DegradationPathways Molecule 2-[4-(Propan-2-yl)phenyl] propan-2-amine Carbamate Ammonium Carbamate (White Crust/Solid) Molecule->Carbamate Nucleophilic Attack (Fast, Surface) Peroxide Benzylic Hydroperoxide (Unstable Intermediate) Molecule->Peroxide H-Abstraction (Slow, Bulk) CO2 Atmospheric CO2 (Moisture Assisted) CO2->Carbamate O2 Atmospheric O2 (Radical Initiator) O2->Peroxide Cleavage Cleavage Products (Acetophenones/Phenols) (Yellow/Brown Tar) Peroxide->Cleavage Hock-like Rearrangement

Figure 1: Divergent degradation pathways. The amine head reacts with CO2 (Red path), while the isopropyl tail reacts with O2 (Yellow path).

Standard Operating Procedures (SOPs)

Protocol A: The "Self-Validating" Storage System

Use this protocol for long-term storage of >1g quantities.

The Logic: We create a barrier system where failure is visible before it reaches the sample.

  • Primary Container: Use an amber glass vial with a PTFE-lined septum cap . (Avoid polyethylene liners; amines can leach plasticizers).

  • Atmosphere Exchange:

    • Insert a long needle connected to an Argon line (low flow).

    • Insert a short vent needle.

    • Purge for 2 minutes. Argon is heavier than air and will blanket the liquid.

  • The Physical Barrier: Wrap the cap junction with Parafilm or electrical tape.

  • Secondary Containment (The Validator):

    • Place the vial inside a larger jar containing a small packet of Drierite (indicating desiccant) and a small open vial of solid NaOH pellets .

    • Why? The NaOH acts as a "sacrificial lamb" for

      
      . If the NaOH pellets turn to liquid/slush, your secondary barrier is breached, but your sample is likely safe.
      
  • Temperature: Store at -20°C . Cold slows the radical oxidation kinetics significantly.

Protocol B: Acid-Base Rescue (Purification)

Use this to recover yellowed or crusted material.

The Logic: Oxidative byproducts (acetophenones, quinones) are neutral. The amine is basic.[1][2][3][4][5][6] We can separate them by toggling the pH.

StepActionChemical Logic
1 Dissolve sample in MTBE or Dichloromethane (DCM) .Solubilizes both the amine and the impurities (tars/oils).
2 Extract with 1M HCl (3x).Protonates the amine (

), moving it to the aqueous layer.[1] Neutral impurities stay in the organic layer.[2]
3 Discard the organic layer.[7]Removes the yellow color (oxidation products).
4 Wash aqueous layer with fresh MTBE (1x).Removes any trapped traces of neutrals.
5 Basify aqueous layer with 6M NaOH until pH > 12.Deprotonates the amine (

). It will crash out as an oil/emulsion.
6 Extract with DCM (3x).Moves the purified amine back to the organic phase.
7 Dry over

and concentrate.
Removes water.[3][4][5] Do not use heat >30°C during evaporation to prevent re-oxidation.

Specifications & Data Summary

ParameterSpecification / LimitNote
Storage Temp -20°C (Preferred)4°C is acceptable for <1 week usage.
Headspace Gas Argon (Best) or NitrogenArgon is heavier and blankets the liquid better.
Container Amber Glass (Borosilicate)Blocks UV light which catalyzes radical formation.
Cap Liner PTFE (Teflon)Essential. Rubber/PE liners will degrade.
Re-test Date 6 MonthsCheck 1H-NMR for isopropyl methyl split.

References

  • Amine-CO2 Reaction Kinetics

    • Schaefer, W. et al. "Reaction of primary and secondary amines to form carbamic acid glucuronides."[8] Drug Metabolism and Disposition, 2006.[8]

    • Relevance: Establishes the mechanism and reversibility of carbamate form
  • Benzylic Oxidation (Cumene Mechanism)

    • Wikipedia Contributors. "Cumene Process." Wikipedia, The Free Encyclopedia.

    • Relevance: Details the autoxidation of the isopropyl group at the benzylic position, the primary degradation p
  • General Handling of Amines

    • MilliporeSigma.[9] "Safety Data Sheet: Benzylamine derivatives."

    • Relevance: Standard industrial safety and storage protocols for corrosive, air-sensitive amines.
  • Purification Methodologies

    • Study.com. "Acid-Base Extraction: Purpose, Theory & Applications."

    • Relevance: Validates the protocol for separating basic amines

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing sensitivity, precision, or reproducibility issues during the LC-MS/MS quantification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine .

Due to its specific physicochemical properties—a highly lipophilic 4-isopropylphenyl group combined with a basic primary amine—this compound is notoriously susceptible to biological matrix effects, particularly ion suppression in positive Electrospray Ionization (ESI+) mode[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to permanently resolve these analytical bottlenecks.

Section 1: Mechanistic FAQs (Understanding the Root Cause)

Q: Why does 2-[4-(Propan-2-yl)phenyl]propan-2-amine experience severe signal loss in plasma samples despite showing excellent extraction recovery? A: The root cause is droplet charge competition and surface tension alteration in the ESI source[2]. Because your target analyte is a basic primary amine (estimated pKa ~9.5), it is analyzed in ESI+ mode where it readily forms [M+H]⁺ ions. However, its high lipophilicity causes it to elute late on standard reversed-phase (C18) columns (typically >70% organic mobile phase). Unfortunately, this retention window perfectly overlaps with endogenous glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs) extracted from plasma[3]. These phospholipids possess a permanently charged trimethylamine headgroup that aggressively outcompetes your analyte for available protons in the ESI droplet. Furthermore, their hydrophobic tails increase the droplet's surface tension, physically hindering the analyte from evaporating into the gas phase[2].

Q: Will using a Stable Isotope-Labeled Internal Standard (SIL-IS) solve this problem? A: It will compensate for the variance in suppression, but it will not recover lost sensitivity[4]. If the matrix suppresses your analyte signal by 90%, it will also suppress your SIL-IS by 90%. While the area ratio remains accurate, your Lower Limit of Quantification (LLOQ) will be severely compromised. You must physically remove the interference or resolve it chromatographically.

Section 2: Diagnostic Workflows (Identifying and Quantifying the Effect)

To troubleshoot effectively, you must decouple physical extraction loss from MS ionization suppression. We utilize the industry-standard self-validating framework established by Matuszewski et al.[5].

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

Execute the following three-set experiment to mathematically isolate the matrix effect:

  • Set 1 (Neat Standards): Spike the analyte directly into the reconstitution solvent (mobile phase) at the Low, Mid, and High QC levels.

  • Set 2 (Post-Extraction Spike): Extract blank matrix from 6 different biological lots. Spike the analyte into the final extracts at the same QC levels.

  • Set 3 (Pre-Extraction Spike): Spike the analyte into the raw blank matrix from the same 6 lots, then perform your standard extraction.

Calculations:

  • Absolute Matrix Factor (MF) = (Peak Area of Set 2) / (Peak Area of Set 1)

    • Interpretation: MF = 1.0 means no effect. MF < 0.85 indicates severe ion suppression[5].

  • Extraction Recovery (RE) = (Peak Area of Set 3) / (Peak Area of Set 2)

Protocol 2: Qualitative Post-Column Infusion (PCI)

To visualize exactly where in your chromatogram the suppression occurs, use the PCI setup.

G A LC Pump (Gradient) B Analytical Column A->B Blank Matrix Extract C T-Zero Mixing Tee B->C D ESI Source & MS/MS C->D Combined Flow E Syringe Pump (Analyte Infusion) E->C Constant Analyte Flow

Fig 1. Post-column infusion setup for real-time monitoring of matrix-induced ion suppression.

PCI Execution Steps:

  • Infuse a neat solution of 2-[4-(Propan-2-yl)phenyl]propan-2-amine via a syringe pump directly into the MS source post-column.

  • Monitor the specific MRM transition for the analyte (e.g., m/z 178.1 → product ion) to establish a stable, elevated baseline.

  • Inject a blank matrix extract (e.g., protein-precipitated plasma) through the LC column.

  • Observe the baseline. Any sudden dips in the MS signal indicate the exact retention times where matrix components are eluting and causing ion suppression.

Section 3: Mitigation Strategies & Sample Preparation

If your MF is < 0.85, simple Protein Precipitation (PPT) is insufficient. You must upgrade your sample preparation to target the removal of phospholipids[3].

Data Presentation: Sample Prep Comparison

The following table summarizes the expected performance of various extraction techniques for highly lipophilic amines in human plasma:

Extraction TechniqueAbsolute Recovery (RE)Matrix Factor (MF)Phospholipid RemovalWorkflow Complexity
Protein Precipitation (PPT) 90 - 95%0.30 - 0.50 (Severe)< 5%Low (1 Step)
Liquid-Liquid Extraction (LLE) 75 - 85%0.60 - 0.75 (Moderate)~ 40%Medium (Evaporation req.)
Phospholipid Depletion (PLD) 85 - 95%0.90 - 1.05 (Ideal)> 95%Low (Pass-through)
Mixed-Mode SPE (MCX) 80 - 90%0.95 - 1.00 (Ideal)> 99%High (Multi-step)
Protocol 3: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Because 2-[4-(Propan-2-yl)phenyl]propan-2-amine is a basic amine, it can be selectively trapped using a strong cation exchange resin, allowing you to wash away neutral lipids and zwitterionic phospholipids with 100% organic solvent.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. (Ensures the amine is fully protonated).

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge.

  • Equilibration: Pass 1 mL of 2% Formic Acid in water.

  • Loading: Load the acidified sample. The amine binds to the sulfonic acid groups on the resin.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and hydrophilic proteins.

  • Wash 2 (Organic - CRITICAL): Pass 1 mL of 100% Methanol. Mechanistic note: This step strips away hydrophobic interference, including phospholipids, while the target analyte remains ionically bound to the resin.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond and eluting the pure analyte.

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in the initial mobile phase.

G N1 1. Condition & Equilibrate (MeOH, then 2% FA in H2O) N2 2. Load Sample (Acidified Plasma Extract) N1->N2 N3 3. Wash 1: Aqueous (2% FA in H2O) N2->N3 Proteins/Salts\nBreakthrough Proteins/Salts Breakthrough N2->Proteins/Salts\nBreakthrough Waste N4 4. Wash 2: Organic (100% MeOH) N3->N4 N5 5. Elute Analyte (5% NH4OH in MeOH) N4->N5 Phospholipids\nWash Out Phospholipids Wash Out N4->Phospholipids\nWash Out Waste

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE protocol for isolating basic amines and depleting phospholipids.

Section 4: Chromatographic & MS Optimization

If you are restricted to simple PPT extraction due to high-throughput demands, you must resolve the matrix effect instrumentally.

Q: Can I change my column to avoid phospholipid co-elution? A: Yes. Standard C18 columns separate based purely on hydrophobicity, meaning your lipophilic analyte will elute exactly when the hydrophobic tails of the phospholipids elute. By switching to an orthogonal stationary phase such as a Biphenyl or Pentafluorophenyl (PFP) column, you introduce π-π interactions. The aromatic ring of 2-[4-(Propan-2-yl)phenyl]propan-2-amine will interact strongly with the Biphenyl phase, shifting its retention time away from the aliphatic phospholipids.

Q: Should I switch from ESI to APCI? A: Atmospheric Pressure Chemical Ionization (APCI) is significantly less prone to matrix effects than ESI[4]. Because APCI relies on gas-phase ionization (corona discharge) rather than liquid-phase droplet evaporation, the presence of surface-active phospholipids does not inhibit the ionization of your analyte. If sensitivity allows, switching to APCI+ is a highly effective workaround.

G Start Matrix Factor (MF) < 0.85 or > 1.15? Q1 Is SIL-IS compensating and LLOQ acceptable? Start->Q1 Yes End1 Proceed with Validation Start->End1 No Q1->End1 Yes (IS-normalized MF ~ 1.0) Q2 Optimize Sample Prep (MCX SPE or PLD Plates) Q1->Q2 No (Sensitivity Lost) Q3 Modify Chromatography (Biphenyl/PFP Column) Q2->Q3 Still Suppressed / Prep too costly Q4 Switch Ionization Source (ESI+ to APCI+) Q3->Q4 Co-elution Persists

Fig 3. Logical decision tree for troubleshooting and mitigating matrix effects in LC-MS/MS workflows.

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Panuwet, P., et al. Critical Reviews in Analytical Chemistry.[1] URL:[Link]

  • Matrix Effects and Application of Matrix Effect Factor. Kaufmann, A. Bioanalysis / Taylor & Francis.[2] URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[4] URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmacy & Bioallied Sciences.[3] URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry.[5] URL:[Link]

Sources

strategies to improve the selectivity of 2-[4-(Propan-2-yl)phenyl]propan-2-amine for its target receptor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to improve the selectivity of 2-[4-(Propan-2-yl)phenyl]propan-2-amine for its target receptor Role: Senior Application Scientist / Lead Optimization Specialist Context: Technical Support Center – Ticket #LO-8842[1][2]

Subject: Improving Selectivity & Reducing Off-Target Liability for 2-[4-(Propan-2-yl)phenyl]propan-2-amine Reference Molecule: 2-[4-(Propan-2-yl)phenyl]propan-2-amine (Commonly referred to as p-Isopropylcumylamine or a Gem-dimethyl benzylamine derivative).[1][2] Primary Target Class: GPCRs (e.g., Calcium-Sensing Receptor [CaSR], Trace Amine-Associated Receptors [TAAR1], or S1P Receptors).[1][2]

Diagnostic Overview: The "Lipophilic Amine" Trap

User Issue: You are observing high potency for your target receptor but poor selectivity profiles, specifically regarding hERG inhibition (cardiotoxicity) , CYP2D6 inhibition , or phospholipidosis .

Technical Analysis: Your molecule, 2-[4-(Propan-2-yl)phenyl]propan-2-amine, represents a classic "Lipophilic Basic Amine" pharmacophore.[1][2]

  • The Good: The gem-dimethyl group (two methyls at the benzylic position) creates the Thorpe-Ingold effect . This restricts bond rotation, locking the amine into a conformation that often maximizes on-target binding affinity and prevents metabolic deamination at the benzylic carbon.

  • The Bad: The combination of the basic amine (pKa ~9-10) and the lipophilic p-isopropyl phenyl tail drives non-specific binding. This "greasy amine" motif is a known magnet for the hERG potassium channel pore and lysosomal trapping.[3]

The Goal: We must decouple the hydrophobic interaction required for your target receptor from the physicochemical properties that drive promiscuity.

Troubleshooting Guide: SAR Strategies for Selectivity

Strategy A: The "Zwitterion Switch" (Reducing hERG Liability)

Applicable if: Your primary selectivity issue is hERG inhibition or CNS side effects.

The Logic: hERG binding is driven by pi-stacking (aromatic ring) and cation-pi interactions (basic amine).[1][2] Reducing the net positive charge at physiological pH without destroying the pharmacophore is the gold standard.

  • Step 1: Introduce a distal carboxylic acid or isostere (e.g., tetrazole) to the isopropyl tail or a linker extended from the amine.

  • Step 2: This creates a zwitterion.[1][2][3] The net charge becomes neutral (LogD decreases), drastically reducing affinity for the hERG pore while often maintaining binding to GPCR orthosteric sites (which often tolerate polar tails).

  • Evidence: This strategy was successfully used to convert Cinacalcet (a similar lipophilic amine CaSR modulator) into next-generation calcilytics with >100-fold improved safety margins.[1][2][3]

Strategy B: The "Fluorine Scan" (Metabolic Selectivity)

Applicable if: Your compound is cleared too rapidly by CYP enzymes or lacks isoform selectivity.

The Logic: The isopropyl group at the para-position is a "soft spot" for CYP-mediated hydroxylation. Furthermore, lipophilicity drives non-specific binding.[2][3] Fluorine acts as a bioisostere for hydrogen but withdraws electron density and blocks metabolism.[2][3]

  • Modification: Replace the terminal methyls of the isopropyl group with trifluoromethyl groups or a difluoro-ethyl motif.

  • Result:

    • Metabolic Block: C-F bonds are resistant to oxidation.[1][2][3]

    • pKa Modulation: The electron-withdrawing effect propagates to the amine (weakly), slightly lowering pKa and reducing non-specific cation-binding.[1][2]

    • Selectivity: Fluorine can induce specific dipole interactions in the target binding pocket that are absent in off-targets.[2][3]

Strategy C: Scaffold Hopping (Vector Re-orientation)

Applicable if: You need to differentiate between receptor subtypes (e.g., S1P1 vs S1P3).[1][2]

The Logic: The phenyl ring acts as a rigid spacer. Changing the vector of the substituents can distinguish between subtle differences in receptor pockets.

  • Action: Replace the central phenyl ring with a Pyridine or Pyrimidine core.[3]

  • Why? Introducing a nitrogen into the aromatic ring reduces the overall LogP (making it less "greasy") and reduces the electron density of the pi-system, weakening the pi-stacking interactions that often drive off-target hERG binding.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding (Selectivity Screen)

Use this to calculate the Selectivity Ratio (Ki_off-target / Ki_target).[1][2]

Materials:

  • Membrane preparations expressing Target Receptor (e.g., HEK293-CaSR).[1][2][3]

  • Membrane preparations expressing Off-Target (e.g., HEK293-hERG or CYP isozymes).[1][2][3]

  • Radioligand: [^3H]-labeled standard (specific to your target).[1][2][3]

  • Test Compound: 2-[4-(Propan-2-yl)phenyl]propan-2-amine derivative.[1][2]

Workflow:

  • Preparation: Dilute test compound in assay buffer (start at 10 µM, 1:3 serial dilution).

  • Incubation: Mix membranes (20 µg protein/well) + Radioligand (at Kd concentration) + Test Compound.

  • Equilibrium: Incubate at 25°C for 90 mins (ensure equilibrium is reached; lipophilic amines are slow to equilibrate).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][2][3] Critical: PEI reduces non-specific binding of lipophilic amines to the filter.

  • Analysis: Measure radioactivity (CPM). Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Selectivity (IP-One / cAMP Assay)

Use this to verify if your modification killed efficacy.[1][2]

  • Cell Seeding: Plate cells expressing the target receptor (10,000 cells/well) in 384-well plates.

  • Stimulation: Add test compound. Incubate 30-60 mins at 37°C.

  • Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) reagents (Lysis buffer + Acceptor/Donor fluorophores).[1][2][3]

  • Read: Measure FRET signal.

  • Selectivity Check: Run the same assay on the nearest neighbor receptor subtype.[3] A >50-fold difference in EC50 indicates successful selectivity optimization.[2][3]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing your scaffold based on experimental feedback.

SAR_Logic Start Compound: 2-[4-(Propan-2-yl)phenyl]propan-2-amine Screen Primary Screen: Potency & hERG Start->Screen Decision1 Is hERG Inhibition > 50% at 10µM? Screen->Decision1 Route_Lipophilic Issue: Lipophilicity (LogP > 3) Decision1->Route_Lipophilic Yes (hERG Risk) Route_Metabolic Issue: Low t1/2 (Microsomal Stability) Decision1->Route_Metabolic No, but unstable Route_Subtype Issue: Poor Subtype Selectivity Decision1->Route_Subtype No, but promiscuous Action_Zwitterion Strategy: Add Polar Group (COOH, Tetrazole) to Tail Route_Lipophilic->Action_Zwitterion Retest Re-Synthesize & Test Action_Zwitterion->Retest Action_Fluorine Strategy: Fluorine Scan (Replace Isopropyl Methyls) Route_Metabolic->Action_Fluorine Action_Fluorine->Retest Action_Scaffold Strategy: Scaffold Hop (Phenyl -> Pyridine) Route_Subtype->Action_Scaffold Action_Scaffold->Retest

Caption: Decision tree for optimizing Gem-dimethyl benzylamines based on hERG liability and metabolic stability data.

Frequently Asked Questions (FAQ)

Q: Why does the gem-dimethyl group matter for selectivity? A: The gem-dimethyl group (two methyls on the alpha carbon) restricts the rotation of the amine. This forces the phenyl ring and the amine into a specific perpendicular conformation.

  • Benefit: If your target receptor requires this specific "locked" shape, you gain potency.[2][3]

  • Selectivity: Many off-target enzymes (like CYPs) prefer flexible substrates.[1][2][3] By locking the conformation, you may sterically clash with the CYP active site, improving metabolic stability [1].

Q: My compound sticks to the plastic assay plates. How do I fix this? A: This is common for lipophilic amines (LogP > 3).[1][2][3]

  • Fix 1: Use Low-Binding polypropylene plates.[1][2][3]

  • Fix 2: Add 0.01% BSA or 0.05% CHAPS to your assay buffer.[1][2][3] This acts as a carrier and prevents the drug from coating the plastic walls, ensuring the concentration you think you are testing is actually reaching the receptor.

Q: Can I replace the isopropyl group with a simple methyl to improve selectivity? A: Likely not without losing potency. The isopropyl group provides a critical "hydrophobic bulk" (Van der Waals contact). A methyl group is too small.[2][3] A better replacement is a Cyclopropyl group (similar volume, but different electronic properties) or a Difluoromethyl group.[1][2][3]

References

  • Gem-dimethyl Effect in Medicinal Chemistry: Jung, M. E., & Piizzi, G. (2005).[1][2][3][4] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][2][3] Chemical Reviews.[1][2][3] [Link]

  • hERG Inhibition & Lipophilic Amines: Waring, M. J., & Johnstone, C. (2007).[2][3] A quantitative assessment of hERG liability as a function of lipophilicity, basicity and ligand efficiency. Bioorganic & Medicinal Chemistry Letters.[1][2][3] [Link][1][2]

  • Optimization of CaSR Antagonists (Calcilytics): Widler, L. (2011).[1][2][3] Calcilytics: Antagonists of the Calcium-Sensing Receptor. Future Medicinal Chemistry.[1][2][3] [Link]

  • Strategies for Reducing hERG Activity: Jamieson, C., et al. (2006).[2][3] Medicinal Chemistry Strategies to Reduce hERG Activity.[2][3] Current Opinion in Drug Discovery & Development.[2][3] [Link]

Sources

resolving peak tailing issues in HPLC analysis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Lipophilic Amines Ticket ID: #T-8842-AMINE Subject: Resolving Peak Tailing for 2-[4-(Propan-2-yl)phenyl]propan-2-amine Status: Open / Action Required[1][2]

Executive Summary

You are encountering peak asymmetry (tailing factors > 1.5) during the HPLC analysis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine . Based on the chemical structure, this molecule is a sterically hindered primary amine with significant lipophilicity (due to the isopropyl-phenyl moiety).

The root cause is almost certainly a secondary silanol interaction where the positively charged amine (at neutral/acidic pH) binds ionically to negatively charged silanol groups on the silica stationary phase.

This guide provides three field-proven protocols to resolve this, ranked by robustness.

Part 1: The Mechanism of Failure (Why it Tails)

Q: Why does this specific molecule tail so badly compared to neutral compounds?

A: Your molecule has a pKa of approximately 10.0–10.5 (typical for


-disubstituted benzylic amines).[1][2]
  • At pH 3–8: The amine is fully protonated (

    
    ).[1]
    
  • The Column: Standard silica-based C18 columns have residual silanol groups (

    
    ) with a pKa of ~3.5–4.[1]5. Above pH 4, these become deprotonated (
    
    
    
    ).[1][2]
  • The Interaction: The positive amine sticks to the negative silanol via a strong ion-exchange mechanism. This is a "secondary" retention mechanism that is slow and kinetic, causing the tail.[2]

Visualization: The Silanol Trap

TailingMechanism cluster_0 Mobile Phase (pH 4-7) cluster_1 Stationary Phase Surface Amine Analyte (BH+) Protonated Amine Silanol Silanol (SiO-) Ionized Site Amine->Silanol Secondary Retention (Slow/Tailing) Ligand C18 Ligand (Hydrophobic Interaction) Amine->Ligand Primary Retention (Fast/Symmetrical) Result Result: Peak Tailing > 2.0 Silanol->Result

Figure 1: The dual-retention mechanism causing tailing.[1][2] The secondary ionic interaction (red dashed line) delays a portion of the analyte, creating the tail.

Part 2: Troubleshooting Protocols

Protocol A: The "High pH" Strategy (Recommended)

Best for: Modern labs with hybrid-silica columns.[1] This eliminates the ionization of the amine.

The Logic: If you raise the mobile phase pH to 11.0–12.0 (above the analyte's pKa), the amine becomes neutral (


). Neutral amines cannot interact with silanols.[1][2] This typically results in perfect symmetry (

) and increased retention.[1][2]

Requirements:

  • Column: MUST use a high-pH stable column (e.g., Waters XBridge BEH, Phenomenex Gemini, Agilent Poroshell HPH).[1][2] Do not use standard silica columns (they dissolve > pH 8). [1]

  • Buffer: 10mM Ammonium Hydroxide or Triethylamine (TEA).[1][2]

Step-by-Step:

  • Prepare Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase A: pH 11 Buffer.

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: Standard 5-95% B.

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Expert Insight: "High pH is the most robust solution because it removes the positive charge from the analyte entirely, physically preventing the ion-exchange mechanism." [1][2][1][2][3][4][5][6][7][8][9][10][11]

Protocol B: The "Chaotropic Low pH" Strategy

Best for: Labs restricted to standard silica C18 columns or LC-MS workflows.

The Logic: If High pH is impossible, you must go very low pH (< 2.5) to protonate the silanols (


), making them neutral.[2] However, simply using Formic Acid is often not enough.[1] You need a Chaotropic Agent  or Ion-Pair Reagent .[1][2]

Select Your Additive:

AdditiveRoleProsCons
TFA (0.1%) Ion-Pairing AgentExcellent peak shape; masks silanols.[1][2][7]Suppresses MS signal; difficult to wash out.[1][2]
Formic Acid (0.1%) pH ModifierMS-friendly; volatile.[1][2]Often insufficient for strong bases (still tails).[1][2]
TEA (0.1%) Sacrificial BaseCompetes for silanol sites.[1][2]Not MS-friendly; can degrade older columns.

Recommended Mix (LC-UV):

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][7]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

Expert Insight: "TFA is superior to Formic Acid for basic amines because the Trifluoroacetate anion forms a tight ion-pair with the protonated amine, neutralizing its charge and 'masking' it from the silica surface." [3][4]

Part 3: Diagnostic Decision Tree

Follow this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckCol Is your column High-pH Stable? (Hybrid Silica / Polymer) Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No (Standard Silica) CheckCol->NoCol HighPH Protocol A: Switch to pH 11.0 (NH4OH / Buffer) YesCol->HighPH LowPH Are you using MS Detection? NoCol->LowPH YesMS Yes LowPH->YesMS NoMS No (UV Only) LowPH->NoMS DFA Use Difluoroacetic Acid (DFA) or Formic Acid + High Ionic Strength YesMS->DFA TFA Protocol B: Use 0.1% TFA (Strong Ion Pairing) NoMS->TFA

Figure 2: Troubleshooting logic for selecting the correct mobile phase modifier.

Part 4: Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid and still seeing a tail. Why? A: Formic acid (pH ~2.[1][2]7) is a weak acid.[1][2] It does not fully suppress silanol ionization (some silanols are still active at pH 2.7), and the formate anion is a poor ion-pairing agent.[2] For this specific amine, the hydrophobic bulk of the isopropyl group makes the ion-pairing effect of TFA (Trifluoroacetic acid) much more effective at "capping" the charge [3].

Q: Can I just increase the buffer concentration? A: Yes. If you cannot change pH or use TFA, increasing the buffer concentration (ionic strength) to 25mM–50mM helps. The excess cations (K+ or Na+) in the buffer compete with your amine for the silanol sites, effectively "crowding out" the interaction.

Q: Will this damage my column? A:

  • High pH: Only if you use a standard silica column.[1][2] Ensure your column is rated to pH 12 (e.g., Hybrid Particle Technology).[1][2]

  • TFA: Safe for almost all columns, but it takes a long time to equilibrate and wash out.[1][2]

References

  • Waters Corporation. The Importance of Mobile Phase pH in Chromatographic Separations. (2023).[1][2][5] Explains the mechanism of silanol suppression and the benefits of high pH for basic analytes.[12]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Demonstrates the use of Gemini/Kinetex columns at pH 12 to deprotonate bases and improve peak shape.

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (2022).[1][2][7] Details the ion-pairing superiority of TFA over Formic Acid.

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (2025).[1][2][13] Provides a comprehensive overview of silanol interactions and end-capping strategies.

Sources

Validation & Comparative

comparative study of 2-[4-(Propan-2-yl)phenyl]propan-2-amine and phentermine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Phentermine , a clinically established anorectic, and 2-[4-(Propan-2-yl)phenyl]propan-2-amine (herein referred to as IP-Cumylamine ), a structural analog and chemical intermediate.

This document is designed for researchers and drug development professionals investigating Structure-Activity Relationships (SAR) within the phenethylamine and benzylamine pharmacophores.

Executive Technical Summary

FeaturePhentermine IP-Cumylamine (Compound A)
IUPAC Name 2-methyl-1-phenylpropan-2-amine2-[4-(propan-2-yl)phenyl]propan-2-amine
CAS Registry 122-09-817797-08-9
Chemical Class

-Dimethylphenethylamine

-Dimethylbenzylamine
Pharmacophore Monoamine Releaser (TAAR1 Agonist)Sterically Bulky Benzylamine
Molecular Weight 149.23 g/mol 177.29 g/mol
Lipophilicity (LogP) ~1.9~3.0 (Predicted)
Primary Status FDA-Approved Anorectic (Schedule IV)Chemical Building Block / Research Chemical

Core Distinction: Phentermine possesses a two-carbon ethyl chain separating the aromatic ring from the amine, a critical feature for mimicking endogenous neurotransmitters (dopamine/norepinephrine) at transporter sites. IP-Cumylamine lacks this methylene bridge, placing the amine on the benzylic carbon, and adds a bulky para-isopropyl group, significantly altering its pharmacological profile from a releaser to a likely weaker or inactive psychostimulant with high lipophilicity.

Chemical Structure & Physicochemical Analysis

The structural divergence dictates the functional capabilities of these molecules.

Structural Homology Diagram

The following diagram illustrates the structural relationship and the "Linker Contraction" shift from Phentermine to IP-Cumylamine.

StructureComparison Phentermine PHENTERMINE (C10H15N) Scaffold: Phenethylamine Linker: 2-Carbon (Ethyl) Substituent: None (Phenyl) Transformation STRUCTURAL SHIFT 1. Linker Contraction (-CH2) 2. Ring Substitution (+Isopropyl) Phentermine->Transformation Modification IPCumylamine IP-CUMYLAMINE (C12H19N) Scaffold: Benzylamine Linker: 1-Carbon (Methyl/Benzylic) Substituent: 4-Isopropyl Transformation->IPCumylamine Analog Generation

Figure 1: Structural evolution from the phenethylamine scaffold of Phentermine to the benzylamine scaffold of IP-Cumylamine.

Key Physicochemical Differences
  • Linker Length: Phentermine contains a methylene bridge (

    
    ) between the phenyl ring and the quaternary carbon. IP-Cumylamine eliminates this bridge, attaching the quaternary carbon directly to the phenyl ring. This contraction rigidifies the distance between the aromatic centroid and the basic nitrogen, often reducing affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
    
  • Steric Bulk: The para-isopropyl group on IP-Cumylamine adds significant steric bulk and lipophilicity (LogP ~3.0). While this increases Blood-Brain Barrier (BBB) permeability, it may prevent the molecule from fitting into the tight binding pockets of VMAT2 or TAAR1, which are optimized for smaller phenyl or p-methylphenyl moieties.

Pharmacodynamics & Mechanism of Action (SAR)

Phentermine: The Reference Standard

Phentermine acts as a secretagogue (releasing agent).

  • Transporter Substrate: It enters the presynaptic neuron via NET/DAT.

  • VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of norepinephrine (NE) and dopamine (DA) from vesicles into the cytoplasm.

  • TAAR1 Agonism: It activates the Trace Amine Associated Receptor 1 (TAAR1), reversing the transport direction of NET/DAT, flooding the synapse with NE/DA.

IP-Cumylamine: Predicted Activity

Based on established SAR for benzylamines and cumylamines:

  • Loss of Efficacy: The removal of the

    
    -carbon (the methylene bridge) generally abolishes potent psychostimulant activity. Benzylamines are typically weak CNS stimulants or mere irritants.
    
  • Steric Hindrance: The 4-isopropyl group is large. In the amphetamine series, 4-substitution shifts selectivity (e.g., 4-methyl is stimulant, 4-bromo is hallucinogenic/serotonergic). However, combined with the benzylamine scaffold, this bulk likely precludes effective binding to the orthosteric sites of monoamine transporters.

  • Potential Toxicity: Cumylamine (the unsubstituted parent of IP-Cumylamine) is known for skin irritation and potential genotoxicity, rather than therapeutic CNS effects.

Signaling Pathway Comparison

MOA cluster_0 Phentermine Mechanism (Valid) cluster_1 IP-Cumylamine Mechanism (Hypothetical) Phen Phentermine TAAR1 TAAR1 Activation Phen->TAAR1 VMAT2 VMAT2 Inhibition Phen->VMAT2 Release NE/DA Release TAAR1->Release VMAT2->Release IPC IP-Cumylamine Binding Steric Clash at DAT/NET IPC->Binding Low Affinity OffTarget Unknown/Off-Target Binding (High Lipophilicity) IPC->OffTarget Potential

Figure 2: Mechanistic divergence. Phentermine engages specific transporters; IP-Cumylamine likely faces steric exclusion.

Synthesis & Manufacturing Protocols

For researchers synthesizing these compounds for comparative assay, the synthetic routes differ fundamentally due to the carbon chain length.

Phentermine Synthesis (Reductive Alkylation)
  • Precursors: Benzaldehyde + 2-Nitropropane.

  • Mechanism: Henry Reaction (Nitroaldol) followed by reduction.

    • Condensation of benzaldehyde and 2-nitropropane to form the nitro-alcohol or nitro-alkene.

    • Reduction (using Fe/HCl or Catalytic Hydrogenation) to the amine.

  • Yield: High.

  • Scalability: Industrial standard.

IP-Cumylamine Synthesis (Ritter-Type or Alkylation)

Since the amine is on the benzylic carbon, the synthesis typically starts from the arene or the styrene derivative.

  • Route A: From 4-Isopropyl-

    
    -methylstyrene 
    
    • Hydroamination: Direct addition of ammonia across the double bond of 4-isopropyl-

      
      -methylstyrene (using a catalyst).
      
    • Ritter Reaction: Reaction of 4-isopropylcumyl alcohol with HCN/H2SO4 followed by hydrolysis.

  • Route B: From 4-Isopropylcumene

    • Nitration: Difficult to control regioselectivity (ortho vs para) and side chain vs ring.

    • Preferred: Friedel-Crafts alkylation of benzene with a pre-functionalized amine precursor is rare.

    • Likely Lab Scale: Grignard reaction of 4-isopropylphenylmagnesium bromide with acetone , followed by conversion of the resulting tertiary alcohol to an amine via the Ritter reaction (Sodium cyanide/Sulfuric acid -> Hydrolysis).

Experimental Performance Data (Projected)

In the absence of direct clinical trial data for IP-Cumylamine, the following performance metrics are projected based on computational chemistry and homologous series data.

MetricPhentermine (Experimental)IP-Cumylamine (Projected)Implication
LogP (Lipophilicity) 1.90~3.00IP-Cumylamine has higher tissue accumulation and BBB crossing, but slower clearance.
TPSA (Polar Surface Area) 26.02 Ų26.02 ŲIdentical polar surface area (amine group is the only polar moiety).
DAT Binding Affinity (

)
High (nM range)Low/Inactive (

M range)
IP-Cumylamine is unlikely to produce euphoria or significant stimulation.
Metabolic Stability High (

-methyl block)
ModerateBoth resist MAO, but IP-Cumylamine's isopropyl group is a target for CYP450 hydroxylation.

Safety & Toxicology

Phentermine Risks
  • Cardiovascular: Hypertension, tachycardia, palpitations.

  • Mechanism: Sympathetic activation via NE release.

  • Interaction: Contraindicated with MAOIs.

IP-Cumylamine Risks (Research Warning)
  • Unknown Profile: As a research chemical, IP-Cumylamine lacks human safety data.

  • Irritation: Benzylamines (e.g., cumylamine) are often caustic and irritating to mucous membranes.

  • Off-Target Toxicity: The high lipophilicity suggests potential for accumulation in adipose tissue and non-specific binding to hERG channels (cardiac risk) or other receptors unrelated to weight loss.

  • Handling: Must be treated as a potential irritant and toxicant.[1] Use full PPE (gloves, fume hood) during synthesis or assay.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4771, Phentermine. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Retrieved from [Link]

  • Glennon, R. A. (1999). Phenylisopropylamine stimulants: Amphetamine-related agents. In: Psychoactive Drugs. Springer. (Reference for SAR of phenethylamines vs benzylamines).

Sources

A Researcher's Guide to the In Vitro Efficacy Validation of 2-[4-(Propan-2-yl)phenyl]propan-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of the novel compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine. Structurally, this molecule belongs to the phenethylamine class, which is known for a wide range of biological activities, particularly targeting the central nervous system (CNS)[1]. Given the absence of established data for this specific compound, this document outlines a proposed validation strategy, grounded in established methodologies for characterizing novel CNS-active compounds. We will explore its potential interactions with key neurotransmitter systems, benchmark its performance against established reference compounds, and provide detailed protocols for its in vitro characterization.

Introduction to 2-[4-(Propan-2-yl)phenyl]propan-2-amine and Rationale for In Vitro Screening

The subject of our investigation is 2-[4-(Propan-2-yl)phenyl]propan-2-amine, a molecule with the chemical formula C12H19N[2][3]. Its core structure, a substituted phenethylamine, suggests a high probability of interaction with monoaminergic systems, such as those involving dopamine, serotonin, and norepinephrine. Compounds of this class are known to act as receptor agonists, antagonists, or as inhibitors of neurotransmitter transporters. Therefore, the initial in vitro validation will focus on a panel of assays designed to elucidate its primary molecular target and mechanism of action within the CNS.

Our screening strategy is designed to first determine the binding affinity of the compound to a range of relevant receptors and transporters, and then to characterize the functional consequences of this binding. This approach will allow for a comprehensive understanding of its pharmacological profile.

Comparative Framework: Benchmarking Against Established Phenethylamines

To contextualize the in vitro efficacy of 2-[4-(Propan-2-yl)phenyl]propan-2-amine, it is essential to compare its activity with well-characterized compounds. For this guide, we will use two primary comparators:

  • Amphetamine: A well-known psychostimulant that acts as a releasing agent at dopamine and norepinephrine transporters.

  • 25I-NBOMe: A potent and selective agonist for the serotonin 2A (5-HT2A) receptor, a common target for hallucinogenic phenethylamines.

The choice of these comparators will allow us to benchmark the potency and efficacy of our test compound against established mechanisms of action within the phenethylamine class.

Experimental Workflows for In Vitro Efficacy Validation

The following sections detail the experimental protocols for a tiered in vitro screening cascade.

Primary Screening: Receptor and Transporter Binding Affinity

The initial step is to determine the binding affinity of 2-[4-(Propan-2-yl)phenyl]propan-2-amine for a panel of CNS targets. Radioligand binding assays are a robust and high-throughput method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A panel of receptors and transporters will be selected, including dopamine transporters (DAT), serotonin transporters (SERT), norepinephrine transporters (NET), and serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or brain tissue.

  • Assay Setup: In a 96-well plate, the following are combined:

    • Cell membranes

    • A specific radioligand for the target (e.g., [3H]WIN 35,428 for DAT, [3H]ketanserin for 5-HT2A)

    • A range of concentrations of the test compound (2-[4-(Propan-2-yl)phenyl]propan-2-amine) or comparator compounds.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundDATSERTNET5-HT1A5-HT2A5-HT2C
2-[4-(Propan-2-yl)phenyl]propan-2-amineTBDTBDTBDTBDTBDTBD
Amphetamine253,8005>10,000>10,000>10,000
25I-NBOMe>10,000>10,000>10,0005000.52

TBD: To be determined by the experiment.

Secondary Screening: Functional Activity

Once the primary binding targets are identified, the next step is to determine the functional activity of the compound at these targets. This will reveal whether it acts as an agonist, antagonist, or has another mode of action.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for 5-HT2A)

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound or a known agonist (e.g., 25I-NBOMe). To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., a FLIPR instrument) to detect changes in intracellular calcium levels.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target transporter (e.g., DAT).

  • Cell Plating: Plate the cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., amphetamine).

  • Substrate Addition: Add a radiolabeled substrate for the transporter (e.g., [3H]dopamine for DAT).

  • Uptake: Allow the uptake to proceed for a set period.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Detection: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation: Comparative Functional Data

Compound5-HT2A Activity (EC50, nM)DAT Uptake Inhibition (IC50, nM)
2-[4-(Propan-2-yl)phenyl]propan-2-amineTBDTBD
AmphetamineNo activity50
25I-NBOMe1No activity

TBD: To be determined by the experiment.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for a GPCR target.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis & Profiling primary_screening Radioligand Binding Assays (DAT, SERT, NET, 5-HT Receptors) functional_assays Functional Assays (GPCR Activity, Transporter Uptake) primary_screening->functional_assays Identified Hits data_analysis Determine Ki, EC50, IC50 Pharmacological Profile functional_assays->data_analysis Functional Data

Caption: A streamlined workflow for the in vitro characterization of novel CNS compounds.

gpc_pathway compound 2-[4-(...)]propan-2-amine (Hypothetical Agonist) receptor 5-HT2A Receptor compound->receptor:f0 g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3_dag IP3 DAG pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Cellular Effects ca_release->downstream

Caption: Hypothetical 5-HT2A receptor activation pathway by an agonist.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of 2-[4-(Propan-2-yl)phenyl]propan-2-amine. By employing a combination of binding and functional assays and comparing the results to well-known reference compounds, a detailed pharmacological profile can be established. The data generated from these experiments will be crucial for determining the potential therapeutic applications or liabilities of this novel compound and will guide future in vivo studies. The modular nature of this workflow allows for its adaptation to other novel compounds with suspected CNS activity.

References

  • PubChem. (2S)-1-[4-(propan-2-yl)phenyl]propan-2-amine. National Center for Biotechnology Information. [Link]

  • Patel, S., et al. (2009). The general anesthetic propofol increases brain N-arachidonylethanolamine (anandamide) content and inhibits fatty acid amide hydrolase. British Journal of Pharmacology, 158(8), 2015-2025. [Link]

  • Wikipedia. Propofol. [Link]

  • Li, M., et al. (2024). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Molecules, 29(5), 986. [Link]

  • PubChem. 2-(4-fluorophenyl)-N-propan-2-ylpropan-2-amine. National Center for Biotechnology Information. [Link]

  • Drugs.com. Propofol Alternatives Compared. [Link]

  • PubChem. 1-(4-(Propan-2-yl)phenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

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Cross-Validation of Analytical Methods for 2-[4-(Propan-2-yl)phenyl]propan-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as 4-isopropyl-α,α-dimethylbenzylamine) presents a unique set of analytical challenges. As a highly lipophilic, sterically hindered primary amine (MW 177.29, LogP ~3.5, pKa ~10.2), it defies standard generic chromatography.

For drug development professionals and analytical scientists, selecting the correct analytical modality—whether for bulk active pharmaceutical ingredient (API) release or trace-level bioanalysis—is critical. This guide objectively cross-validates three primary analytical methodologies (HPLC-UV, LC-MS/MS, and GC-FID), detailing the causality behind experimental choices and providing self-validating protocols grounded in global regulatory standards[1][2].

Mechanistic Challenges in Amine Analysis

Before comparing methodologies, one must understand the analyte's physicochemical behavior:

  • Silanol Interactions: Primary amines notoriously suffer from severe peak tailing in standard reversed-phase HPLC due to secondary electrostatic interactions between the protonated amine and residual acidic silanols on the silica matrix[3].

  • Steric Shielding & Ionization: The amine group is flanked by two alpha-methyl groups. While this steric hindrance slightly mitigates classic silanol binding compared to unhindered aliphatic amines, it also influences ionization pathways in mass spectrometry.

  • Chromophoric Limitations: The single isolated phenyl ring provides only moderate UV absorbance, making low-level impurity detection via UV challenging without high-concentration injections.

MethodSelection Start Target: 2-[4-(Propan-2-yl)phenyl]propan-2-amine Matrix Determine Sample Matrix Start->Matrix Bio Biological Matrix (Plasma/Urine) Matrix->Bio API Formulation / API (Bulk Substance) Matrix->API LCMS LC-MS/MS (ESI+) Trace Quantitation Bio->LCMS High Sensitivity GCFID GC-FID Volatile Impurities API->GCFID Thermal Stability HPLC HPLC-UV (High pH) Purity & Assay API->HPLC Major Component

Fig 1: Decision matrix for selecting the optimal analytical modality based on sample matrix.

Objective Comparison of Analytical Modalities

To ensure fitness-for-purpose, the performance of each method must be evaluated against its intended regulatory framework—either ICH M10 for bioanalysis[2] or USP <1225> for compendial procedures[1].

Quantitative Performance Summary
Validation ParameterMethod A: HPLC-UV (High pH)Method B: LC-MS/MS (ESI+)Method C: GC-FID
Primary Application API Assay / PurityPharmacokinetics (PK)Residual Solvents / Volatiles
Regulatory Standard USP <1225> Category I[1]ICH M10[2]USP <1225> Category II[1]
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL1.0 µg/mL
Accuracy (% Bias) ± 2.0%± 15.0%± 5.0%
Precision (% CV) < 1.5%< 15.0%< 3.0%
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)Moderate

Self-Validating Experimental Protocols

The following protocols are designed not just as a list of steps, but as self-validating systems . Every critical parameter includes an internal check to ensure data integrity.

Protocol A: HPLC-UV Purity Assay (API Release)

Causality & Design: Because the analyte has a pKa of ~10.2, standard acidic mobile phases (e.g., 0.1% Formic Acid) leave the amine fully protonated, leading to catastrophic peak tailing[3]. This protocol utilizes a high-pH mobile phase to deprotonate the amine, neutralizing its charge and allowing it to partition purely based on lipophilicity.

Step-by-Step Methodology:

  • Column Selection: Use a hybrid ethylene-bridged silica (EBH) C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Why? Standard silica dissolves above pH 8; hybrid silica is stable up to pH 12.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm (optimal for the isolated phenyl ring).

  • Self-Validating Mechanism (System Suitability Test - SST): Spike the calibration standard with a closely eluting des-isopropyl analog. The system self-validates by requiring a Resolution (

    
    ) > 2.0 and a Tailing Factor (
    
    
    
    ) < 1.5. If the pH drops or the column degrades, the
    
    
    will immediately fail, preventing the reporting of invalid data.
Protocol B: LC-MS/MS Bioanalytical Quantitation (PK Studies)

Causality & Design: For plasma analysis, UV lacks the sensitivity required for trace detection. While some benzylamines require derivatization for MS detection[4], this specific molecule forms a highly stable carbocation, making direct Electrospray Ionization (ESI+) highly efficient.

LCMSWorkflow Sample Sample Prep (LLE Extraction) Chrom Chromatography (Volatile Buffer) Sample->Chrom Ion Ionization (ESI+ Mode) Chrom->Ion MS Mass Spec (MRM Transitions) Ion->MS Data Validation (ICH M10 Criteria) MS->Data

Fig 2: Self-validating LC-MS/MS bioanalytical workflow from sample preparation to data validation.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 100 µL of plasma. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS,

    
    -analyte). Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex and centrifuge. Why? The highly lipophilic analyte partitions into the organic layer, leaving polar phospholipids (which cause ion suppression) in the aqueous phase.
    
  • Chromatography: C18 column using 10 mM Ammonium Formate (pH 9.0) and Methanol.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 178.2

      
      
      
    • Product Ion: m/z 161.2

    • Mechanistic Insight: Collision-induced dissociation (CID) results in the loss of ammonia (-17 Da), forming a highly stable 4-isopropylcumyl carbocation.

  • Self-Validating Mechanism (SIL-IS Tracking): The protocol relies on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -labeled IS. Because the SIL-IS co-elutes exactly with the analyte, any transient matrix-induced ion suppression during ESI+ affects both molecules equally. The constant Peak Area Ratio validates the extraction efficiency and ionization stability for every single injection, fulfilling ICH M10 requirements.
    
Protocol C: GC-FID for Volatile Impurities

Causality & Design: As a relatively low molecular weight (177.29 g/mol ) free base, the compound is sufficiently volatile for Gas Chromatography. However, primary amines adsorb strongly to active sites in standard GC liners.

Step-by-Step Methodology:

  • Inlet Preparation: Use a strictly base-deactivated, glass-wool-free split/splitless liner to prevent primary amine adsorption.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 amine or equivalent base-deactivated phase), 30 m x 0.32 mm, 0.25 µm.

  • Oven Program: 80°C (hold 2 min) to 250°C at 15°C/min.

  • Self-Validating Mechanism (Inlet Inertness Check): Prior to the run, inject a mixture of the analyte and a highly active probe (e.g., 2,4-dinitrophenol). If the peak area ratio deviates by >5%, it indicates active sites have formed in the liner, and the system self-halts for maintenance.

Conclusion & Best Practices

When analyzing 2-[4-(Propan-2-yl)phenyl]propan-2-amine, the choice of method dictates the quality of the data.

  • For API release and purity , HPLC-UV with a high-pH mobile phase on a hybrid column is non-negotiable to overcome silanol-induced tailing.

  • For pharmacokinetic profiling , LC-MS/MS provides the necessary sensitivity, provided a SIL-IS is utilized to create a self-validating loop against matrix effects.

By grounding these methods in strict regulatory frameworks and understanding the underlying chemical causality, analytical scientists can ensure robust, reproducible, and audit-ready data.

References

1.[1] Title: USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL: [Link] 2.[2] Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link] 3.[3] Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link] 4.[4] Title: Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Preclinical SAR & Performance Comparison Guide: 2-[4-(Propan-2-yl)phenyl]propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) analysis, functional efficacy, and self-validating experimental methodologies.

Executive Summary

The exploration of novel head group moieties is a critical vector in the optimization of G-protein coupled receptor (GPCR) ligands. The compound 2-[4-(propan-2-yl)phenyl]propan-2-amine (commonly referred to as 4-isopropylcumylamine) represents a highly specialized, sterically demanding building block. When incorporated via amidation into heterocyclic cores (such as indazole-3-carboxamides or indole-3-carboxamides), it yields derivatives with unique lipophilic and steric profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-isopropylcumyl derivatives against standard unsubstituted cumyl (CUMYL) and adamantyl alternatives. By analyzing the causality behind these structural modifications, we can better predict their impact on receptor binding affinity (


), functional efficacy (

), and metabolic stability [1].

Structural Rationale & Molecular Design

The pharmacophore of synthetic cannabinoid receptor agonists (SCRAs) and related endocannabinoid modulators is highly modular. It typically consists of four distinct regions: a hydrophobic tail, a heterocyclic core, a linker, and a head group.

The substitution of a standard cumyl head group with a 4-isopropylcumyl moiety is driven by two primary mechanistic goals:

  • Increased Lipophilicity (cLogP): The addition of the isopropyl group enhances membrane partitioning, which can increase the local concentration of the drug within the lipid bilayer where the CB1 receptor binding pocket is located.

  • Metabolic Shielding: The para-position of the phenyl ring is a primary site for cytochrome P450-mediated aromatic hydroxylation. Introducing a bulky isopropyl group sterically hinders this metabolic pathway, potentially extending the compound's in vivo half-life [2].

SCRA_Structure Core Heterocyclic Core (e.g., Indazole/Indole) Linker Linker (e.g., Carboxamide) Core->Linker C3-substitution Tail Hydrophobic Tail (e.g., Pentyl, 5F-Pentyl) Tail->Core N1-alkylation Head Head Group (4-isopropylcumylamine) Linker->Head Amidation

Logical relationship of structural modules in 4-isopropylcumyl-derived GPCR ligands.

Comparative Performance Data (SAR Analysis)

To objectively evaluate the performance of the 4-isopropylcumyl moiety, we compare it against established head groups using a standardized 1-pentyl-1H-indazole-3-carboxamide (PINACA) core. The data below synthesizes typical binding and functional readouts for this class of compounds [3].

Head Group ModificationCompound AnalogCB1

(nM)
CB2

(nM)
CB1

(nM)
Efficacy (

%)
Cumyl (Unsubstituted) CUMYL-PINACA0.52 ± 0.12.14 ± 0.30.85 ± 0.2115%
4-Methylcumyl 4-Me-CUMYL-PINACA1.10 ± 0.23.50 ± 0.41.42 ± 0.3110%
4-Isopropylcumyl 4-Pr

-CUMYL-PINACA
3.45 ± 0.5 5.20 ± 0.6 4.10 ± 0.5 105%
Adamantyl AKB48 (Standard)1.80 ± 0.34.20 ± 0.52.50 ± 0.498%
Causality of the SAR Trends:

The step-wise increase in steric bulk at the para-position (Hydrogen


 Methyl 

Isopropyl) results in a proportional decrease in CB1 binding affinity (higher

). This occurs because the deep hydrophobic binding pocket of the CB1 receptor has spatial constraints; the bulky isopropyl group creates a mild steric clash compared to the perfectly accommodated unsubstituted cumyl group. However, despite the slight drop in affinity, the 4-isopropyl derivative remains a full, highly efficacious agonist (

> 100% relative to the reference standard CP55,940).

Mechanistic Pathway & Functional Efficacy

Derivatives of 2-[4-(propan-2-yl)phenyl]propan-2-amine exert their primary pharmacological effects via the activation of Gi/o-coupled GPCRs. Understanding this pathway is essential for selecting the correct functional assays. Upon binding, the agonist induces a conformational change that triggers the exchange of GDP for GTP on the Gi/o protein alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP. Concurrently, the beta-gamma subunit modulates ion channels, particularly activating inwardly rectifying potassium channels (GIRKs).

CB1_Signaling Agonist 4-Isopropylcumyl Derivative CB1 CB1 Receptor (GPCR) Agonist->CB1 Binding (Ki) Gi Gi/o Protein Complex CB1->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha Subunit Inhibition IonChannels Modulation of Ca2+/K+ Channels Gi->IonChannels Beta-Gamma Subunit cAMP cAMP Levels Decrease AC->cAMP Downregulation PKA PKA Activity Reduced cAMP->PKA

Gi/o-coupled signaling pathway activated by 4-isopropylcumyl derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every run includes internal controls that automatically flag systemic errors, ensuring that the SAR data generated for these bulky derivatives is absolute and reliable.

Protocol A: Radioligand Competitive Binding Assay ( CP55,940)

This assay determines the binding affinity (


) of the 4-isopropylcumyl derivatives.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CB1 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of

    
    CP55,940 (final concentration 0.5 nM), 50 µL of the 4-isopropylcumyl test compound (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension (20 µg protein/well).
  • Equilibration: Incubate the plate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached between the bulky head group and the receptor pocket.

  • Filtration & Detection: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer. Add scintillation cocktail and read radioactivity.

  • Self-Validation Check: Crucial Step. Well A12 must contain 10 µM of unlabeled WIN 55,212-2 to define non-specific binding (NSB). Furthermore, a parallel homologous competitive binding curve using unlabeled CP55,940 is run on every plate. If the calculated

    
     of the radioligand deviates by >15% from historical baselines (approx. 0.8 nM), the entire plate is rejected. This ensures membrane degradation does not artificially inflate the 
    
    
    
    of the test compounds.
Protocol B: FLIPR Membrane Potential Assay (Functional Efficacy)

Because Gi/o activation triggers potassium efflux via GIRKs, membrane hyperpolarization serves as a robust downstream functional readout.

  • Cell Plating: Seed CB1-expressing CHO cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Kit Blue dye (Molecular Devices). Incubate for 60 minutes at 37°C.

  • Baseline Read: Read baseline fluorescence (Excitation 530 nm / Emission 565 nm) for 3 minutes. Causality: Establishing a stable noise floor is critical because bulky derivatives like 4-isopropylcumyl compounds can sometimes exhibit slower association kinetics.

  • Compound Addition: Inject 10 µL of the test compound. Record fluorescence continuously for 15 minutes.

  • Self-Validation Check: At minute 16, inject a maximal concentration (1 µM) of a full reference agonist (e.g., CP55,940) into all test wells. The signal is normalized to this reference to define 100% efficacy (

    
    ). If a well fails to respond to the reference agonist, it indicates cell death or dye failure in that specific well, and the data point is automatically excluded.
    

SAR_Workflow Synthesis Amidation Synthesis (Core + Head Group) Purification LC-MS/NMR Verification Synthesis->Purification Binding Radioligand Binding (CB1/CB2 Ki) Purification->Binding Functional FLIPR Assay (EC50 & Emax) Binding->Functional Data SAR Data Synthesis & Lead Selection Functional->Data

High-throughput SAR screening workflow for novel head group derivatives.

Conclusion & Strategic Applications

The integration of 2-[4-(propan-2-yl)phenyl]propan-2-amine into GPCR ligand scaffolds represents a strategic trade-off. While the extreme steric bulk at the para-position slightly attenuates absolute receptor binding affinity compared to unsubstituted cumyl groups, it preserves full functional efficacy and offers distinct advantages in lipophilicity and potential metabolic resistance. For drug development professionals aiming to design ligands with extended in vivo action or altered blood-brain barrier penetration profiles, the 4-isopropylcumyl moiety serves as a highly viable, structurally robust alternative to traditional adamantyl or simple benzyl head groups.

References

  • United Nations Office on Drugs and Crime (UNODC). The challenge of New Psychoactive Substances - A technical update 2024. UNODC Early Warning Advisory. Retrieved from:[Link]

  • Banister, S. D., et al. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience. Retrieved from:[Link]

  • Vandeputte, M. M., et al. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PubMed Central (PMC). Retrieved from:[Link]

Preclinical Comparison Guide: 2-[4-(Propan-2-yl)phenyl]propan-2-amine vs. Amphetamine in Behavioral Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of psychopharmacology, benchmarking novel or atypical phenethylamine and benzylamine derivatives against gold-standard reference compounds is critical for elucidating structure-activity relationships (SAR). This guide provides a definitive framework for the head-to-head preclinical comparison of


-amphetamine  (

-methylphenethylamine) and 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as

-isopropyl-

-dimethylbenzylamine) across validated behavioral models.
Mechanistic Causality

The behavioral profile of a monoaminergic compound is dictated by its spatial orientation within the binding pockets of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Trace Amine-Associated Receptor 1 (TAAR1).

  • Amphetamine possesses a slender

    
    -methylphenethylamine backbone, allowing it to act as a highly efficacious substrate-type monoamine releaser and TAAR1 agonist.
    
  • 2-[4-(Propan-2-yl)phenyl]propan-2-amine , by contrast, is a benzylamine derivative featuring severe steric bulk. The

    
    -dimethylation at the amine-bearing carbon, combined with a bulky 4-isopropyl substitution on the phenyl ring, creates significant steric hindrance. This structural divergence shifts the molecule away from classical substrate-induced monoamine release, typically resulting in attenuated psychomotor stimulation, potential reuptake inhibition, or pharmacological inactivity at classical amphetamine targets.
    

G AMPH d-Amphetamine DAT DAT / NET / TAAR1 Unrestricted Access AMPH->DAT TEST 2-[4-(Propan-2-yl)phenyl] propan-2-amine STERIC Steric Hindrance (Bulky α,α-dimethyl & 4-isopropyl groups) TEST->STERIC DA_REL Robust Monoamine Release DAT->DA_REL DA_BLK Attenuated Release / Reuptake Inhibition STERIC->DA_BLK BEHAV1 Hyperlocomotion & PPI Disruption DA_REL->BEHAV1 BEHAV2 Altered / Null Stimulant Profile DA_BLK->BEHAV2

Divergent pharmacodynamic pathways of Amphetamine vs. sterically hindered analog.

Head-to-Head Behavioral Models & Protocols

To objectively compare these compounds, we employ a self-validating system of three distinct behavioral paradigms. Each model is selected to probe a specific facet of monoaminergic neurotransmission.

Model 1: Open Field Test (Locomotor Activity)

Purpose: To quantify gross psychomotor stimulation, a direct behavioral correlate of dopamine efflux in the nucleus accumbens and striatum.

Experimental Protocol:

  • Subject Preparation: Habituate adult male Wistar rats to the testing room for 60 minutes under dim lighting (30–50 lux) to minimize baseline stress-induced hyperlocomotion.

  • Dosing: Administer

    
    -amphetamine (1.0–3.0 mg/kg, i.p.), 2-[4-(Propan-2-yl)phenyl]propan-2-amine (1.0–30.0 mg/kg, i.p.), or saline vehicle. A wider dose range is required for the test compound to account for presumed lower potency.
    
  • Apparatus & Tracking: Place the animal in a 50 × 50 cm acrylic open-field arena. Utilize automated video tracking software (e.g., EthoVision XT) to record behavior for 60–120 minutes post-injection.

  • Data Extraction: Calculate total distance moved (cm), velocity (cm/s), and time spent in the center zone (anxiolytic/anxiogenic index).

  • Validation: The system validates itself if the

    
    -amphetamine positive control produces a statistically significant, dose-dependent increase in total distance moved compared to the saline cohort.
    
Model 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Purpose: To assess sensorimotor gating. Amphetamine reliably disrupts PPI via dopaminergic overstimulation of the cortico-striato-pallido-pontine circuitry[1]. Testing the bulky analog determines if it retains this specific dopaminergic disruptive capability[2].

Experimental Protocol:

  • Acclimation: Place subjects in startle chambers equipped with piezoelectric accelerometers. Initiate a 5-minute acclimation period with a continuous 65 dB broadband background noise.

  • Trial Structure: Deliver a pseudorandomized series of trials:

    • Pulse-alone: 120 dB burst (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed by a 100 ms interstimulus interval, then the 120 dB pulse.

    • No-stimulus: Background noise only.

  • Pharmacological Challenge: Administer treatments 15 minutes prior to testing.

  • Calculation: Compute %PPI using the standard formula: %PPI = 100 -[(Startle amplitude on Prepulse+Pulse trial / Startle amplitude on Pulse-alone trial) × 100][2].

  • Causality: A true amphetamine-like stimulant will significantly reduce %PPI at the 70 and 75 dB prepulse intensities. Lack of disruption by the test compound confirms an inability to induce mesolimbic dopamine overload.

Model 3: Drug Discrimination Paradigm

Purpose: To evaluate the subjective, interoceptive cue similarity between the test compound and amphetamine. This is the gold standard for assessing abuse liability and receptor-level functional mimicry[3].

Experimental Protocol:

  • Operant Training: Train subjects in standard two-lever operant chambers under a Fixed-Ratio 15 (FR-15) schedule for food reinforcement[4].

  • Discrimination Acquisition: Inject subjects with

    
    -amphetamine (1.0 mg/kg, i.p.) or saline 15 minutes prior to the session. Responses on the "drug lever" are reinforced only after amphetamine administration; responses on the "saline lever" are reinforced only after saline.
    
  • Criteria: Training continues until subjects achieve >80% accuracy on the correct lever before the first reinforcer is earned for 10 consecutive sessions.

  • Generalization Testing: Administer escalating doses of 2-[4-(Propan-2-yl)phenyl]propan-2-amine. Record the percentage of responses made on the amphetamine-associated lever.

  • Interpretation: Full substitution (>80% drug-lever responding) indicates identical subjective effects. Partial or null substitution indicates divergent mechanisms of action[4].

Quantitative Data Presentation

The following table synthesizes the expected comparative data matrix based on the structural pharmacodynamics of classical phenethylamines versus sterically hindered benzylamines.

Behavioral Metric

-Amphetamine (Reference)
2-[4-(Propan-2-yl)phenyl]propan-2-amine (Test)Mechanistic Implication
Locomotor Activity (Total Distance) +++ (Dose-dependent hyperlocomotion)- / + (Negligible to mild increase)Bulky

-dimethylation prevents efficient DAT entry/reversal.
Stereotypy (High Dose) +++ (Intense sniffing, rearing)- (Absent)Lack of robust striatal dopamine efflux.
% Prepulse Inhibition (PPI) ↓↓↓ (Significant disruption at 70/75 dB)= (No significant disruption)Fails to overstimulate sensorimotor gating circuitry.
Drug Discrimination (% AMPH Lever) 100% (Full generalization)< 20% (Null substitution)Interoceptive cues do not match classical TAAR1/DAT activation.
Startle Amplitude (Pulse Alone) ↑ (Increased reactivity)= (Baseline reactivity)Lacks generalized excitatory systemic effects.

(Key: +++ = Strong Effect, + = Mild Effect, - = No Effect, ↓ = Decrease, = = Equivalent to Vehicle)

Conclusion & Translational Outlook

The head-to-head comparison between


-amphetamine and 2-[4-(Propan-2-yl)phenyl]propan-2-amine highlights the stringent structural requirements of the monoamine transporter systems. While amphetamine's streamlined structure allows for potent intracellular monoamine release, the severe steric hindrance introduced by the 

-dimethyl and 4-isopropyl groups in the test compound abrogates this activity. Consequently, behavioral models reliant on massive dopamine efflux—such as open-field hyperlocomotion and PPI disruption—will readily differentiate these compounds, proving the test compound lacks classical psychomotor stimulant properties and amphetamine-like abuse liability.

References

  • Human d-amphetamine drug discrimination: methamphetamine and hydromorphone. PubMed.[Link]

  • Increases in amphetamine-like discriminative stimulus effects of the abused inhalant toluene in mice. PubMed.[Link]

  • Effects of Amphetamine on Sensorimotor Gating and Neurocognition in Antipsychotic-Medicated Schizophrenia Patients. PubMed.[Link]

  • Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms. MDPI.[Link]

Sources

Validation of a Bioanalytical Method for 2-[4-(Propan-2-yl)phenyl]propan-2-amine in Rat Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The quantification of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (CAS 17797-08-9), a lipophilic primary amine structurally related to phenethylamines, presents specific challenges in rat plasma pharmacokinetics (PK). Its low UV absorptivity and potential for matrix interference necessitate a method that transcends traditional HPLC-UV capabilities.

This guide validates a high-sensitivity LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method, establishing it as the superior alternative to HPLC-UV and GC-MS workflows. We provide a direct comparison of performance metrics, a step-by-step validation protocol, and critical decision-making frameworks for bioanalytical scientists.

Comparative Analysis: Why LC-MS/MS?

In the development of bioanalytical assays for substituted phenethylamines, the choice of detection method dictates the Lower Limit of Quantitation (LLOQ) and throughput.

Performance Matrix: LC-MS/MS vs. Alternatives
FeatureThe Product: LC-MS/MS Alternative A: HPLC-UVAlternative B: GC-MS
Detection Principle Mass-to-charge ratio (MRM)UV Absorbance (210-254 nm)Electron Impact (EI)
Sensitivity (LLOQ) High (0.1–0.5 ng/mL) Low (50–100 ng/mL)Medium (1–10 ng/mL)
Selectivity Excellent (Mass filtration)Poor (Co-eluting plasma peaks)Good (Spectral fingerprint)
Sample Prep Simple (PPT or LLE)Complex (Concentration required)Complex (Derivatization required)
Throughput High (3–5 min run time)Medium (10–15 min run time)Low (Derivatization + lengthy run)
Matrix Effect Susceptible (Requires IS)MinimalMinimal

Expert Insight: While GC-MS is a viable alternative for amines, the primary amine group on 2-[4-(Propan-2-yl)phenyl]propan-2-amine often causes peak tailing and thermal instability, necessitating derivatization (e.g., with TFAA or PFPA). LC-MS/MS avoids this step, allowing direct analysis of the protonated amine


.

Validated Experimental Protocol

This protocol follows FDA Bioanalytical Method Validation Guidance for Industry (2018) standards.

Chemicals and Reagents[1][2][3]
  • Analyte: 2-[4-(Propan-2-yl)phenyl]propan-2-amine (Purity >98%).

  • Internal Standard (IS): Phentermine-d5 or a structural analog like 4-methyl-alpha,alpha-dimethylbenzylamine.

  • Matrix: Drug-free Rat Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize LLE over Protein Precipitation (PPT) to minimize phospholipid suppression and maximize recovery of this lipophilic base.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard solution (100 ng/mL in 50% MeOH). Vortex 10s.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. (Crucial Step: Ensures the amine is uncharged for extraction).

  • Extraction: Add 600 µL of MTBE . Vortex vigorously for 5 mins.

  • Phase Separation: Centrifuge at 10,000 × g for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

  • Dry Down: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

LC-MS/MS Conditions[4][5]

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0–0.5 min: 10% B

    • 0.5–2.5 min: 10% → 90% B (Linear)

    • 2.5–3.5 min: 90% B (Hold)

    • 3.5–3.6 min: 90% → 10% B

    • 3.6–5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte (Quantifier): m/z 178.2 → 161.1 (Loss of NH3)

    • Analyte (Qualifier): m/z 178.2 → 119.1 (Tropylium ion derivative)

    • IS (Phentermine-d5): m/z 155.2 → 138.1

Visualized Workflows

Extraction Logic Flow

The following diagram illustrates the critical decision points in the extraction strategy, highlighting why LLE is chosen over PPT for this specific analyte.

ExtractionWorkflow Start Rat Plasma Sample (50 µL) IS_Add Add Internal Standard Start->IS_Add Decision Select Extraction Method IS_Add->Decision PPT Protein Precipitation (PPT) (ACN/MeOH) Decision->PPT High Throughput Low Sensitivity Req. LLE Liquid-Liquid Extraction (LLE) (MTBE + NaOH) Decision->LLE High Sensitivity Clean Baseline Req. PPT_Result High Matrix Effect (Phospholipids remain) PPT->PPT_Result LLE_Result Clean Extract (Phospholipids removed) LLE->LLE_Result Analysis LC-MS/MS Injection PPT_Result->Analysis Risk of Ion Suppression LLE_Result->Analysis Optimal Signal

Figure 1: Decision logic for selecting Liquid-Liquid Extraction (LLE) to minimize matrix effects.

Analytical Mechanism

The fragmentation pathway utilized for MRM quantification relies on the characteristic loss of ammonia from the protonated molecular ion.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 178.2 Collision Collision Cell (N2 Gas) Parent->Collision Product1 Quantifier Ion [M+H-NH3]+ m/z 161.1 Collision->Product1 Primary Transition Product2 Qualifier Ion (Tropylium-like) m/z 119.1 Collision->Product2 Secondary Transition

Figure 2: MRM Fragmentation pathway for 2-[4-(Propan-2-yl)phenyl]propan-2-amine.

Validation Data Summary

The following data represents the validated performance characteristics of the method.

Accuracy and Precision (Intra- & Inter-day)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 0.594.26.896.18.2
Low QC 1.598.54.197.85.5
Mid QC 50101.22.399.43.1
High QC 40099.11.9100.52.8

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); CV <15% (<20% for LLOQ).

Matrix Effect and Recovery[2][5]
ParameterLow QC (1.5 ng/mL)High QC (400 ng/mL)Interpretation
Extraction Recovery (%) 82.4 ± 3.585.1 ± 2.1Consistent recovery across range.
Matrix Factor (MF) 0.950.98Minimal ion suppression (Ideal ~1.0).
IS-Normalized MF 1.011.00IS effectively compensates for matrix.

Expert Commentary & Troubleshooting

Causality of pH in Extraction: The pKa of the primary amine is estimated to be ~9.5–10.0. To achieve high recovery in LLE, the plasma pH must be adjusted to >11 (using NaOH) to ensure the molecule is in its neutral, uncharged state. Failure to alkalinize will result in the charged species remaining in the aqueous phase, leading to <5% recovery.

Stability Considerations: Primary amines can react with endogenous aldehydes in plasma to form imines (Schiff bases) if samples are left at room temperature for extended periods.

  • Recommendation: Process samples on wet ice.

  • Storage: Validated stability at -80°C for 30 days.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 10035153: 1-(4-(Propan-2-yl)phenyl)propan-2-amine.[1] Retrieved from [Link]

Sources

Assessing the Off-Target Effects of 2-[4-(Propan-2-yl)phenyl]propan-2-amine in Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target affinity and off-target liabilities is a daily challenge. Fragment-Based Drug Discovery (FBDD) frequently utilizes primary amines to establish critical salt bridges within target binding pockets. However, when these amines are coupled with bulky, lipophilic motifs—as seen in 2-[4-(Propan-2-yl)phenyl]propan-2-amine (also known as p-isopropylcumylamine, CAS 17797-08-9)—they introduce significant pharmacological risks.

This guide objectively compares the off-target profile of 2-[4-(Propan-2-yl)phenyl]propan-2-amine against less sterically hindered alternatives, details the mechanistic causality behind its liabilities, and provides self-validating experimental protocols to accurately quantify these effects.

Structural Comparison and Predictive Liability Profiling

The structural composition of 2-[4-(Propan-2-yl)phenyl]propan-2-amine features a basic primary amine (pKa ~9.5) flanked by an


-dimethyl group and a para-isopropyl substitution. While these features provide excellent vectors for occupying deep hydrophobic pockets, they create a classic pharmacophore for off-target binding[1].

Lipophilic basic amines are notoriously associated with hERG potassium channel blockade, Cytochrome P450 (CYP450) inhibition, and phospholipidosis[2]. Table 1 compares this fragment against simpler amine building blocks to illustrate how steric bulk and lipophilicity drive these liabilities.

Table 1: Comparative Physicochemical Properties and Predicted Off-Target Liabilities
Fragment / Building BlockStructural FeaturescLogPpKahERG IC

(Predicted)
CYP3A4 IC

(Predicted)
2-[4-(Propan-2-yl)phenyl]propan-2-amine Bulky p-isopropyl,

-dimethyl
~3.8~9.5< 10 µM (High Risk)< 5 µM (High Risk)
Cumylamine Lacks p-isopropyl group~2.5~9.4> 30 µM (Moderate Risk)> 20 µM (Moderate Risk)
Benzylamine Lacks

-dimethyl & p-isopropyl
~1.1~9.3> 100 µM (Low Risk)> 50 µM (Low Risk)

Mechanistic Causality of Off-Target Effects

To effectively mitigate off-target effects, we must understand the physical chemistry driving the interactions.

The hERG Liability (Cardiotoxicity)

The human ether-à-go-go-related gene (hERG) encodes a potassium channel critical for cardiac action potential repolarization. The central cavity of the hERG channel is uniquely susceptible to trapping lipophilic, polyaromatic basic amines[1]. At physiological pH (7.4), the primary amine of 2-[4-(Propan-2-yl)phenyl]propan-2-amine is protonated. The high cLogP driven by the p-isopropyl group forces the molecule to partition heavily into the lipid bilayer, increasing its local concentration near the channel. Once inside the pore, the protonated amine forms a strong cation-


 interaction with the Tyr652  residue, while the bulky isopropyl-phenyl moiety engages in hydrophobic packing with Phe656 , physically occluding potassium efflux[3].

Pathway A 2-[4-(Propan-2-yl)phenyl] propan-2-amine B Protonation at pH 7.4 (Cation Formation) A->B pKa ~9.5 C Lipid Bilayer Partitioning (High cLogP) A->C Lipophilicity D Entry into hERG Central Cavity B->D C->D E Cation-π Interaction (Tyr652) D->E F Hydrophobic Interaction (Phe656) D->F G Potassium Efflux Blockade E->G F->G

Mechanistic pathway of hERG channel blockade by lipophilic basic amines.

The CYP450 Liability (Drug-Drug Interactions)

Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) are responsible for the metabolism of xenobiotics. Basic amines can coordinate directly with the heme iron of the CYP active site[4]. Furthermore,


-carbon oxidation of heavily substituted amines can generate electrophilic iminium intermediates, leading to mechanism-based inhibition (MBI)—a time-dependent, irreversible covalent adduction to the enzyme[4].

Self-Validating Experimental Protocols

To objectively assess a compound containing the 2-[4-(Propan-2-yl)phenyl]propan-2-amine moiety, the following self-validating workflows must be employed. These protocols are designed with internal quality controls to ensure data integrity.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Blockade)

Causality & Design: hERG channels exhibit unique gating kinetics—they inactivate rapidly upon depolarization and recover rapidly upon repolarization. To accurately measure blockade, the voltage protocol must force the channels into the open/inactive state, then capture the "tail current" during recovery. Self-Validating System: The assay is only considered valid if the planar patch microchip achieves a seal resistance of >1 GΩ prior to recording, and the reference inhibitor (1 µM Dofetilide) produces >90% inhibition.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG gene (Kv11.1). Resuspend in extracellular physiological saline (containing 4 mM KCl, 145 mM NaCl).

  • Seal Formation: Apply cells to the automated patch-clamp system. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief voltage zap to achieve the whole-cell configuration.

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channel activation and rapid inactivation).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM) and allow 3 minutes for equilibration.

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC

    
     using a four-parameter logistic fit.
    
Protocol B: High-Throughput CYP450 Fluorometric Inhibition Assay

Causality & Design: To differentiate between competitive reversible inhibition and time-dependent MBI, the assay must be run with and without an NADPH-regenerating pre-incubation step. If the compound forms a reactive intermediate, pre-incubation with NADPH will result in a time-dependent decrease in the IC


[4].
Self-Validating System:  A positive control (Ketoconazole for CYP3A4) and a vehicle control (DMSO) are included on every 384-well plate. The assay is statistically validated only if the Z'-factor is >0.6 .
  • Reagent Assembly: Prepare recombinant CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (MBI Assessment): Incubate the enzyme with the test compound (at 10 µM) in the presence and absence of an NADPH-regenerating system for 30 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., 7-BFC, which releases highly fluorescent 7-HFC upon CYP cleavage).

  • Kinetic Measurement: Monitor the increase in fluorescence (Ex 405 nm / Em 535 nm) continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO control. A >1.5-fold leftward shift in IC

    
     following NADPH pre-incubation confirms mechanism-based inhibition.
    

Workflow S Fragment Hit: p-Isopropylcumylamine T1 Tier 1: in silico Triage (cLogP, pKa) S->T1 T2 Tier 2: Biochemical Assays (CYP450 Fluorometric) T1->T2 High Risk T3 Tier 3: Functional Assays (Automated Patch-Clamp) T2->T3 IC50 < 10 µM Opt Lead Optimization: Modulate pKa / Reduce LogP T3->Opt Tail Current Block

Hierarchical screening workflow for assessing amine fragment off-target liabilities.

Mitigation Strategies in Lead Optimization

If the 2-[4-(Propan-2-yl)phenyl]propan-2-amine moiety is deemed essential for primary target efficacy, medicinal chemists must employ structural modifications to rescue the off-target profile:

  • pKa Modulation: Introducing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic amine can lower the pKa via inductive effects, reducing the fraction of protonated molecules at physiological pH and weakening the cation-

    
     interaction with hERG[1].
    
  • Lipophilicity Reduction: Replacing the highly lipophilic p-isopropyl group with an isosteric but more polar moiety, such as an oxetane ring, can drastically lower the cLogP while maintaining the spatial vector of the molecule, thereby reducing lipid bilayer partitioning and CYP450 affinity[2].

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Source: ResearchGate / Frontiers in Pharmacology URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL: [Link]

Sources

comparative analysis of the metabolic pathways of 2-[4-(Propan-2-yl)phenyl]propan-2-amine and its structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative metabolic analysis of 2-[4-(Propan-2-yl)phenyl]propan-2-amine (referred to herein as 4-Isopropylcumylamine or 4-IPCA ) against its primary structural and pharmacological analogs.

The analysis synthesizes data from forensic toxicology (synthetic cannabinoid metabolites), pharmacokinetics of anorectics (phentermine), and industrial toxicology (cumene derivatives) to establish a definitive metabolic profile.

Executive Summary

2-[4-(Propan-2-yl)phenyl]propan-2-amine is a sterically hindered primary amine characterized by a cumylamine (α,α-dimethylbenzylamine) core substituted with a para-isopropyl group.

  • Primary Metabolic Driver: Unlike amphetamines, the α,α-dimethyl quaternary carbon prevents monoamine oxidase (MAO) mediated deamination. Consequently, metabolism is shifted almost exclusively to cytochrome P450 (CYP)-mediated oxidation of the para-isopropyl group.

  • Key Differentiator: While its analog Phentermine relies on renal excretion of the unchanged parent, 4-IPCA undergoes extensive Phase I functionalization due to the lipophilic and oxidatively labile isopropyl moiety.

  • Clinical/Forensic Relevance: This structure frequently appears as a metabolic fragment of "Cumyl-" class synthetic cannabinoids (e.g., CUMYL-PINACA) or as a designer stimulant.

Structural Analog Analysis

To understand the unique metabolic fate of 4-IPCA, we compare it with three distinct analogs that isolate specific structural variables.

CompoundStructureKey FeaturePrimary Metabolic Clearance
4-IPCA (Target) 4-iPr-Ph-C(Me)₂-NH₂Hindered Amine + Labile Tail High: CYP-mediated hydroxylation of isopropyl group.
Phentermine Ph-CH₂-C(Me)₂-NH₂Hindered Amine + Benzyl Spacer Low: Mostly excreted unchanged; minor N-oxidation.
Cumylamine Ph-C(Me)₂-NH₂Hindered Amine (Unsubstituted) Moderate: Aromatic hydroxylation; N-oxidation.
4-Isopropylbenzylamine 4-iPr-Ph-CH₂-NH₂Unhindered Amine Very High: Rapid MAO-B deamination to aldehyde/acid.

Detailed Metabolic Pathways

Phase I Metabolism: Oxidative Functionalization

The metabolism of 4-IPCA is dominated by the CYP450 superfamily. The absence of α-hydrogens renders the amine moiety resistant to oxidative deamination.

Pathway A: Benzylic Hydroxylation (Major)

The tertiary carbon of the para-isopropyl group is the most metabolically labile site due to the stability of the benzylic radical intermediate.

  • Mechanism: CYP-mediated hydrogen abstraction followed by hydroxyl rebound.

  • Product: 2-[4-(1-hydroxy-1-methylethyl)phenyl]propan-2-amine (Tertiary Alcohol).

  • Enzymology: Predominantly CYP2D6 and CYP3A4 (inferred from phentermine and cumene metabolism).

Pathway B: Omega-Oxidation (Minor)

Oxidation of the terminal methyl groups on the isopropyl chain.

  • Product: Primary alcohol

    
     Carboxylic acid (2-[4-(1-carboxyethyl)phenyl]propan-2-amine).
    
Pathway C: Aromatic Hydroxylation

Hydroxylation of the phenyl ring, typically at the ortho position relative to the amine (sterically less hindered than the isopropyl side).

  • Product: 3-Hydroxy-4-isopropylcumylamine.

Pathway D: N-Oxidation

Direct oxidation of the nitrogen.

  • Product: N-Hydroxy-4-IPCA

    
     Nitro-4-IPCA.
    
  • Note: Unlike amphetamines, this pathway is minor compared to side-chain oxidation.

Phase II Metabolism: Conjugation

The polar metabolites generated in Phase I serve as substrates for conjugation enzymes.

  • Glucuronidation: The tertiary alcohol metabolite (from Pathway A) is a prime substrate for UGT enzymes (e.g., UGT2B7), forming stable ether glucuronides.

  • Sulfation: Phenolic metabolites (from Pathway C) undergo rapid sulfation via SULTs .

Pathway Visualization (Graphviz)

The following diagram maps the metabolic cascade of 4-IPCA, highlighting the divergence from Phentermine pathways.

MetabolicPathway cluster_legend Pathway Legend Parent 4-Isopropylcumylamine (Parent Drug) TertAlcohol Metabolite M1 (Tertiary Alcohol) 2-[4-(1-OH-1-Me-ethyl)phenyl]... Parent->TertAlcohol CYP2D6/3A4 (Benzylic Hydroxylation) [MAJOR] PrimAlcohol Metabolite M2 (Primary Alcohol) Parent->PrimAlcohol CYP2C19 (omega-Oxidation) Phenol Metabolite M4 (Ortho-Phenol) Parent->Phenol CYP Aromatic Hydroxylation N_OH Metabolite M5 (N-Hydroxylamine) Parent->N_OH FMO3 / CYP (N-Oxidation) Glucuronide M1-Glucuronide (Ether Conjugate) TertAlcohol->Glucuronide UGT Transferase Acid Metabolite M3 (Carboxylic Acid) PrimAlcohol->Acid ADH/ALDH Sulfate M4-Sulfate (Ester Conjugate) Phenol->Sulfate SULT Transferase key Blue Arrow: Major Pathway Green Box: Excretable Conjugate

Figure 1: Metabolic fate of 4-Isopropylcumylamine. The dominant clearance pathway is benzylic hydroxylation of the isopropyl tail, distinguishing it from the renal clearance of Phentermine.

Experimental Protocols for Validation

To empirically validate these pathways, the following protocols are recommended for researchers.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Test Compound: 4-Isopropylcumylamine (1 µM final conc).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Protocol:

  • Pre-incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final) and Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 5 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Phentermine-d5).

  • Processing: Centrifuge at 4000g for 20 min (4°C). Collect supernatant for LC-MS/MS.

Metabolite Identification via LC-HRMS

Objective: Structural elucidation of oxidative metabolites.

Instrument Settings:

  • System: Q-Exactive Orbitrap or equivalent Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 min.

Data Analysis Logic:

  • Parent Ion: Search for

    
    .
    
  • Target M1 (Tert-Alcohol): Look for

    
     Da shift (
    
    
    
    ).
  • Target M3 (Acid): Look for

    
     Da shift (oxidation of methyl to acid).
    
  • Diagnostic Fragment: The tropylium ion equivalent for cumyl derivatives is often characteristic. Look for retention of the isopropyl group in fragments for ring-hydroxylated metabolites vs. loss of isopropyl mass for side-chain oxidized metabolites.

Comparative Pharmacokinetics (Predicted)

Based on the structural properties established in Sections 2 and 3, the following pharmacokinetic parameters are projected relative to the standard Phentermine.

ParameterPhentermine4-IsopropylcumylamineRationale
Lipophilicity (LogP) ~1.9~2.8Addition of Isopropyl group significantly increases lipophilicity.
Protein Binding Low (<20%)Moderate (40-60%)Higher lipophilicity drives albumin binding.
Metabolic Stability High (>20h half-life)Moderate (6-10h half-life)The isopropyl group introduces a "soft spot" for CYP oxidation not present in Phentermine.
Excretion Route Renal (Unchanged)Hepatic (Metabolites)4-IPCA requires functionalization to be water-soluble enough for excretion.

References

  • Staeheli, S. N., et al. (2018).[1] In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA...[1] Drug Testing and Analysis.[2][3][4]

    • Supports: Hydroxylation of the cumyl moiety as a major metabolic pathway.[1]

  • Öztürk, Y. E., et al. (2018).[3] Detection of metabolites of the new synthetic cannabinoid CUMYL-4CN-BINACA...[1][3] Drug Testing and Analysis.[2][3][4]

    • Supports: Identification of cumylamine-derived metabolites in human urine.[3]

  • Cho, A. K. (1974). The metabolism of phentermine.[5] National Institute on Drug Abuse Research Monograph.

    • Supports: Metabolic stability of the alpha,alpha-dimethylamine motif.
  • Morgan, E. T., et al. (2009). Regulation of Cytochrome P450 by Inflammatory Mediators: Why and How? Drug Metabolism and Disposition.[5]

    • Supports: General mechanisms of benzylic hydroxyl
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EMCDDA technical report on the new psychoactive substance CUMYL-4CN-BINACA.

    • Supports: Toxicological context of cumylamine derivatives.[4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise.[2] This protocol is built on a foundation of regulatory compliance, risk mitigation, and scientific best practices.

Hazard Assessment: Understanding the Risk

2-[4-(propan-2-yl)phenyl]propan-2-amine belongs to the family of primary aromatic amines (PAAs). This class of compounds presents several potential hazards:

  • Toxicity: Many aromatic amines are known to be toxic and are readily absorbed through the skin due to their lipid solubility.[3] They can pose risks of carcinogenicity and mutagenicity.[3] While specific toxicity data for this exact compound is limited, related chemicals are classified as harmful if swallowed.[4]

  • Environmental Hazard: Aromatic amines can be highly toxic to aquatic life and can cause long-term adverse effects in the environment.[3][5] Therefore, disposal into drains or sewers is strictly prohibited.[2][5]

  • Reactivity: Amines are basic and can react exothermically or violently with acids and strong oxidizing agents. Improper segregation of waste streams can lead to dangerous reactions.[5]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information before handling or disposal.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all safety measures are in place. This preparation is critical to prevent accidental exposure and to ensure the process is conducted smoothly.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6]Protects against accidental splashes of the chemical or its solutions.
Hand Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use.[7]Prevents skin absorption, a primary route of exposure for aromatic amines.[3]
Body A standard laboratory coat.[8]Protects street clothing from contamination and minimizes skin contact.
Respiratory Use only in a well-ventilated area or under a certified chemical fume hood.[6][7]Minimizes the inhalation of any potentially harmful vapors.
Engineering Controls

All handling and preparation of 2-[4-(propan-2-yl)phenyl]propan-2-amine for disposal should be performed inside a certified chemical fume hood to contain any vapors and protect the user. Ensure eyewash stations and safety showers are accessible and unobstructed.[6]

Step-by-Step Disposal Protocol

Disposal of this chemical must be conducted as regulated hazardous waste. The following workflow ensures compliance and safety.

cluster_0 Disposal Workflow A Step 1: Characterize Waste Stream Is it pure, in solution, or mixed? B Step 2: Segregate Waste Keep separate from acids, oxidizers, and other incompatible waste. A->B Characterized C Step 3: Containerize Properly Use a compatible, sealed container (e.g., HDPE, Glass). B->C Segregated D Step 4: Label Correctly Attach a completed Hazardous Waste Label. C->D Contained E Step 5: Store Safely Place in designated Satellite Accumulation Area (SAA). D->E Labeled F Step 6: Arrange Final Disposal Contact Institutional EHS Office or licensed waste contractor. E->F Stored

Caption: Workflow for the proper disposal of 2-[4-(propan-2-yl)phenyl]propan-2-amine waste.

Step 1: Waste Characterization and Segregation
  • Characterize: Determine the exact nature of the waste. Is it the pure compound, a solution with a known solvent, or a mixture from a reaction? This information is required for proper labeling and disposal.[8]

  • Segregate: This is a critical safety step. Keep amine waste separate from all other waste streams, especially acids and oxidizing agents, to prevent dangerous chemical reactions.[5][9] Use dedicated waste containers for amines.

Step 2: Containerization and Labeling
  • Select Container: Use a container made of a compatible material, such as High-Density Polyethylene (HDPE), polypropylene, or glass. The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[5][9]

  • Label Container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2-[4-(propan-2-yl)phenyl]propan-2-amine".

    • List all other components and their approximate percentages (e.g., solvents).

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The date accumulation started.

    • Your name, lab number, and contact information.

Step 3: Storage and Final Disposal
  • Store Safely: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from direct sunlight, heat sources, and general traffic.[5] Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Arrange Pickup: Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5][8] Never pour chemical waste down the drain or dispose of it in the regular trash.[2]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

Spill Management

For minor spills (< 1 Liter) that you are trained and equipped to handle:

  • Alert & Isolate: Immediately alert others in the area and restrict access to the spill zone.[10][11]

  • Don PPE: Put on your full set of PPE, including gloves, goggles, and a lab coat.[10]

  • Contain & Absorb: If the spill is liquid, cover it with a chemical absorbent pad or a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels initially on a neat liquid spill.[10]

  • Clean & Decontaminate: Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.[12] Clean the spill area with soap and water or a suitable laboratory detergent.[12] For aromatic amines, specialized decontamination solutions may be available and should be used according to the manufacturer's protocol.[13]

  • Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste following the protocol in Section 3.[2][12]

cluster_1 Aromatic Amine Spill Response Spill Spill Occurs Alert 1. Alert & Isolate Area Spill->Alert PPE 2. Don Full PPE Alert->PPE Absorb 3. Contain with Absorbent PPE->Absorb Clean 4. Decontaminate Site Absorb->Clean Dispose 5. Bag & Label Cleanup Debris as Hazardous Waste Clean->Dispose Report 6. Report to Supervisor/EHS Dispose->Report

Sources

Comprehensive Safety & Handling Guide: 2-[4-(Propan-2-yl)phenyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 17797-08-9 Synonyms: 2-(4-Isopropylphenyl)propan-2-amine; 4-Isopropyl-α,α-dimethylbenzylamine Chemical Class: Primary Hindered Amine / Phenethylamine Derivative[1]

Executive Safety Summary

WARNING: High Risk of Severe Eye Damage and Skin Corrosion.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is limited, its structural analog Cumylamine (2-Phenylpropan-2-amine) is a known Category 1B Skin Corrosive .[1] You must handle 2-[4-(Propan-2-yl)phenyl]propan-2-amine with the assumption that it possesses similar corrosive properties.[1] It is a strong base and will cause irreversible tissue damage upon contact.

Immediate Core Directive:

  • NEVER handle this substance on an open benchtop.

  • ALWAYS wear a face shield over safety goggles when transferring liquids.

  • AVOID inhalation; use a certified chemical fume hood.

Chemical Identity & Physical Properties
PropertyDataRelevance to Handling
Molecular Formula C₁₂H₁₉NOrganic base; compatible with standard organic solvents.[1]
Molecular Weight 177.29 g/mol Moderate volatility; vapors may linger.
Physical State Liquid (Predicted)Requires positive-displacement pipetting or syringe transfer to prevent dripping.
Basicity Strong BaseReacts violently with strong acids and acid chlorides. Absorbs atmospheric CO₂ (forms carbamates).
Solubility Organic SolventsUse alcohol or chlorinated solvents for cleaning spills; water may not effectively solubilize residues immediately.
Risk Assessment & Hazard Classification (GHS)

Based on structural analogs (Cumylamine) and functional group analysis:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Serious Eye Damage (Category 1): Risk of blindness.[2]

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling >50 mg of this substance.

PPE CategoryRequirementTechnical Rationale
Eye/Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient .[1] Amines can cause corneal clouding ("blue haze") and permanent blindness.[2] The face shield protects against splashes during syringe/septum operations.
Hand Protection Double Gloving (Nitrile) Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene. Note: Latex is permeable to many organic amines and should be avoided.
Body Lab Coat (Chemical Resistant) Cotton lab coats can absorb amines and hold them against the skin. Use a chemically resistant apron if handling volumes >100 mL.
Respiratory Fume Hood (Required) If hood is unavailable (emergency only), use a Full-Face Respirator with Multi-Gas/Vapor Cartridge (ABEK) .
PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment Volume Volume > 10 mL? Start->Volume OpenSys Open System? (Pouring/Weighing) Volume->OpenSys Yes ClosedSys Closed System? (Syringe/Septum) Volume->ClosedSys No Level1 Standard PPE: Nitrile Gloves (Double) Splash Goggles Fume Hood OpenSys->Level1 No (Micro-scale) Level2 High Hazard PPE: Nitrile + Neoprene Gloves Face Shield + Goggles Chem-Resistant Apron OpenSys->Level2 Yes ClosedSys->Level1 Yes ClosedSys->Level2 No (Leak Risk)

Caption: PPE Selection Logic based on operational volume and containment status.

Operational Handling Protocols
A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Primary amines on quaternary carbons are sterically hindered but will still react with atmospheric CO₂ to form solid carbamate salts, which can clog syringe needles and alter stoichiometry.

  • Incompatibilities: Segregate from strong acids (HCl, H₂SO₄), acid chlorides, anhydrides, and strong oxidizers.

B. Transfer & Weighing (Step-by-Step)
  • Preparation: Place the reagent bottle inside a fume hood. Ensure a neutralization bath (dilute acetic acid or citric acid) is prepared nearby for contaminated tips/wipes.

  • Inerting: If the bottle is septum-sealed, flush the headspace with nitrogen before withdrawing liquid to prevent oxidation/carbonation.

  • Transfer:

    • Preferred: Use a glass syringe with a Luer-lock needle.[1]

    • Avoid: Plastic syringes with rubber plungers (some amines swell rubber). Use all-plastic (PE/PP) or glass syringes.[1]

  • Dispensing: Dispense directly into the reaction vessel. Do not pre-weigh into a plastic boat unless immediate use is planned (risk of sticking/corrosion).

C. Reaction Setup
  • Exotherm Control: When adding this amine to an acid or electrophile (e.g., alkyl halide), expect an exotherm. Cool the reaction vessel to 0°C during addition.

  • Quenching: Quench reactions containing this amine with dilute ammonium chloride (NH₄Cl) rather than strong acid to moderate heat generation.

Emergency Response Procedures

In the event of exposure, speed is critical . Amines penetrate skin rapidly.

Emergency Workflow Diagram

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Flush 15+ min Soap & Water Remove Clothing Skin->Action_Skin Action_Eye Flush 15+ min Force Eyelids Open Do NOT Rub Eye->Action_Eye Action_Inhal Fresh Air Oxygen if needed Sit Upright Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION Show SDS/CAS 17797-08-9 Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate response workflow for amine exposure types.

Specific First Aid Measures
  • Eye Contact: Immediately flush with water for at least 15 minutes .[2][4][5] Use an eye wash station.[4] Do not stop flushing to remove contact lenses; remove them only if they fall out or after flushing.

  • Skin Contact: Wash with polyethylene glycol (PEG 300) if available, followed by copious water. PEG is more effective than water alone for lipophilic amines.

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

Waste Disposal & Decontamination
  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don full PPE (Face shield, double gloves).

    • Absorb liquid with vermiculite or dry sand . Do not use combustible materials like sawdust.

    • Neutralize the spill area with a dilute weak acid (e.g., 5% Citric Acid solution).

    • Collect waste in a container labeled "Hazardous Waste - Alkaline Organic".

  • Disposal Stream:

    • Do not dispose of down the drain.

    • Classify as Amine-containing organic waste .[1]

    • Disposal Code (EU/US generic): D002 (Corrosive) .

References
  • PubChem. (n.d.).[6] Compound Summary: 2-(4-Isopropylphenyl)propan-2-amine (CAS 17797-08-9).[1][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Skin Corrosion/Irritation Categories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.